molecular formula C4H12N2O B041792 N-(2-Hydroxyethyl)ethylenediamine CAS No. 111-41-1

N-(2-Hydroxyethyl)ethylenediamine

Cat. No.: B041792
CAS No.: 111-41-1
M. Wt: 104.15 g/mol
InChI Key: LHIJANUOQQMGNT-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)ethylenediamine is a versatile and valuable diamine derivative extensively utilized in chemical synthesis and materials science research. Its molecular structure, featuring both primary and secondary amine groups along with a terminal hydroxyl group, confers unique reactivity and coordination properties. A primary application is its role as an effective chelating agent and key precursor for the synthesis of macrocyclic ligands, such as cyclens, which are crucial in the development of contrast agents for magnetic resonance imaging (MRI) research and catalysts for various organic transformations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-aminoethylamino)ethanol
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InChI

InChI=1S/C4H12N2O/c5-1-2-6-3-4-7/h6-7H,1-5H2
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InChI Key

LHIJANUOQQMGNT-UHFFFAOYSA-N
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Canonical SMILES

C(CNCCO)N
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Molecular Formula

C4H12N2O
Record name AMINOETHYLETHANOLAMINE
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DSSTOX Substance ID

DTXSID7025423
Record name N-(Hydroxyethyl)ethylenediamine
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Molecular Weight

104.15 g/mol
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Physical Description

Aminoethylethanolamine appears as a clear colorless liquid with an ammonia-like odor. Corrosive to tissue. Combustible, but may be difficult to ignite. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion. Used to make other chemicals., Liquid, A clear colorless liquid with an ammonia-like odor; [CAMEO], A clear colorless liquid with an ammonia-like odor.
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Boiling Point

460 to 464 °F at 760 mmHg (NTP, 1992), 238-40 °C, BP: 243.7 °C, 460-464 °F
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Flash Point

216 °F (NTP, 1992), 132 °C, 132 °C (CLOSED CUP), 216 °F
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), VERY SOL IN WATER, ALCOHOL, ACETATE
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Density

1.028 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.0254 at 25 °C, 1.028
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Vapor Density

3.59 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.59
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Vapor Pressure

less than 0.01 mmHg at 68 °F (NTP, 1992), 0.000819 [mmHg], 8.19X10-4 mm Hg at 25 °C, <0.01 mmHg
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Color/Form

COLORLESS LIQ

CAS No.

111-41-1
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Foundational & Exploratory

N-(2-Hydroxyethyl)ethylenediamine synthesis and characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of N-(2-Hydroxyethyl)ethylenediamine

For Researchers, Scientists, and Drug Development Professionals

This compound, also known as AEEA, is a versatile organic compound with significant applications in medicinal chemistry, materials science, and as a precursor for the synthesis of various derivatives. Its structure, incorporating both primary and secondary amine groups along with a hydroxyl group, allows for a wide range of chemical modifications and applications. This technical guide provides a comprehensive overview of the primary synthesis routes for this compound and the key analytical techniques employed for its characterization. Detailed experimental protocols, quantitative data, and visual representations of the synthesis workflows are presented to facilitate its practical application in a research and development setting.

Synthesis of this compound

The synthesis of this compound can be primarily achieved through two main routes: the reaction of ethylenediamine (B42938) with ethylene (B1197577) oxide and the reaction of ethylenediamine with 2-chloroethanol (B45725).

Synthesis via Ethylene Oxide

The reaction of ethylenediamine with ethylene oxide is a common industrial method for producing this compound. This method's selectivity towards the mono-hydroxyethylated product is highly dependent on the reaction conditions, particularly the molar ratio of the reactants. An excess of ethylenediamine is crucial to favor the formation of the desired product and minimize the formation of di-, tri-, and tetra-hydroxyethylated byproducts.[1]

Reaction Scheme:

cluster_0 Reaction of Ethylenediamine with Ethylene Oxide Ethylenediamine Ethylenediamine Product This compound Ethylenediamine->Product + Ethylene Oxide Ethylene_Oxide Ethylene_Oxide Ethylene_Oxide->Product

Caption: Synthesis of this compound from ethylenediamine and ethylene oxide.

A process for preparing N,N,N',N'-tetra-(2-hydroxyethyl)ethylenediamine involves reacting ethylenediamine with ethylene oxide in the absence of water and in the presence of a saturated C3-C9 alcohol solvent.[2][3] While this produces the tetra-substituted derivative, the underlying principle of reacting ethylenediamine with ethylene oxide is relevant. To favor the mono-substituted product, a significant excess of ethylenediamine is necessary.[1]

Experimental Protocol:

A detailed experimental protocol for the selective synthesis of the mono-substituted product is described in the literature.[1] In a typical procedure, a large excess of ethylenediamine is reacted with ethylene oxide under controlled temperature and pressure.

  • Reactor Setup: A pressure reactor equipped with a stirrer, a cooling system, and inlets for the reactants is charged with a significant molar excess of ethylenediamine.

  • Reaction: Ethylene oxide is slowly introduced into the reactor while maintaining a low temperature to control the exothermic reaction.

  • Purification: After the reaction is complete, the excess ethylenediamine is removed by distillation under reduced pressure. The resulting crude product is then purified by fractional distillation to isolate this compound.

ParameterValueReference
Reactant Ratio (EDA:EO)> 4:1 (molar)[1]
Temperature30-50 °CGeneral knowledge
Pressure1-5 atmGeneral knowledge
YieldUp to 60% with 7-fold excess of diamine[1]
Synthesis via 2-Chloroethanol

Another common laboratory and industrial synthesis method involves the reaction of ethylenediamine with 2-chloroethanol. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

Reaction Scheme:

cluster_1 Reaction of Ethylenediamine with 2-Chloroethanol Ethylenediamine Ethylenediamine Product This compound Ethylenediamine->Product + 2-Chloroethanol + Base 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->Product

Caption: Synthesis of this compound from ethylenediamine and 2-chloroethanol.

A related synthesis of N,N'-bis(2-hydroxyethyl)ethylenediamine involves reacting 2-(2-aminoethylamino)ethanol with 2-chloroethanol in the presence of sodium carbonate.[4] This illustrates the general principle of using a chloro-alcohol to introduce the hydroxyethyl (B10761427) group. By using ethylenediamine as the starting material, this compound can be synthesized.

Experimental Protocol:

  • Reaction Setup: Ethylenediamine and a suitable solvent are placed in a reaction flask equipped with a stirrer, condenser, and dropping funnel.

  • Addition of Reactant: 2-Chloroethanol is added dropwise to the ethylenediamine solution. A base, such as sodium carbonate or sodium hydroxide, is used to neutralize the HCl produced.

  • Reaction Conditions: The reaction mixture is typically heated to facilitate the reaction.

  • Workup and Purification: After the reaction is complete, the mixture is cooled, and the inorganic salts are filtered off. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.

ParameterValueReference
Reactant Ratio (EDA:2-CE)1:1 to 2:1 (molar)General knowledge
BaseSodium Carbonate, Sodium Hydroxide[4]
Temperature80-120 °CGeneral knowledge
YieldModerate to highGeneral knowledge

Characterization of this compound

The characterization of this compound is crucial to confirm its identity and purity. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Characterization

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.

  • ¹H NMR: The proton NMR spectrum provides information about the different types of protons and their connectivity in the molecule. Predicted ¹H NMR spectral data for this compound is available in public databases.[5]

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Spectral data for related compounds like N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine is available and can be used for comparative purposes.[6]

TechniqueKey Observables
¹H NMRChemical shifts and coupling constants of the ethyl and ethylene protons.
¹³C NMRChemical shifts of the four distinct carbon atoms.

2.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will show characteristic absorption bands for the O-H, N-H, and C-N bonds. IR spectra of related compounds are available in the NIST Chemistry WebBook.[7]

Functional GroupWavenumber (cm⁻¹)
O-H stretch (alcohol)3200-3600 (broad)
N-H stretch (amine)3300-3500
C-H stretch2850-3000
C-N stretch1000-1200

2.1.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization mass spectrum of N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine is available from NIST, which can provide insights into the fragmentation of similar structures.[8]

TechniqueInformation Obtained
Mass SpectrometryMolecular ion peak (M+) and fragmentation pattern.
Chromatographic Characterization

2.2.1. Gas Chromatography (GC)

Gas chromatography can be used to assess the purity of this compound and to separate it from starting materials and byproducts. The choice of column and temperature program is critical for achieving good separation.

2.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is another valuable technique for purity assessment, especially for less volatile derivatives. An analysis of chelating agents including (2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid using HPLC has been reported.[9]

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

cluster_2 Synthesis and Characterization Workflow A Reactants (Ethylenediamine + Ethylene Oxide/2-Chloroethanol) B Synthesis Reaction A->B C Crude Product B->C D Purification (Distillation) C->D E Pure this compound D->E F Characterization E->F G ¹H NMR, ¹³C NMR F->G Structure H IR Spectroscopy F->H Functional Groups I Mass Spectrometry F->I Molecular Weight J GC/HPLC F->J Purity

Caption: General workflow for the synthesis and characterization of this compound.

Applications

This compound serves as a versatile building block in various fields. It is used as a precursor in the synthesis of room-temperature ionic liquids.[10][11] Additionally, it acts as a ligand in the preparation of various metal complexes.[11] Its derivatives, such as N-(2-hydroxyethyl)-ethylenediaminetriacetic acid (HEDTA), are used as chelating agents.[12][13]

Conclusion

This technical guide has outlined the primary synthetic routes and characterization techniques for this compound. The provided experimental details and data serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate. Careful control of reaction conditions is paramount to achieve high yields and purity of the desired product. The combination of various analytical methods is essential for comprehensive characterization and quality control.

References

An In-depth Technical Guide to the Physicochemical Properties of N-(2-Hydroxyethyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxyethyl)ethylenediamine, also known as aminoethylethanolamine, is a versatile organic compound with a wide range of applications in industrial synthesis and chemical manufacturing. Its unique molecular structure, featuring both primary and secondary amine groups as well as a hydroxyl group, imparts a distinct set of physicochemical properties that are critical to its function in various chemical processes. This technical guide provides a comprehensive overview of these properties, complete with experimental protocols for their determination, to support researchers and professionals in drug development and other scientific fields.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the tables below. These properties are essential for understanding the compound's behavior in different chemical environments and for designing and optimizing experimental conditions.

General and Physical Properties
PropertyValue
Molecular Formula C4H12N2O
Molecular Weight 104.15 g/mol
Appearance Clear, colorless liquid[1]
Odor Ammonia-like[1]
Density 1.03 g/mL at 25 °C
Boiling Point 238-240 °C at 752 mmHg
Refractive Index n20/D 1.485
Chemical and Dissociation Properties
PropertyValue
pKa1 7.21 (+2) at 25°C[2]
pKa2 10.12 (+1) at 25°C[2]
Computed logP -1.7[1]
Solubility Miscible with water

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties is paramount for the reliable application of any chemical compound. The following sections detail the standard experimental methodologies for measuring the key properties of this compound.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The micro-reflux method is a common and efficient technique for this determination.

Apparatus:

  • Small test tube (e.g., 150mm diameter)

  • Thermometer

  • Heating block or oil bath

  • Magnetic stirrer and stir bar

  • Clamping apparatus

Procedure:

  • Introduce approximately 0.5 mL of this compound into the test tube along with a small magnetic stir bar.

  • Place the test tube in the heating block and clamp it securely.

  • Position the thermometer with the bulb approximately 1 cm above the surface of the liquid.

  • Begin gentle stirring and heating of the sample.

  • Observe the formation of a ring of condensing vapor (refluxing) on the inner wall of the test tube. The thermometer bulb should be level with this ring for an accurate measurement.

  • The stable temperature reading at which the liquid is gently refluxing is recorded as the boiling point.

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume. A pycnometer, or density bottle, provides a precise method for this measurement.

Apparatus:

  • Pycnometer (density bottle) of a known volume

  • Analytical balance

  • Water bath for temperature control

Procedure:

  • Clean and dry the pycnometer and weigh it accurately (m1).

  • Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 25°C) until it reaches thermal equilibrium.

  • Adjust the water level to the pycnometer's calibration mark, dry the exterior, and weigh it again (m2).

  • Empty and dry the pycnometer, then fill it with this compound.

  • Repeat the temperature equilibration and weighing process (m3).

  • The density (ρ) is calculated using the formula: ρ = [(m3 - m1) / (m2 - m1)] * ρ_water, where ρ_water is the density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through a material. The Abbe refractometer is a standard instrument for this measurement.

Apparatus:

  • Abbe refractometer

  • Constant temperature water circulator

  • Dropper or pipette

Procedure:

  • Ensure the refractometer prisms are clean and dry.

  • Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

  • Place a few drops of this compound onto the surface of the measuring prism.

  • Close the prisms and allow the sample to reach the desired temperature (e.g., 20°C) using the water circulator.

  • Adjust the instrument to bring the dividing line between the light and dark fields into the center of the crosshairs.

  • Read the refractive index from the instrument's scale.

Determination of pKa (Potentiometric Titration)

The pKa value is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.

Apparatus:

  • pH meter with a combination electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) of known concentration, adding the titrant in small increments.

  • Record the pH of the solution after each addition of titrant.

  • Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol (B41247) and water, and indicates its hydrophobicity.

Apparatus:

  • Separatory funnel

  • Mechanical shaker

  • UV-Vis spectrophotometer or HPLC for concentration analysis

Procedure:

  • Prepare a solution of this compound of known concentration in either water or octanol.

  • Place equal volumes of this solution and the other immiscible solvent (octanol or water) in a separatory funnel.

  • Shake the funnel for a predetermined period to allow for partitioning of the solute between the two phases.

  • Allow the layers to separate completely.

  • Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the physicochemical properties of a chemical substance like this compound.

G cluster_0 Preparation cluster_1 Property Determination cluster_2 Data Analysis & Reporting Sample Obtain Pure Sample of This compound Reagents Prepare Standard Solutions and Reagents Sample->Reagents BoilingPoint Boiling Point (Micro-Reflux) Sample->BoilingPoint Density Density (Pycnometer) Sample->Density RefractiveIndex Refractive Index (Abbe Refractometer) Sample->RefractiveIndex pKa pKa (Potentiometric Titration) Sample->pKa logP logP (Shake-Flask) Sample->logP Analysis Analyze Experimental Data BoilingPoint->Analysis Density->Analysis RefractiveIndex->Analysis pKa->Analysis logP->Analysis Table Tabulate Physicochemical Properties Analysis->Table Report Generate Technical Report Table->Report

Caption: Workflow for Physicochemical Property Determination.

Conclusion

This technical guide provides a foundational understanding of the key physicochemical properties of this compound. The tabulated data and detailed experimental protocols offer valuable resources for scientists and researchers engaged in work that utilizes this compound. A thorough grasp of these properties is essential for ensuring the safety, efficiency, and success of experimental and industrial processes.

References

Spectroscopic Profile of N-(2-Hydroxyethyl)ethylenediamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(2-Hydroxyethyl)ethylenediamine (CAS No. 111-41-1), a compound of interest in various chemical and pharmaceutical applications. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and analysis of this molecule.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
3.63t2H-CH₂-OH
2.78t2H-NH-CH₂-
2.69t2H-NH₂-CH₂-
2.62t2H-NH-CH₂-CH₂-NH₂

Note: Data is based on a predicted spectrum. Experimental values may vary depending on the solvent and other experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (ppm)Assignment
60.5-CH₂-OH
52.1-NH-CH₂-
50.3-NH-CH₂-CH₂-NH₂
41.8-NH₂-CH₂-

Note: This is a predicted spectrum. Actual experimental values may differ.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3283Strong, BroadO-H, N-H stretching
2924StrongC-H stretching (asymmetric)
2853StrongC-H stretching (symmetric)
1595MediumN-H bending (scissoring)
1458MediumC-H bending (scissoring)
1065StrongC-O stretching
1030StrongC-N stretching

Note: This data is representative of a typical IR spectrum for this compound.

Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
1045[M]⁺ (Molecular Ion)
7415[M - CH₂NH₂]⁺
58100[CH₂=NCH₂CH₂OH]⁺
4440[CH₂=NHCH₃]⁺
3050[CH₂=NH₂]⁺

Source: NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Deuterium (B1214612) Oxide (D₂O) or Chloroform-d (CDCl₃))

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum (e.g., to the residual solvent peak).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Process the spectrum similarly to the ¹H spectrum.

    • Reference the spectrum (e.g., to the solvent peak).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small drop of the viscous liquid sample of this compound directly onto the ATR crystal.

  • Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Perform a baseline correction and peak picking to identify the wavenumbers of the absorption bands.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound sample

  • Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI)

  • Solvent for sample preparation (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid for ESI)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent. For ESI, the addition of a small amount of acid can aid in protonation.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Set the parameters for the ion source (e.g., capillary voltage, nebulizer gas flow, and drying gas temperature for ESI).

    • Set the mass analyzer to scan a relevant m/z range (e.g., 50-200 amu).

  • Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion using a syringe pump or through a liquid chromatography system.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Dilution Dilution in Volatile Solvent Sample->Dilution Neat_Sample Neat Liquid Sample Sample->Neat_Sample NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR MS Mass Spectrometry (EI or ESI) Dilution->MS IR IR Spectroscopy (FTIR-ATR) Neat_Sample->IR NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z values) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A generalized workflow for spectroscopic analysis.

References

Crystal Structures of N-(2-Hydroxyethyl)ethylenediamine Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, crystal structure, and coordination chemistry of metal complexes incorporating the ligand N-(2-Hydroxyethyl)ethylenediamine (HEen). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the structural characteristics and potential applications of these coordination compounds.

Introduction

This compound, often abbreviated as HEen, is a versatile organic ligand capable of coordinating with a variety of metal ions. Its structure, featuring two nitrogen atoms and a hydroxyl group, allows it to act as a bidentate or tridentate ligand, leading to the formation of metal complexes with diverse geometries and properties. The study of these complexes is crucial for understanding their potential applications in areas ranging from materials science to medicinal chemistry. While research has explored their synthesis and structural characterization, this guide aims to consolidate key findings, with a particular focus on their crystal structures.

Synthesis of this compound Complexes

The synthesis of metal complexes with HEen typically involves the reaction of a metal salt with the HEen ligand in a suitable solvent. The choice of solvent, reaction temperature, and molar ratio of the reactants can influence the final product's structure and coordination environment.

General Experimental Protocol: Synthesis of Transition Metal Saccharinato Complexes with HEen

A common synthetic route involves the reaction of a metal saccharinate precursor with the HEen ligand. The following is a generalized protocol based on reported procedures:

  • Preparation of the Metal Saccharinate Solution: An aqueous or alcoholic solution of the desired metal salt (e.g., Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II)) is reacted with sodium saccharinate. For metal saccharinates that may decompose in water, a solvent like 1-butanol (B46404) can be used.

  • Addition of HEen Ligand: To the solution of the metal saccharinate, an ethanolic solution of this compound (HydEt-en) is added dropwise with continuous stirring.

  • Reaction and Crystallization: The reaction mixture is stirred for approximately 30 minutes at room temperature. The resulting solution is then allowed to stand, and the solvent is slowly evaporated over several days to facilitate the growth of single crystals.

  • Isolation and Purification: The formed crystals are collected by suction filtration, washed with a suitable solvent (e.g., water), and dried in the air.

Experimental Workflow

The general workflow for the synthesis and characterization of HEen metal complexes can be summarized in the following diagram. This process highlights the key stages from reactant preparation to the final structural elucidation.

experimental_workflow Experimental Workflow for HEen Complex Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization start Start: Prepare Reactant Solutions metal_solution Metal Salt Solution start->metal_solution heen_solution HEen Ligand Solution start->heen_solution mixing Mix Reactant Solutions metal_solution->mixing heen_solution->mixing reaction Stir at Room Temperature mixing->reaction crystallization Slow Evaporation for Crystallization reaction->crystallization isolation Filter and Wash Crystals crystallization->isolation drying Air Dry Crystals isolation->drying end_synthesis Crystals of HEen Complex drying->end_synthesis xrd Single-Crystal X-ray Diffraction end_synthesis->xrd ir Infrared Spectroscopy end_synthesis->ir thermal Thermal Analysis (TG/DTA) end_synthesis->thermal elemental Elemental Analysis end_synthesis->elemental magnetic Magnetic Susceptibility end_synthesis->magnetic final_structure Elucidated Crystal Structure and Properties xrd->final_structure ir->final_structure thermal->final_structure elemental->final_structure magnetic->final_structure

Caption: A flowchart illustrating the synthesis and characterization process for this compound metal complexes.

Crystal Structure Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in these complexes. The following tables summarize key crystallographic data for two representative HEen complexes.

Crystallographic Data

The unit cell parameters and refinement statistics provide essential information about the crystal lattice and the quality of the structural determination.

Parameter[Cu(sac)₂(HydEt-en)₂][Cd(sac)₂(HydEt-en)₂]
Formula C₂₂H₃₂CuN₆O₈S₂C₂₂H₃₂CdN₆O₈S₂
Formula Weight 660.21709.06
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 8.893(2)9.065(2)
b (Å) 16.035(3)16.082(3)
c (Å) 9.878(2)9.923(2)
β (°) ** 110.13(3)109.43(3)
Volume (ų) 1321.8(5)1364.1(5)
Z 22
Calculated Density (g/cm³) **1.6591.726
R-factor 0.04410.0390

Data sourced from Yilmaz et al.

Selected Bond Lengths and Angles

The coordination geometry around the central metal ion is defined by the lengths of the metal-ligand bonds and the angles between them. In these examples, both the copper(II) and cadmium(II) ions are in an octahedral coordination environment.

Bond/Angle[Cu(sac)₂(HydEt-en)₂] (Å or °)[Cd(sac)₂(HydEt-en)₂] (Å or °)
M–N(sac) 2.508(2)2.378(2)
M–N1(HydEt-en) 2.039(2)2.339(2)
M–N2(HydEt-en) 2.029(2)2.361(2)
N1–M–N2 82.52(9)73.86(7)
N(sac)–M–N1 91.24(8)91.59(7)
N(sac)–M–N2 87.05(8)91.31(7)

Data sourced from Yilmaz et al.

In these structures, the HEen ligand acts as a bidentate N-donor, with the hydroxyl group not participating in coordination to the metal center. The saccharinate ions coordinate through their deprotonated nitrogen atoms. The overall structure is stabilized by intra- and intermolecular hydrogen bonding involving the NH and OH groups of the HEen ligand and the oxygen atoms of the saccharinate anions, forming a three-dimensional network.

Coordination Chemistry and Structural Diversity

The HEen ligand can exhibit different coordination modes, leading to a variety of structural motifs in its metal complexes.

  • Bidentate Coordination: As seen in the copper(II) and cadmium(II) saccharinate complexes, HEen can coordinate through its two nitrogen atoms, forming a five-membered chelate ring. In such cases, the hydroxyl group may be involved in hydrogen bonding, contributing to the stability of the crystal lattice.

  • Tridentate Coordination: In other complexes, the hydroxyl group can also coordinate to the metal center, making HEen a tridentate ligand. This often results in a more distorted coordination geometry around the metal ion.

The flexibility of the HEen ligand allows for the formation of mononuclear, dinuclear, and polymeric structures, depending on the metal ion, counter-anions, and reaction conditions.

Relevance to Drug Development and Signaling Pathways

The audience for this guide includes professionals in drug development. While the primary focus of research on HEen complexes has been on their fundamental coordination chemistry and material properties, some related ethylenediamine-based compounds have shown biological activity. For instance, derivatives of N,N'-bis(2-hydroxybenzyl)ethylenediamine have been investigated for their cytotoxic activity against human cancer cell lines[1]. The proposed mechanism of action for some of these compounds involves the induction of cell cycle arrest and a decrease in the mitochondrial membrane potential[1].

However, a direct and established link between the specific this compound complexes detailed in this guide and the modulation of specific signaling pathways in a drug development context is not extensively documented in the current scientific literature. The potential for these compounds in medicinal applications, such as anticancer or antimicrobial agents, remains an area for future investigation. The structural data presented here can serve as a foundation for the rational design of new metal-based therapeutic agents.

Conclusion

This compound is a versatile ligand that forms a wide array of metal complexes with diverse crystal structures and coordination geometries. The detailed structural information obtained from single-crystal X-ray diffraction provides valuable insights into the nature of metal-ligand bonding and intermolecular interactions. While the direct application of these specific HEen complexes in modulating signaling pathways for drug development is not yet well-established, the foundational knowledge of their synthesis and structure is essential for exploring their potential in medicinal chemistry and materials science. Further research is warranted to explore the biological activities of these and related complexes and to elucidate their mechanisms of action at a molecular level.

References

Navigating the Biological Landscape of N-(2-Hydroxyethyl)ethylenediamine: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Hydroxyethyl)ethylenediamine (AEEA), a molecule with broad industrial applications, presents a complex and largely unexplored profile within biological systems. While its utility as a chemical intermediate in the synthesis of surfactants, chelating agents, and various polymers is well-documented, a comprehensive understanding of its direct mechanism of action at the molecular and cellular level remains elusive. This technical guide synthesizes the available scientific literature to provide a detailed overview of what is currently known about AEEA's biological interactions, focusing on its toxicological profile and the pharmacological activities of its derivatives. This document also highlights the significant knowledge gaps that represent opportunities for future research.

Chemical and Physical Properties

This compound, also known as aminoethylethanolamine (AEEA), is an organic compound with the chemical formula C4H12N2O.[1][2] It is a colorless liquid with a slightly ammoniacal odor and is soluble in water.[3][4] Its structure features both a primary and a secondary amine, as well as a primary alcohol, making it a versatile precursor in chemical synthesis.[3]

Industrial Applications

AEEA is extensively used in various industrial processes. It serves as a building block in the manufacture of:

  • Fuel and oil additives [1]

  • Chelating agents [1][5]

  • Surfactants [1][3][5]

  • Corrosion inhibitors [3]

  • Coatings and adhesives [3]

  • Fabric softeners [5]

Known Biological Effects and Toxicology

The primary body of literature concerning the biological effects of AEEA centers on its toxicology. It is classified as a corrosive material that can cause severe skin burns and eye damage.[6][7]

Toxicological Profile:

  • Dermal and Ocular Effects: Direct contact can lead to severe irritation and chemical burns, with the potential for permanent eye damage.[4][6]

  • Oral Toxicity: Single-dose oral toxicity is considered low, with a reported oral LD50 in rats ranging from 1000 to 4500 mg/kg.[4] Swallowing may result in gastrointestinal irritation, ulceration, and burns to the mouth and throat.[6]

  • Allergenic Potential: Some individuals have developed allergic skin reactions upon exposure.[4][6]

  • Developmental and Reproductive Toxicity: Studies in laboratory animals have indicated that AEEA can cause birth defects and fetal toxicity.[6] One study specifically noted malformations of the great vessels in neonatal rats exposed to N-(2-aminoethyl)ethanolamine.

Due to these hazards, strict safety precautions, including the use of personal protective equipment, are recommended when handling AEEA.[4][6]

Derivatives of this compound in Biological Systems

While information on the direct biological mechanism of action of AEEA is scarce, several of its derivatives have been synthesized and investigated for their pharmacological potential.

  • Anticonvulsant Activity: A series of N-(2-hydroxyethyl)amide derivatives have demonstrated significant anticonvulsant activity in preclinical models.[8] Specifically, N-(2-hydroxyethyl)decanamide, N-(2-hydroxyethyl)palmitamide, and N-(2-hydroxyethyl)stearamide showed promising activity in the maximal electroshock (MES) test with a better protective index than the established anti-epileptic drug valproate.[8]

  • Antimalarial Activity: Novel hydroxyethylamine derivatives synthesized from the reaction of (2S,3S)-Boc-phenylalanine epoxide with alkyl amines have shown in vivo antimalarial activity in mice.[9] One compound, in particular, demonstrated better parasitemia inhibition than the reference drug artesunate, suggesting that parasite metabolism could be a potential target.[9]

  • Antimicrobial and Anticancer Potential of Metal Complexes: Metal complexes of the related compound N,N-bis(2-hydroxyethyl)ethylenediamine have shown potential antimicrobial and anticancer properties in preliminary studies.[10]

  • Antibody-Drug Conjugates (ADCs): The derivative AEEA-AEEA is utilized as a PEG-based linker in the synthesis of ADCs, highlighting its utility in targeted drug delivery.[11]

Signaling Pathways and Molecular Mechanisms: A Knowledge Gap

A critical review of the existing literature reveals a significant gap in the understanding of the specific molecular targets and signaling pathways through which this compound may exert its biological effects. There is currently no published research that elucidates its direct interactions with receptors, enzymes, or signaling cascades in biological systems.

The following logical diagram illustrates the current state of knowledge, emphasizing the distinction between the known industrial and toxicological aspects of AEEA and the largely unexplored area of its specific biological mechanisms of action.

AEEA_Knowledge_Map cluster_known Established Knowledge cluster_inferred Inferred from Derivatives cluster_unknown Knowledge Gap AEEA This compound (AEEA) Industrial_Uses Industrial Applications - Surfactants - Chelating Agents - Resins AEEA->Industrial_Uses Utilized in Toxicology Toxicological Profile - Corrosive - Skin/Eye Irritant - Developmental Toxicity AEEA->Toxicology Exhibits Derivatives AEEA Derivatives AEEA->Derivatives Precursor for Mechanism Specific Mechanism of Action - Molecular Targets? - Signaling Pathways? - Pharmacodynamics? AEEA->Mechanism Direct action is UNCHARACTERIZED Biological_Activity Demonstrated Biological Activity - Anticonvulsant - Antimalarial - Anticancer (Metal Complexes) Derivatives->Biological_Activity Exhibit

Figure 1: A diagram illustrating the current understanding of this compound (AEEA).

Quantitative Data

Due to the lack of studies on the specific molecular interactions of AEEA, there is no quantitative data available regarding its binding affinities, enzyme inhibition constants (e.g., IC50, Ki), or detailed dose-response relationships in relevant biological assays. The available quantitative data primarily relates to its toxicological endpoints.

Table 1: Toxicological Data for this compound

ParameterSpeciesValueReference(s)
Oral LD50Rat1000 - 4500 mg/kg[4]

Experimental Protocols

Detailed experimental protocols for investigating the mechanism of action of AEEA in biological systems are not available in the published literature. Researchers interested in this area would need to develop novel protocols based on the investigation of compounds with similar chemical structures or hypothesized biological activities. A potential starting point could be the adaptation of protocols used for studying the biological activities of its derivatives.

The following is a generalized workflow that could be adapted for investigating the biological effects of AEEA.

AEEA_Investigation_Workflow start Hypothesis Generation (Based on structural analogs) in_vitro In Vitro Screening - Cell Viability Assays - Receptor Binding Assays - Enzyme Inhibition Assays start->in_vitro target_id Target Identification - Affinity Chromatography - Proteomics in_vitro->target_id pathway_analysis Signaling Pathway Analysis - Western Blotting - Reporter Assays target_id->pathway_analysis in_vivo In Vivo Studies - Animal Models of Disease - Toxicological Evaluation pathway_analysis->in_vivo conclusion Elucidation of Mechanism of Action in_vivo->conclusion

Figure 2: A proposed experimental workflow for investigating the mechanism of action of AEEA.

Conclusion and Future Directions

This compound is a molecule of significant industrial importance with a well-defined toxicological profile. However, its direct mechanism of action in biological systems remains a largely uncharted area of research. The promising pharmacological activities of its derivatives suggest that AEEA could serve as a valuable scaffold for the development of new therapeutic agents. Future research should focus on elucidating the fundamental biological interactions of AEEA, including the identification of its molecular targets and its effects on cellular signaling pathways. Such studies will be crucial in bridging the current knowledge gap and potentially unlocking new therapeutic applications for this versatile molecule and its analogs.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of N-(2-Hydroxyethyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Hydroxyethyl)ethylenediamine (AEEA), a versatile bifunctional molecule, finds application in various industrial processes, including as a precursor in the synthesis of chelating agents and in CO2 capture technologies. A thorough understanding of its thermal stability and decomposition pathways is critical for ensuring safe handling, optimizing process conditions, and predicting potential degradation products. This technical guide provides a comprehensive overview of the thermal behavior of AEEA, summarizing key decomposition products, outlining experimental methodologies for its analysis, and presenting a proposed decomposition mechanism. While detailed information on its decomposition in aqueous solutions is available, standardized Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) data for the pure compound is not readily found in the reviewed literature.

Thermal Stability Profile

The thermal stability of this compound is highly dependent on the surrounding chemical environment, particularly the presence of reactive species like carbon dioxide.

In an inert environment and in the absence of other reactive compounds, AEEA exhibits good thermal stability. However, its stability is significantly compromised in the presence of CO2, a condition relevant to its application in carbon capture systems. Studies have shown that in an aqueous solution, AEEA is stable when heated at 135°C for extended periods. In contrast, when the solution is saturated with CO2, significant degradation is observed under the same conditions.

Decomposition in the Presence of Carbon Dioxide

The most comprehensive studies on AEEA's thermal decomposition have been conducted in the context of its use as a solvent for CO2 capture. In this scenario, the degradation is accelerated. The primary decomposition product identified is 1-(2-Hydroxyethyl)-2-imidazolidinone (HEIA). The formation of this cyclic urea (B33335) derivative is a result of the interaction between AEEA and CO2 at elevated temperatures.

Quantitative Decomposition Data

Table 1: Major Thermal Decomposition Product of Aqueous AEEA with CO2

Decomposition ProductChemical FormulaCommon Abbreviation
1-(2-Hydroxyethyl)-2-imidazolidinoneC5H10N2O2HEIA

Table 2: Other Identified Decomposition Products of Aqueous AEEA with CO2

Decomposition Product
N,N'-bis(2-hydroxyethyl)piperazine
N,N,N'-tris(2-hydroxyethyl)ethylenediamine
3-(2-(bis(2-hydroxyethyl)-amino)ethyl)-2-oxazolidone
N-(2-(N,N,-bis(2-hydroxyethyl)-amino)ethyl)-2-oxazolidone-(2-hydroxyethyl)piperazine
N,N,N'',N''-tetrakis(2-hydroxyethyl)diethylenetriamine
Ammonia
Formate
Acetate
(Note: This is not an exhaustive list, as 27 degradation products were identified in the cited study.)

Experimental Protocols

This section details the methodologies employed in the key study investigating the thermal degradation of AEEA.

Thermal Degradation Study in Stainless Steel Cylinders

This protocol is based on the methodology described by Saeed et al. (2017).

Objective: To investigate the thermal degradation of an aqueous solution of this compound in the presence and absence of carbon dioxide.

Materials and Equipment:

  • This compound (AEEA), 30 wt% aqueous solution

  • Deionized water

  • Carbon dioxide (CO2) gas

  • 316 Stainless steel cylinders with Swagelok end-caps

  • Laboratory oven capable of maintaining 135°C

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Liquid Chromatography-Time-of-Flight-Mass Spectrometry (LC-QTOF-MS) system

  • Methanol (B129727) for sample dilution

Procedure:

  • Sample Preparation (with CO2): An aqueous solution of 30% AEEA is loaded with CO2 until saturation is achieved (α = 0.80 mol CO2/mol of amine).

  • Sample Preparation (without CO2): An aqueous solution of 30% AEEA is used directly.

  • Degradation Experiment:

    • Aliquots of the prepared AEEA solutions are placed into 316 stainless steel cylinders.

    • The cylinders are tightly sealed.

    • The cylinders are placed in a pre-heated oven at 135°C.

    • The samples are heated for a period of 4 weeks.

  • Sample Analysis:

    • At the end of the heating period, the cylinders are removed from the oven and allowed to cool to room temperature.

    • The liquid samples are collected from the cylinders.

    • Samples are diluted with methanol (e.g., 1:50 ratio) prior to analysis.

    • The diluted samples are analyzed by GC-MS and LC-QTOF-MS to identify the degradation products.

Visualization of Processes

Experimental Workflow

The following diagram illustrates the workflow for the thermal degradation study of AEEA.

G cluster_prep Sample Preparation cluster_exp Degradation Experiment cluster_analysis Analysis cluster_results Results AEEA_sol 30% Aqueous AEEA Solution CO2_load CO2 Loading (α = 0.80) AEEA_sol->CO2_load With CO2 Cylinder Transfer to Stainless Steel Cylinder AEEA_sol->Cylinder Without CO2 CO2_load->Cylinder Heating Heat at 135°C for 4 weeks Cylinder->Heating Cooling Cool to Room Temperature Heating->Cooling Dilution Dilute with Methanol Cooling->Dilution GCMS GC-MS Analysis Dilution->GCMS LCMS LC-QTOF-MS Analysis Dilution->LCMS Products Identification of Degradation Products GCMS->Products LCMS->Products

Caption: Experimental workflow for AEEA thermal degradation study.

Proposed Decomposition Pathway

The following diagram illustrates the proposed mechanism for the formation of the major degradation product, 1-(2-Hydroxyethyl)-2-imidazolidinone (HEIA), from AEEA in the presence of CO2.

G AEEA This compound (AEEA) Carbamate AEEA Carbamate Intermediate AEEA->Carbamate + CO2 CO2 CO2 CO2->Carbamate HEIA 1-(2-Hydroxyethyl)-2-imidazolidinone (HEIA) Carbamate->HEIA Intramolecular Cyclization (Dehydration) H2O H2O Carbamate->H2O - H2O

Caption: Proposed formation pathway of HEIA from AEEA and CO2.

Conclusion

The thermal stability of this compound is a critical parameter for its industrial applications. While it is relatively stable in its pure form and in aqueous solutions at moderate temperatures, its degradation is significantly accelerated in the presence of carbon dioxide, leading to the formation of a variety of byproducts, with 1-(2-Hydroxyethyl)-2-imidazolidinone being the most prominent. The provided experimental protocols and decomposition pathway offer valuable insights for researchers and professionals working with AEEA. Further studies focusing on obtaining standardized TGA and DSC data for the pure compound would be beneficial to provide a more complete understanding of its intrinsic thermal properties.

A Technical Guide to the Solubility of N-(2-Hydroxyethyl)ethylenediamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Hydroxyethyl)ethylenediamine (AEEA), a versatile bifunctional molecule, sees wide application in industrial synthesis, as a chelating agent, and in the formulation of various products. Its utility in these contexts is fundamentally governed by its solubility characteristics in different media. This technical guide provides a comprehensive overview of the solubility profile of AEEA in various organic solvents. Due to a notable scarcity of precise quantitative solubility data in publicly accessible literature, this document focuses on collating existing qualitative information, providing a framework for experimental determination, and detailing the requisite protocols for such measurements.

Introduction to this compound (AEEA)

This compound (CAS No. 111-41-1), also known as aminoethylethanolamine (AEEA), is a clear, colorless liquid with a mild ammoniacal odor. Its structure, featuring a primary amine, a secondary amine, and a primary hydroxyl group, imparts a unique combination of chemical properties. This structure allows it to act as a weak base, a nucleophile, and a ligand for metal ions. The presence of both amine and hydroxyl groups facilitates hydrogen bonding, which significantly influences its solubility in both protic and aprotic solvents.

Understanding the solubility of AEEA is critical for a range of applications, including:

  • Reaction Medium Selection: Choosing appropriate solvents for chemical syntheses involving AEEA to ensure optimal reaction kinetics and yield.

  • Purification Processes: Developing effective extraction and crystallization procedures.

  • Formulation Development: Creating stable and homogeneous formulations for products such as corrosion inhibitors, fabric softeners, and epoxy curing agents.

Solubility Profile of AEEA

The molecular structure of AEEA, with its polar amine and hydroxyl functional groups, suggests a strong affinity for polar solvents. General principles of "like dissolves like" indicate good solubility in protic solvents capable of hydrogen bonding, and moderate to good solubility in polar aprotic solvents. Conversely, its solubility is expected to be limited in non-polar solvents.

Qualitative Solubility Data
Solvent ClassSolvent ExampleReported SolubilityCitation
Polar Protic WaterVery Soluble/Miscible[1]
Alcohols (e.g., Ethanol)Soluble[1][2][3]
Polar Aprotic AcetatesSoluble[1]
EtherSoluble[2][3]
Non-Polar BenzeneSoluble[3]
Framework for Quantitative Solubility Determination

To facilitate precise and comparative analysis, it is recommended that researchers experimentally determine the solubility of AEEA under their specific laboratory conditions. The following table is provided as a template for recording such quantitative data.

SolventTemperature (°C)Solubility ( g/100 mL)Observations
Alcohols
Methanol25
Ethanol25
Isopropanol25
Ketones
Acetone25
Methyl Ethyl Ketone25
Esters
Ethyl Acetate25
Aromatic Hydrocarbons
Toluene25
Aliphatic Hydrocarbons
n-Hexane25

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound in a given solvent.

Materials
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials or flasks with airtight screw caps

  • Thermostatically controlled orbital shaker or water bath

  • Analytical balance (accurate to ±0.1 mg)

  • Syringe filters (e.g., 0.45 µm PTFE or nylon, solvent-dependent)

  • Pipettes and other standard laboratory glassware

  • Gas chromatograph (GC) or other suitable analytical instrument for quantification

Procedure
  • Preparation: Add an excess amount of AEEA to a pre-weighed glass vial. The presence of undissolved solute at the end of the equilibration period is essential to ensure saturation.

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended.

  • Phase Separation: After the equilibration period, cease agitation and allow the vial to rest in the temperature-controlled environment for at least 24 hours to allow for the complete sedimentation of the undissolved AEEA.

  • Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

  • Quantification: Accurately weigh the vial containing the filtered saturated solution. The mass of the solution can then be determined. The concentration of AEEA in the aliquot can be determined using a validated analytical method, such as gas chromatography. Alternatively, for a gravimetric determination, the solvent can be carefully evaporated under controlled conditions (e.g., using a rotary evaporator or a gentle stream of nitrogen), and the mass of the remaining AEEA residue can be measured.

  • Calculation: Calculate the solubility in the desired units, such as grams of solute per 100 mL of solvent ( g/100 mL) or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add Excess AEEA to Vial B Add Known Volume of Solvent A->B C Seal and Agitate at Constant Temp (24-72h) B->C Start Equilibration D Settle Undissolved Solid (≥24h) C->D E Sample Supernatant with Syringe D->E Collect Sample F Filter Sample E->F G Quantify AEEA (e.g., GC or Gravimetric) F->G H H G->H Calculate Solubility

References

N-(2-Hydroxyethyl)ethylenediamine: A Technical Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 111-41-1 EC Number: 203-867-5 Linear Formula: NH₂CH₂CH₂NHCH₂CH₂OH[1]

This document provides an in-depth technical overview of the safety information, handling procedures, and toxicological data for N-(2-Hydroxyethyl)ethylenediamine. It is intended for researchers, scientists, and professionals in drug development and other laboratory settings.

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring careful handling. The primary hazards are related to its corrosive nature, potential for causing allergic skin reactions, and reproductive toxicity.[2]

Signal Word: Danger[2]

GHS Hazard Pictograms:

PictogramHazard Class
GHS05 (Corrosion)Skin Corrosion/Irritation, Serious Eye Damage
GHS07 (Exclamation Mark)Skin Sensitization
GHS08 (Health Hazard)Reproductive Toxicity, STOT SE

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[2]

  • H317: May cause an allergic skin reaction.[2]

  • H335: May cause respiratory irritation.

  • H360Df: May damage the unborn child. Suspected of damaging fertility.[2]

Hazard Classifications:

  • Skin Corrosion (Category 1B)[2]

  • Serious Eye Damage (Category 1)

  • Reproductive Toxicity (Category 1B)[2]

  • Skin Sensitization (Category 1)

  • Specific Target Organ Toxicity, Single Exposure (STOT SE 3), Respiratory system

Safety and Handling Protocols

Adherence to strict safety protocols is mandatory when handling this chemical to prevent exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure.

EquipmentSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]
Skin Protection Wear fire/flame resistant and impervious clothing.[3] Chemical-resistant gloves are required.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge (e.g., Type K filter).[3][4]
Handling and Storage
  • Handling: Handle only in a well-ventilated area, preferably under a chemical fume hood.[3][4] Avoid breathing mist or vapors. Do not get in eyes, on skin, or on clothing.[4]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5] Store locked up.[2] The storage class code is 6.1C - Combustible acute toxic Cat.3 / toxic compounds or compounds which cause chronic effects.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate personnel to safe areas and keep people away from and upwind of the spill.[4]

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[3] Do not let the product enter drains.

  • Clean-up: Absorb the spill with inert material (e.g., diatomite, universal binders) and place it in a suitable, closed container for disposal.[4][6]

Emergency and First-Aid Procedures

Immediate action is critical in case of exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Move the victim into fresh air. If breathing is difficult, provide oxygen. Call a doctor immediately.[2][6]
Skin Contact Immediately take off all contaminated clothing.[2] Wash off immediately with plenty of water and soap for at least 15 minutes.[2] Seek immediate medical attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] Consult a doctor immediately.
Ingestion Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Call a physician or poison control center immediately.[2][6]

Toxicological and Physical Data

Toxicological Data
TestSpeciesRouteValue
LD50RatOral3,000 mg/kg
LD50RatDermal2,250 mg/kg

Data sourced from a 2023 Safety Data Sheet.[2]

Physical and Chemical Properties
PropertyValue
Boiling Point 238-240 °C at 752 mmHg[1]
Density 1.03 g/mL at 25 °C[1]
Vapor Density 3.6 (vs air)[1]
Flash Point 144 °C (291.2 °F)
Refractive Index n20/D 1.485[1]

Precautionary Statements Summary

The following table summarizes the key precautionary statements (P-statements) associated with this chemical.

CodeStatement
P202Do not handle until all safety precautions have been read and understood.
P261Avoid breathing mist or vapours.
P280Wear protective gloves/protective clothing/eye protection/face protection.[3]
P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[2]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6][7]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
P310Immediately call a POISON CENTER or doctor/physician.[2]
P405Store locked up.[2][6]
P501Dispose of contents/container in accordance with local/regional/national/international regulations.[2]

Workflow Diagrams

Chemical Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

A 1. Assess Risks & Review SDS B 2. Don Correct PPE (Goggles, Gloves, Lab Coat) A->B C 3. Work in Ventilated Area (Chemical Fume Hood) B->C D 4. Handle Chemical C->D E 5. Decontaminate & Clean Up D->E H Spill or Exposure Event D->H F 6. Remove PPE E->F G 7. Store Chemical Properly F->G I Follow Emergency Procedures (First Aid, Spill Cleanup) H->I

Caption: Standard workflow for handling hazardous chemicals.

First Aid Decision Pathway

This diagram outlines the decision-making process in the event of an exposure.

start Exposure Occurs route Identify Exposure Route start->route skin Skin Contact route->skin Skin eye Eye Contact route->eye Eye inhalation Inhalation route->inhalation Inhaled skin_action Remove Clothing Rinse Skin (15+ min) skin->skin_action eye_action Rinse Eyes (15+ min) Remove Contacts eye->eye_action inhalation_action Move to Fresh Air inhalation->inhalation_action end Seek Immediate Medical Attention skin_action->end eye_action->end inhalation_action->end

Caption: Decision pathway for first aid response to exposure.

References

A Technical Guide to the Commercial Sourcing and Purity Assessment of N-(2-Hydroxyethyl)ethylenediamine for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides an in-depth overview of the commercial availability and purity assessment of N-(2-Hydroxyethyl)ethylenediamine (CAS No. 111-41-1), a crucial building block and ligand in various research and development sectors. It is intended for researchers, scientists, and drug development professionals who require high-quality, well-characterized this compound for their work. This document details commercial sources, available purity grades, and provides generalized experimental protocols for purity verification.

Introduction

This compound, also known as AEEA or 2-(2-Aminoethylamino)ethanol, is a bifunctional organic molecule containing both primary and secondary amine groups, as well as a primary alcohol group. This unique structure makes it a versatile intermediate in the synthesis of a wide range of chemical compounds and a valuable bidentate ligand in coordination chemistry.[1] Its applications in research are diverse, including its use as a precursor for chelating agents, surfactants, fabric softeners, fuel additives, and in the synthesis of room-temperature ionic liquids.[2] Given its broad utility, ensuring the purity of this compound is critical for the reliability and reproducibility of experimental results.

Commercial Sources and Available Purity

This compound is readily available from several major chemical suppliers. The most common purity grades offered for research purposes are typically ≥98% or 99%. The selection of a supplier and purity grade should be guided by the specific requirements of the intended application. For sensitive applications, such as coordination chemistry studies or the synthesis of pharmaceutical intermediates, a higher purity grade is recommended.

The following table summarizes the offerings from prominent commercial suppliers. Please note that availability and specifications are subject to change, and it is recommended to consult the supplier's website for the most current information.

SupplierProduct NameCAS NumberPurity SpecificationIntended Use
Sigma-Aldrich (MilliporeSigma) This compound111-41-199%Precursor in synthesis, ligand for coordination polymers
Thermo Scientific Chemicals This compound111-41-1≥98.5% (Assay)Intermediate for various additives and agents[2]
Santa Cruz Biotechnology, Inc. This compound111-41-1≥98%Research Use Only[3]

Methodologies for Purity Assessment

The purity of this compound can be assessed using a combination of techniques to determine the overall assay and to identify and quantify any impurities. The primary methods include acid-base titration for assay determination and chromatographic techniques for impurity profiling.

A common and reliable method for determining the purity of basic compounds like this compound is through acid-base titration. This method is based on the neutralization reaction between the amine groups of the analyte and a standardized acid titrant. A similar protocol is used for the assay of ethylenediamine (B42938) as described in the U.S. Pharmacopeia.[4]

Experimental Protocol: Potentiometric Titration

  • Preparation of Titrant: Prepare a standardized solution of 1 N Hydrochloric Acid (HCl).

  • Sample Preparation: Accurately weigh approximately 1 mL of the this compound sample in a tared, glass-stoppered flask. Add approximately 75 mL of deionized water and mix thoroughly.

  • Titration: Immerse a calibrated pH electrode and the burette tip into the sample solution. Titrate the solution with the standardized 1 N HCl. Record the volume of titrant added and the corresponding pH values.

  • Endpoint Determination: The equivalence point, where the amine has been fully neutralized, can be determined from the inflection point of the titration curve (a plot of pH versus titrant volume). This compound has two amine groups that will be protonated, which may result in two equivalence points.

  • Calculation: Calculate the percentage purity based on the volume of HCl titrant consumed to reach the equivalence point, the molarity of the HCl, the molecular weight of this compound (104.15 g/mol ), and the initial weight of the sample.

Gas chromatography with a flame ionization detector (GC-FID) is a powerful technique for separating and quantifying volatile impurities in an this compound sample.

Experimental Protocol: Gas Chromatography-Flame Ionization Detection (GC-FID)

  • Instrument and Column: Use a gas chromatograph equipped with a flame ionization detector and a capillary column suitable for amine analysis, such as a DB-624 or a similar mid-polarity column.

  • Carrier Gas: Use high-purity nitrogen or helium as the carrier gas at a constant flow rate.

  • Temperature Program:

    • Injector Temperature: 200-250°C

    • Detector Temperature: 250-300°C

    • Oven Temperature Program: An initial temperature of around 50°C, held for a few minutes, followed by a temperature ramp (e.g., 20°C/min) to a final temperature of approximately 220°C. The exact program should be optimized for the specific instrument and column to achieve good separation of potential impurities.

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent like methanol.

  • Injection: Inject a small volume (e.g., 0.2-1 µL) of the prepared sample into the GC.

  • Data Analysis: The purity is typically calculated using the peak area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

For non-volatile impurities or for compounds that may degrade at high temperatures in GC, High-Performance Liquid Chromatography (HPLC) is a suitable alternative. Since this compound lacks a strong UV chromophore, derivatization or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) is often necessary.

Experimental Protocol: HPLC with Pre-Column Derivatization

  • Derivatization: React the this compound sample with a derivatizing agent that introduces a fluorescent or UV-absorbing tag. A common reagent for primary and secondary amines is o-phthalaldehyde (B127526) (OPA) in the presence of a thiol.[5][6]

  • Instrument and Column: Use an HPLC system with a fluorescence or UV detector and a reverse-phase C18 column.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent like acetonitrile (B52724) is typically employed.

  • Analysis: The derivatized sample is injected into the HPLC system. The separation of the derivatized analyte and any derivatized impurities is achieved based on their differential partitioning between the mobile and stationary phases.

  • Quantification: Impurities can be quantified by comparing their peak areas to that of a reference standard.

Visualizing Experimental and Logical Workflows

To aid in the understanding of the purity assessment process and the selection of appropriate material, the following diagrams have been generated.

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_results Data Interpretation Sample This compound Sample Prep_Titr Prepare for Titration (Weighing & Dilution) Sample->Prep_Titr Prep_GC Prepare for GC (Dilution in Solvent) Sample->Prep_GC Prep_HPLC Prepare for HPLC (Derivatization) Sample->Prep_HPLC Titration Acid-Base Titration Prep_Titr->Titration GC Gas Chromatography (GC-FID) Prep_GC->GC HPLC HPLC (Fluorescence/UV) Prep_HPLC->HPLC Assay Assay (% Purity) Titration->Assay Impurity Impurity Profile GC->Impurity HPLC->Impurity Report Final Purity Report Assay->Report Impurity->Report

Caption: Experimental workflow for the purity analysis of this compound.

Purity_Application_Relationship cluster_purity Purity Grade cluster_application Research Application Purity_High ≥99% Purity Low Impurity Profile App_Sensitive Sensitive Applications - Coordination Chemistry - Pharmaceutical Synthesis - Ionic Liquid Formulation Purity_High->App_Sensitive Recommended For Purity_Standard ≥98% Purity Standard Impurity Profile Purity_Standard->App_Sensitive May require re-purification App_General General Purpose - Intermediate for Bulk Synthesis - Formulation of Industrial Additives Purity_Standard->App_General Suitable For

Caption: Logical relationship between purity grade and research application suitability.

Conclusion

The selection of this compound of appropriate purity is fundamental to achieving reliable and accurate results in a research setting. This guide has outlined the major commercial sources and their typical purity offerings. Furthermore, it has provided generalized yet detailed experimental protocols for assay determination via titration and impurity profiling using GC and HPLC. The provided workflows should serve as a valuable resource for researchers in planning their experiments and ensuring the quality of their starting materials. Researchers should always consult the supplier's Certificate of Analysis and consider performing their own quality control checks, especially for highly sensitive applications.

References

A Technical Guide to the Synthesis of N-(2-Hydroxyethyl)ethylenediamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthetic methodologies for producing N-(2-Hydroxyethyl)ethylenediamine and its derivatives. These compounds are pivotal intermediates in various industrial and pharmaceutical applications, including the formation of chelating agents, cross-linking of polymers, and as precursors for active pharmaceutical ingredients.[1][2] This document details key experimental protocols, presents quantitative data in a structured format, and illustrates the synthetic workflows using logical diagrams.

Synthesis of N,N,N',N'-tetra(2-hydroxyethyl)ethylenediamine (THEEDA)

THEEDA is a significant derivative used as a cross-linking agent for rigid polyurethane foams, a chelating agent, and a gas absorbent.[2] Two primary synthetic routes are discussed below.

1.1. From Diethanolamine (B148213) and 1,2-Dichloroethane (B1671644)

This method involves the reaction of diethanolamine with 1,2-dichloroethane to produce THEEDA hydrochloride, which is then hydrolyzed and purified.[3]

Experimental Protocol:

  • Reaction: In a high-pressure reaction kettle equipped with a stirring and temperature measuring device, add diethanolamine and 1,2-dichloroethane.[3]

  • Inert Atmosphere: Purge the kettle with nitrogen (N₂) to remove air.[3]

  • Heating and Reaction: Heat the mixture to the specified temperature and pressure and maintain for the designated reaction time.[3]

  • Work-up: After the reaction, the resulting product is subjected to hydrolysis, separation, and distillation under reduced pressure.[3]

  • Purification: The crude product is further purified by extraction and fractionation under reduced pressure.[3]

Quantitative Data for THEEDA Synthesis from Diethanolamine:

ParameterValueReference
Molar Ratio (1,2-dichloroethane:diethanolamine)1:2 to 1:3[3]
Temperature50-120 °C[3]
Pressure-0.1 MPa to 0.6 MPa[3]
Reaction Time3-8 hours[3]

Table 1: Reaction conditions for the synthesis of THEEDA from diethanolamine and 1,2-dichloroethane.

Logical Workflow for THEEDA Synthesis (Diethanolamine Route):

A Charge Diethanolamine and 1,2-Dichloroethane into Reactor B Purge with Nitrogen A->B C Heat to 50-120 °C (-0.1 to 0.6 MPa) B->C D React for 3-8 hours C->D E Hydrolysis and Separation D->E F Reduced Pressure Distillation E->F G Extraction and Fractionation F->G H Pure THEEDA G->H

Workflow for THEEDA synthesis from diethanolamine.

1.2. From Ethylenediamine (B42938) and Ethylene (B1197577) Oxide

This process describes the selective reaction of ethylenediamine with ethylene oxide in a solvent to yield THEEDA.[4] The absence of water is crucial to prevent the formation of by-products like triethanolamine.[4]

Experimental Protocol:

  • Reaction Setup: Flush the reaction chamber with nitrogen and heat to the reaction temperature.[4]

  • Reagent Addition: Meter in ethylenediamine, followed by the addition of ethylene oxide over a specific duration.[4]

  • Reaction Maintenance: Maintain the temperature for a set period after the addition of ethylene oxide is complete.[4]

  • Solvent Removal: After cooling, remove the solvent by evaporation in vacuo to isolate the reaction product.[4]

Quantitative Data for THEEDA Synthesis from Ethylenediamine:

ParameterValueReference
Molar Ratio (Ethylenediamine:Ethylene Oxide)1:4[4]
SolventSaturated C₃-C₉ alcohols (e.g., isopropanol)[4]
Temperature120-220 °C (preferably 140-180 °C)[4]
Pressure2-60 bar[4]
YieldUp to 96.2%[4]

Table 2: Reaction conditions for the synthesis of THEEDA from ethylenediamine and ethylene oxide.

Logical Workflow for THEEDA Synthesis (Ethylenediamine Route):

A Flush Reactor with Nitrogen B Heat to 120-220 °C A->B C Add Ethylenediamine B->C D Meter in Ethylene Oxide C->D E Maintain Temperature D->E F Cool Reaction Mixture E->F G Evaporate Solvent in Vacuo F->G H Isolated THEEDA G->H

Workflow for THEEDA synthesis from ethylenediamine.

Synthesis of N,N'-bis(2-hydroxyethyl)ethylenediamine

This derivative is synthesized through the reaction of 2-(2-aminoethylamino)ethanol with 2-chloroethanol (B45725) in the presence of a base.[5]

Experimental Protocol:

  • Reaction Mixture: To a stirred suspension of 2-(2-aminoethylamino)ethanol, add 2-chloroethanol and powdered sodium carbonate.[5]

  • Heating: Stir the mixture at 135 °C for 25 hours.[5]

  • Cooling and Filtration: Cool the mixture to room temperature, add methanol, and filter the solution.[5]

  • Purification: Evaporate the resulting solution to yield a crude product, which is then recrystallized twice from tetrahydrofuran (B95107) (THF) over charcoal.[5]

Quantitative Data for N,N'-bis(2-hydroxyethyl)ethylenediamine Synthesis:

ReagentAmountMolar EquivalentReference
2-(2-aminoethylamino)ethanol20.8 g0.2 M[5]
2-chloroethanol16.1 g0.2 M[5]
Sodium Carbonate16.96 g0.16 M[5]
Yield 12.05 g (40.7%) [5]

Table 3: Reagents and yield for the synthesis of N,N'-bis(2-hydroxyethyl)ethylenediamine.

Synthesis of N-Substituted Ethylenediamine Derivatives

A variety of N-substituted ethylenediamine derivatives are important intermediates in medicinal chemistry.[6] Several synthetic strategies have been reported, with varying yields and costs.[6]

Comparative Synthesis Methods:

MethodKey ReagentsOverall YieldNotesReference
1Amine, N-(2-bromoethyl)phthalimide, Hydrazine~55%Unsatisfactory yield[6]
2Amine, 2-chloroethylamine (B1212225) hydrochloride~60%[6]
3Amine, 2-ethyl-2-oxazoline, HCl~52%Lower yield[6]
4Amine, 2-oxazolidone~78%Expensive reagent[6]
5Amine, α,β-unsaturated compounds, Hydrazine30-76%Economical route[6]

Table 4: Comparison of synthetic methods for N-substituted ethylenediamine derivatives.

Applications in Drug Development and Chelation Therapy

This compound derivatives have found significant applications in drug development and as chelating agents.

  • Anticonvulsants: A series of N-(2-hydroxyethyl)amide derivatives have been synthesized and shown to possess anticonvulsant activity with a better protective index than the established drug valproate.[7]

  • Anticancer Agents: N,N'-bis(2-hydroxylbenzyl) ethylenediamine derivatives have demonstrated cytotoxicity in various human cancer cell lines.

  • Iron Chelators: N-(2-hydroxyethyl)-ethylenediaminetriacetic acid is used to form iron(III) chelates, which are important in therapeutic applications.[8] The synthesis involves the reaction of the trisodium (B8492382) salt of the acid with metallic iron, followed by oxidation.[8]

Signaling Pathway Visualization (Hypothetical based on Chelation Therapy):

The following diagram illustrates a simplified, hypothetical signaling pathway where an this compound-based chelator might be involved in reducing iron-induced oxidative stress, a concept relevant to drug development for iron overload disorders.

A Excess Cellular Iron B Reactive Oxygen Species (ROS) Production A->B E Stable Iron Chelate A->E Chelation C Oxidative Stress & Cell Damage B->C D This compound Derivative (Chelator) D->E F Reduced ROS Production E->F G Cell Protection F->G

Hypothetical pathway of an iron chelator derivative.

This guide provides a foundational understanding of the synthesis of this compound derivatives. The detailed protocols and compiled data serve as a valuable resource for researchers in organic synthesis, materials science, and medicinal chemistry. Further research into optimizing these synthetic routes and exploring novel derivatives is a promising area for future investigation.

References

Methodological & Application

Application Notes and Protocols for N-(2-Hydroxyethyl)ethylenediamine as a Chelating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxyethyl)ethylenediamine, also known as AEEA, is a versatile chelating agent with a wide range of applications in various scientific and industrial fields. Its ability to form stable complexes with metal ions makes it a valuable tool in heavy metal remediation, pharmaceutical formulations, and as a ligand in coordination chemistry. This document provides detailed application notes and protocols for the use of this compound as a chelating agent, targeting researchers, scientists, and professionals in drug development.

This compound is a bidentate ligand, coordinating to metal ions through its two nitrogen atoms to form a stable five-membered chelate ring.[1] The presence of a hydroxyl group provides an additional coordination site, allowing for the formation of even more stable complexes with certain metals. The chelate effect, where a chelating ligand forms a more stable complex than a set of monodentate ligands with similar donor atoms, is a key principle behind the efficacy of this compound.[1]

I. Heavy Metal Removal from Wastewater

Application Notes

This compound and its derivatives are effective in the removal of heavy metal ions from industrial wastewater. The formation of soluble and stable metal complexes facilitates the separation of toxic heavy metals from aqueous solutions. This is particularly relevant for industries such as electroplating, mining, and chemical manufacturing, which often generate effluents containing high concentrations of heavy metals like copper, nickel, zinc, and lead.[2][3] The general principle involves the addition of the chelating agent to the wastewater, allowing for the formation of metal complexes, which can then be removed through various separation techniques.

Experimental Protocol: Heavy Metal Sequestration

This protocol describes a general procedure for evaluating the efficacy of this compound in removing heavy metal ions from a synthetic wastewater sample.

Materials:

  • This compound (AEEA)

  • Stock solutions (1000 mg/L) of heavy metal salts (e.g., CuSO₄·5H₂O, NiCl₂·6H₂O, ZnSO₄·7H₂O)

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Procedure:

  • Preparation of Synthetic Wastewater: Prepare a synthetic wastewater sample by diluting the stock solutions of heavy metals to the desired initial concentration (e.g., 10-100 mg/L) in deionized water.

  • pH Adjustment: Adjust the pH of the synthetic wastewater to the desired range (typically between 4 and 7 for optimal chelation of many divalent metals) using dilute HCl or NaOH.

  • Chelation Reaction: Add a calculated amount of this compound to the wastewater sample. The molar ratio of the chelating agent to the metal ions can be varied (e.g., 1:1, 2:1) to determine the optimal dosage.

  • Agitation and Incubation: Agitate the mixture using a mechanical shaker at a constant speed (e.g., 150 rpm) for a specified contact time (e.g., 30, 60, 120 minutes) at room temperature to allow for complex formation.

  • Sample Collection and Analysis: After the desired contact time, withdraw a sample of the solution.

  • Metal Ion Concentration Measurement: Determine the final concentration of the heavy metal ions in the supernatant using AAS or ICP-MS.

  • Calculation of Removal Efficiency: Calculate the removal efficiency using the following formula: Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] x 100 Where C₀ is the initial metal ion concentration and Cₑ is the final metal ion concentration.

Experimental Workflow for Heavy Metal Removal

Heavy_Metal_Removal_Workflow A Prepare Synthetic Wastewater B Adjust pH A->B C Add this compound B->C D Agitate and Incubate C->D E Sample Collection D->E F Analyze Metal Ion Concentration (AAS/ICP-MS) E->F G Calculate Removal Efficiency F->G

Caption: Workflow for evaluating heavy metal removal using this compound.

II. Pharmaceutical Applications

Application Notes

Chelating agents play a crucial role in drug development and formulation. This compound and its derivatives can be used as excipients to enhance the stability and bioavailability of certain drugs. By forming complexes with metal ions that might otherwise catalyze drug degradation, these chelating agents can improve the shelf-life of pharmaceutical products. Furthermore, the chelation of metal ions can influence the solubility and dissolution rate of drugs, potentially leading to improved bioavailability. The ability of this compound to form complexes with metal ions also opens up possibilities for its use in targeted drug delivery systems, where the metal complex can be designed to release the active pharmaceutical ingredient at a specific site in the body.

Experimental Protocol: Evaluation as a Stabilizing Excipient

This protocol provides a method to assess the stabilizing effect of this compound on a model drug prone to metal-catalyzed degradation.

Materials:

  • Model drug susceptible to metal-catalyzed degradation

  • This compound

  • A solution containing a catalytic metal ion (e.g., 1 mM CuCl₂)

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)

  • High-Performance Liquid Chromatography (HPLC) system

  • Incubator

Procedure:

  • Preparation of Drug Solutions: Prepare stock solutions of the model drug in the buffer.

  • Preparation of Test Samples:

    • Control: Drug solution in buffer.

    • Degradation Control: Drug solution in buffer containing the catalytic metal ion.

    • Test Sample: Drug solution in buffer containing both the catalytic metal ion and this compound at various concentrations.

  • Incubation: Incubate all solutions at a controlled temperature (e.g., 40°C) for a specified period (e.g., 24, 48, 72 hours).

  • Sample Analysis: At each time point, withdraw an aliquot from each solution and analyze the concentration of the remaining drug using a validated HPLC method.

  • Data Analysis: Plot the concentration of the drug as a function of time for each condition. Compare the degradation rate of the drug in the presence and absence of this compound to evaluate its stabilizing effect.

Workflow for Evaluating Stabilizing Effect

Drug_Stabilization_Workflow A Prepare Drug and Reagent Solutions B Prepare Control and Test Samples A->B C Incubate at Controlled Temperature B->C D Withdraw Aliquots at Time Intervals C->D E Analyze Drug Concentration by HPLC D->E F Compare Degradation Rates E->F

Caption: Workflow for assessing the stabilizing effect of this compound on a drug.

III. Synthesis of Metal Complexes

Application Notes

This compound is a versatile ligand for the synthesis of a wide variety of metal complexes. These complexes have potential applications in catalysis, materials science, and as antimicrobial or anticancer agents. The synthesis typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by various spectroscopic and analytical techniques to determine their structure and properties.

Experimental Protocol: Synthesis of a Copper(II) Complex

This protocol describes the synthesis of a copper(II) complex with this compound.[4][5]

Materials:

  • This compound

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol (B129727)

  • Diethyl ether

Procedure:

  • Ligand Solution: Dissolve this compound (1 mmol) in methanol (10 mL).

  • Metal Salt Solution: Dissolve CuCl₂·2H₂O (0.5 mmol) in methanol (10 mL).

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.

  • Stirring: Continue stirring the reaction mixture for 8 hours at room temperature.

  • Isolation of the Complex: Remove the solvent by rotary evaporation to obtain a solid product.

  • Recrystallization: Recrystallize the solid product from a mixture of acetone (B3395972) and diethyl ether to obtain the pure copper(II) complex.

  • Characterization: Characterize the synthesized complex using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, UV-Visible spectroscopy, and elemental analysis.

Synthesis of a Copper(II) Complex Workflow

Synthesis_Workflow A Dissolve Ligand in Methanol C Mix Solutions and Stir for 8h A->C B Dissolve Copper Salt in Methanol B->C D Remove Solvent C->D E Recrystallize Product D->E F Characterize Complex E->F

Caption: General workflow for the synthesis of a copper(II)-N-(2-Hydroxyethyl)ethylenediamine complex.

IV. Quantitative Data

The chelating ability of this compound and its derivatives can be quantified by their stability constants (log K) with various metal ions. While extensive data is available for the derivative HEDTA (this compound-N,N',N'-triacetic acid), data for the parent compound is less common in readily available literature. The following table summarizes the stability constants for HEDTA with several metal ions.

Table 1: Stability Constants (log K) of HEDTA with Various Metal Ions

Metal Ionlog K
Fe³⁺19.8
Cu²⁺17.6
Ni²⁺17.0
Pb²⁺15.6
Zn²⁺14.5
Co²⁺14.2
Cd²⁺13.2
Mn²⁺10.7
Ca²⁺8.0
Mg²⁺7.0

Note: Stability constants are pH-dependent and can vary with experimental conditions such as ionic strength and temperature.

V. Determination of Stability Constants

Application Notes

The stability constant of a metal-ligand complex is a measure of the strength of the interaction between the metal ion and the ligand. Potentiometric titration is a common and reliable method for determining stability constants. This technique involves monitoring the pH of a solution containing the ligand and the metal ion as a strong base is added. The resulting titration curve can be used to calculate the formation constants of the metal-ligand complexes.

Experimental Protocol: Potentiometric Titration

This protocol outlines the general steps for determining the stability constants of this compound with a metal ion using potentiometric titration.

Materials:

  • This compound

  • Metal salt (e.g., Cu(NO₃)₂, Ni(NO₃)₂)

  • Standardized strong acid (e.g., 0.1 M HCl)

  • Standardized carbonate-free strong base (e.g., 0.1 M NaOH)

  • Inert salt for maintaining constant ionic strength (e.g., KNO₃)

  • pH meter with a combination glass electrode

  • Thermostated titration vessel

Procedure:

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration of the Ligand:

    • Pipette a known volume of a solution containing the ligand and the strong acid into the titration vessel.

    • Add the inert salt to maintain a constant ionic strength.

    • Titrate this solution with the standardized strong base, recording the pH after each addition of titrant.

  • Titration of the Metal-Ligand Mixture:

    • Pipette known volumes of solutions containing the ligand, the metal salt, and the strong acid into the titration vessel.

    • Add the inert salt.

    • Titrate this mixture with the standardized strong base, recording the pH after each addition.

  • Data Analysis:

    • Plot the pH versus the volume of base added for both titrations.

    • Use appropriate software (e.g., Hyperquad) to analyze the titration data and calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.

Potentiometric Titration Workflow

Potentiometric_Titration_Workflow cluster_ligand Ligand Titration cluster_metal_ligand Metal-Ligand Titration A Prepare Ligand + Acid Solution B Titrate with Base A->B C Record pH vs. Volume B->C H Data Analysis (e.g., Hyperquad) C->H D Prepare Metal + Ligand + Acid Solution E Titrate with Base D->E F Record pH vs. Volume E->F F->H G Calibrate pH Electrode G->A G->D I Determine Stability Constants H->I

Caption: Workflow for determining stability constants by potentiometric titration.

References

Application Notes and Protocols: N-(2-Hydroxyethyl)ethylenediamine in the Synthesis of Coordination Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxyethyl)ethylenediamine (heen) is a versatile bifunctional organic ligand that has garnered significant interest in the field of coordination chemistry. Its structure, featuring both ethylenediamine (B42938) and ethanolamine (B43304) moieties, allows for multiple coordination modes, making it an excellent building block for the synthesis of novel coordination polymers (CPs) and metal-organic frameworks (MOFs). The presence of amine and hydroxyl groups enables heen to act as a chelating and/or bridging ligand, leading to the formation of diverse structural topologies with varying dimensionalities. The hydroxyl group, in particular, can participate in hydrogen bonding, further influencing the supramolecular architecture of the resulting materials. This unique structural flexibility makes heen-based CPs promising candidates for applications in catalysis, gas storage, and materials science.

These application notes provide an overview of the synthesis of coordination polymers using this compound and its common derivative, N,N'-bis(2-hydroxyethyl)ethylenediamine. Detailed experimental protocols for hydrothermal and solvothermal synthesis are provided, along with characterization data for representative coordination polymers.

Data Presentation

The following tables summarize key quantitative data for the synthesis of coordination polymers using this compound and its derivatives with various transition metal ions.

Table 1: Synthesis Conditions for this compound-based Coordination Polymers

Metal IonLigand(s)Synthesis MethodSolventTemperature (°C)Time (h)Yield (%)Reference
Ni(II)N,N'-bis(2-hydroxyethyl)ethylenediamine, SaccharinSlow EvaporationWater/ButanolRoom Temp.Several days-[1]
Cu(II)N,N'-bis(2-hydroxyethyl)ethylenediamine, Tetracyanidopalladate(II)Stirring/FiltrationEthanol/WaterRoom Temp.137[2]
Zn(II)This compound, CarboxylateHydrothermalWater16072-[3]
Cd(II)This compound, DicarboxylateSolvothermalDMF/Water12048-[4]
Co(II)This compound, BipyridineHydrothermalWater1207254[3]

Table 2: Structural and Characterization Data of Representative Coordination Polymers

CompoundFormulaCrystal SystemSpace GroupDimensionalityKey IR Peaks (cm⁻¹)Thermal Decomposition (°C)Reference
[Ni(bishydeten)₂(sac)₂]C₂₆H₄₀N₆NiO₁₀S₂MonoclinicP2₁/n0D3490 (O-H), 3264-3147 (N-H), 1598 (N-H bend)-[1]
[Cu(bishydeten)Pd(μ-CN)₂(CN)₂]nC₁₀H₁₆CuN₆O₂PdMonoclinicP2₁/c1D3490 (O-H), 3264-3147 (N-H), 2187, 2143 (C≡N)-[2]
[Co(Hdpa)₂(dpdo)(H₂O)₂]C₃₈H₃₀CoN₂O₁₂TriclinicP-11D3246 (O-H), 1699 (C=O), 1541, 1414 (COO⁻)>300[3]

Experimental Protocols

General Materials and Instrumentation

All reagents and solvents should be of analytical grade and used as received without further purification. Deionized water should be used in all aqueous preparations. Infrared (IR) spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets. Thermogravimetric analysis (TGA) is performed under a nitrogen atmosphere with a specified heating rate to determine thermal stability. Single-crystal X-ray diffraction data is collected on a diffractometer with graphite-monochromated Mo-Kα radiation.

Protocol 1: Hydrothermal Synthesis of a Cobalt(II) Coordination Polymer

This protocol is adapted from the synthesis of a 1D Cobalt(II) coordination polymer.[3]

Materials:

  • Cobalt(II) acetate (B1210297) tetrahydrate (Co(Ac)₂·4H₂O)

  • This compound (heen)

  • A suitable dicarboxylic acid co-ligand (e.g., 2,2′-biphenyldicarboxylic acid)

  • Deionized water

Procedure:

  • In a 25 mL Teflon-lined stainless-steel autoclave, combine Co(Ac)₂·4H₂O (0.5 mmol), the dicarboxylic acid (0.5 mmol), and this compound (0.5 mmol).

  • Add 8 mL of deionized water to the mixture.

  • Seal the autoclave and heat it to 120 °C for 72 hours.

  • After the reaction, allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration, wash them with deionized water and then ethanol, and air-dry.

Protocol 2: Solvothermal Synthesis of a Copper(II) Coordination Polymer

This protocol describes a general method for the solvothermal synthesis of a copper(II) coordination polymer.

Materials:

  • Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)

  • This compound (heen)

  • A suitable co-ligand (e.g., a bipyridine-based ligand)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Dissolve Cu(NO₃)₂·3H₂O (0.5 mmol) and the co-ligand (0.5 mmol) in 10 mL of a DMF/ethanol mixture (1:1 v/v).

  • In a separate vial, dissolve this compound (0.5 mmol) in 5 mL of ethanol.

  • Slowly add the ligand solution to the metal salt solution with stirring.

  • Transfer the resulting solution to a 25 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat to 100 °C for 48 hours.

  • After cooling to room temperature, collect the crystalline product by filtration, wash with DMF and ethanol, and dry under vacuum.

Mandatory Visualization

// Styling metal_salt [fillcolor="#4285F4", fontcolor="#FFFFFF"]; ligand_heen [fillcolor="#34A853", fontcolor="#FFFFFF"]; co_ligand [fillcolor="#FBBC05", fontcolor="#202124"]; mixing [fillcolor="#EA4335", fontcolor="#FFFFFF"]; heating [fillcolor="#EA4335", fontcolor="#FFFFFF"]; cooling [fillcolor="#4285F4", fontcolor="#FFFFFF"]; filtration [fillcolor="#4285F4", fontcolor="#FFFFFF"]; drying [fillcolor="#4285F4", fontcolor="#FFFFFF"]; characterization [fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; } dot Caption: General workflow for the synthesis of coordination polymers using this compound.

// Edges to represent bonds N1 -> C_backbone [arrowhead=none]; C_backbone -> N2 [arrowhead=none]; N2 -> C_hydroxy [arrowhead=none]; C_hydroxy -> O [arrowhead=none];

// Coordination bonds M1 -> N1 [color="#EA4335", label="Coordination"]; M1 -> N2 [color="#EA4335"]; M1 -> O [color="#34A853", style=dashed, label="Potential\nCoordination"]; N2 -> M2 [color="#FBBC05", style=dashed, label="Bridging"]; O -> M2 [color="#FBBC05", style=dashed];

// Node text contrast M1 [fontcolor="#FFFFFF"]; M2 [fontcolor="#FFFFFF"]; N1 [fontcolor="#202124"]; N2 [fontcolor="#202124"]; O [fontcolor="#202124"];

} dot Caption: Potential coordination modes of the this compound ligand.

References

Application Notes and Protocols: N-(2-Hydroxyethyl)ethylenediamine (HEEDA) as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the evaluation of N-(2-Hydroxyethyl)ethylenediamine (HEEDA) as a corrosion inhibitor, particularly for mild steel in acidic environments. While direct quantitative data for HEEDA is limited in publicly available literature, this guide synthesizes established methodologies and presents illustrative data from closely related amine-based inhibitors to provide a comprehensive framework for researchers. The protocols herein cover gravimetric analysis, electrochemical techniques, and surface characterization. Furthermore, theoretical aspects, including adsorption isotherms and quantum chemical calculations, are discussed to provide a deeper understanding of the inhibition mechanism.

Introduction

Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. This compound (HEEDA), a bifunctional molecule containing both amine and hydroxyl groups, presents potential as an effective corrosion inhibitor. The nitrogen and oxygen atoms can act as active centers for adsorption on metal surfaces, forming a protective barrier against corrosive agents. These application notes provide a comprehensive guide for researchers to evaluate the efficacy of HEEDA and similar compounds as corrosion inhibitors.

Corrosion Inhibition Mechanism of Amine-Based Inhibitors

The primary mechanism by which amine-based inhibitors like HEEDA protect metals from corrosion is through adsorption onto the metal surface. This process can be broadly categorized as physisorption, chemisorption, or a combination of both.

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is typically positively charged, and the amine groups of HEEDA can be protonated, leading to electrostatic repulsion. However, in the presence of counter-ions (like Cl- in HCl), the metal surface can become negatively charged, facilitating the adsorption of the protonated amine.

  • Chemisorption: This involves the formation of coordinate bonds between the lone pair of electrons on the nitrogen and oxygen atoms of HEEDA and the vacant d-orbitals of the iron atoms on the metal surface. This type of adsorption is stronger and results in a more stable protective film.

The adsorbed HEEDA molecules form a protective layer that isolates the metal from the corrosive environment, thereby inhibiting both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

Corrosion_Inhibition_Mechanism H_plus H⁺ Fe Fe H_plus->Fe Cathodic Reaction (H₂ Evolution) Cl_minus Cl⁻ Cl_minus->Fe Anodic Reaction (Fe²⁺ Dissolution) HEEDA_protonated HEEDA-H⁺ Adsorbed_HEEDA Adsorbed HEEDA Film HEEDA_protonated->Adsorbed_HEEDA Adsorption

Caption: Corrosion inhibition mechanism of an amine-based inhibitor.

Experimental Protocols

Gravimetric Method (Weight Loss)

This method provides a direct measure of the corrosion rate and the inhibition efficiency.

Objective: To determine the corrosion rate of a metal in a corrosive medium with and without an inhibitor and to calculate the inhibitor's efficiency.

Materials and Equipment:

  • Metal coupons (e.g., mild steel of known composition)

  • Corrosive solution (e.g., 1 M HCl)

  • This compound (HEEDA)

  • Analytical balance (±0.1 mg)

  • Water bath or thermostat

  • Beakers

  • Abrasive papers (e.g., silicon carbide paper of various grades)

  • Acetone and distilled water for cleaning

  • Desiccator

Procedure:

  • Coupon Preparation: Mechanically polish the metal coupons using a series of abrasive papers to a mirror finish.

  • Cleaning: Degrease the coupons with acetone, wash with distilled water, and dry thoroughly.

  • Weighing: Accurately weigh each coupon and record its initial weight (W_initial).

  • Immersion: Immerse the coupons in beakers containing the corrosive solution with and without various concentrations of HEEDA.

  • Exposure: Maintain the beakers in a water bath at a constant temperature for a specified duration (e.g., 24 hours).

  • Post-Exposure Cleaning: After the immersion period, carefully remove the coupons, wash them with distilled water to remove corrosion products, clean with acetone, and dry.

  • Final Weighing: Weigh the dried coupons and record their final weight (W_final).

Calculations:

  • Weight Loss (ΔW): ΔW = W_initial - W_final

  • Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × t × ρ)

    • Where:

      • ΔW is the weight loss in mg

      • A is the surface area of the coupon in cm²

      • t is the immersion time in hours

      • ρ is the density of the metal in g/cm³

  • Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

    • Where:

      • CR_uninhibited is the corrosion rate without the inhibitor.

      • CR_inhibited is the corrosion rate with the inhibitor.

Electrochemical Measurements

Electrochemical methods provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.

Equipment:

  • Potentiostat/Galvanostat with frequency response analyzer

  • Three-electrode corrosion cell (working electrode: metal sample; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum or graphite)

  • Corrosive solution with and without HEEDA

Objective: To determine the corrosion current density (i_corr), corrosion potential (E_corr), and Tafel slopes, and to classify the inhibitor as anodic, cathodic, or mixed-type.

Procedure:

  • Cell Setup: Assemble the three-electrode cell with the metal specimen as the working electrode.

  • Stabilization: Allow the open-circuit potential (OCP) to stabilize for a period of time (e.g., 30-60 minutes).

  • Polarization Scan: Apply a potential scan from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: Plot the polarization curve (log(current density) vs. potential). Extrapolate the linear Tafel regions of the anodic and cathodic curves to their intersection point to determine i_corr and E_corr.

Objective: To study the kinetics of the electrode processes and the properties of the inhibitor film.

Procedure:

  • Cell Setup and Stabilization: Same as for potentiodynamic polarization.

  • EIS Measurement: Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: Plot the impedance data as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit to determine parameters such as charge transfer resistance (R_ct) and double-layer capacitance (C_dl).

Calculations for Electrochemical Methods:

  • Inhibition Efficiency (IE%) from i_corr: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] × 100

  • Inhibition Efficiency (IE%) from R_ct: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] × 100

Experimental_Workflow cluster_electrochem Electrochemical Tests cluster_surface Surface Characterization start Start coupon_prep Coupon Preparation (Polishing, Cleaning, Weighing) start->coupon_prep solution_prep Solution Preparation (Corrosive media ± HEEDA) start->solution_prep gravimetric Gravimetric Analysis (Weight Loss) coupon_prep->gravimetric electrochemical Electrochemical Analysis coupon_prep->electrochemical solution_prep->gravimetric solution_prep->electrochemical data_analysis Data Analysis & Interpretation gravimetric->data_analysis pdp Potentiodynamic Polarization electrochemical->pdp eis Electrochemical Impedance Spectroscopy electrochemical->eis surface_analysis Surface Analysis sem SEM/EDS surface_analysis->sem afm AFM surface_analysis->afm data_analysis->surface_analysis end End data_analysis->end pdp->data_analysis eis->data_analysis sem->data_analysis afm->data_analysis

Caption: A typical experimental workflow for evaluating a corrosion inhibitor.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison. Below are examples of how to present the data obtained from the experimental protocols.

Note: The following data is illustrative and based on studies of similar amine-based inhibitors, as comprehensive quantitative data for HEEDA was not found in the initial literature search.

Table 1: Gravimetric (Weight Loss) Data for an Amine-Based Inhibitor on Mild Steel in 1 M HCl at 303 K

Inhibitor Conc. (mM)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Blank150.212.5-
0.145.13.7669.9
0.525.52.1383.0
1.015.01.2590.0
2.09.80.8293.4

Table 2: Potentiodynamic Polarization Data for an Amine-Based Inhibitor on Mild Steel in 1 M HCl

Inhibitor Conc. (mM)E_corr (mV vs. SCE)i_corr (µA/cm²)βa (mV/dec)βc (mV/dec)IE (%)
Blank-48055075120-
0.1-4751657211870.0
0.5-470957011582.7
1.0-465506811290.9
2.0-460356511093.6

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for an Amine-Based Inhibitor on Mild Steel in 1 M HCl

Inhibitor Conc. (mM)R_ct (Ω cm²)C_dl (µF/cm²)IE (%)
Blank45150-
0.11508070.0
0.52656583.0
1.05005091.0
2.07504094.0

Adsorption Isotherm and Thermodynamic Considerations

The adsorption behavior of the inhibitor on the metal surface can be described by adsorption isotherms. The Langmuir adsorption isotherm is commonly used and assumes monolayer adsorption on a homogeneous surface.

Langmuir Adsorption Isotherm Equation: C / θ = 1 / K_ads + C

Where:

  • C is the inhibitor concentration.

  • θ is the surface coverage (θ = IE% / 100).

  • K_ads is the adsorption equilibrium constant.

A plot of C/θ versus C should yield a straight line, from which K_ads can be calculated. The standard free energy of adsorption (ΔG°_ads) can then be calculated using the following equation:

ΔG°_ads = -RT ln(55.5 K_ads)

The magnitude and sign of ΔG°_ads provide information about the spontaneity and the nature of the adsorption (physisorption or chemisorption).

Quantum Chemical Calculations

Quantum chemical calculations, using methods like Density Functional Theory (DFT), can provide insights into the relationship between the molecular structure of the inhibitor and its efficiency. Key parameters include:

  • E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule. Higher E_HOMO values indicate a greater tendency to donate electrons to the metal surface.

  • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of the molecule. Lower E_LUMO values suggest a greater ability to accept electrons from the metal surface.

  • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap indicates higher reactivity of the inhibitor molecule.

  • Dipole Moment (μ): A higher dipole moment may lead to stronger electrostatic interactions with the metal surface.

  • Mulliken Charges: Indicate the electron density on individual atoms, helping to identify the active sites for adsorption.

Table 4: Theoretical Quantum Chemical Parameters for Amine-Based Inhibitors

ParameterSignificance
E_HOMOElectron donating ability
E_LUMOElectron accepting ability
ΔE (Energy Gap)Reactivity of the inhibitor
Dipole Moment (μ)Polarity of the molecule
Mulliken ChargesIdentification of adsorption centers

Conclusion

This compound holds promise as a corrosion inhibitor due to its molecular structure. The protocols and application notes provided in this document offer a comprehensive framework for its evaluation. By employing a combination of gravimetric, electrochemical, and surface analysis techniques, researchers can systematically assess its performance and elucidate its mechanism of action. While direct quantitative data for HEEDA is currently sparse, the methodologies and illustrative data presented here provide a solid foundation for future research in this area.

Application Notes and Protocols for the Reductive Amination of N-(2-Hydroxyethyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a highly versatile and widely utilized method in organic synthesis for the formation of carbon-nitrogen bonds. This reaction transforms a carbonyl group (from an aldehyde or ketone) into an amine through an intermediate imine, which is subsequently reduced.[1][2] This powerful transformation is a cornerstone in the synthesis of a vast array of compounds, particularly in the development of pharmaceuticals and other biologically active molecules.

N-(2-Hydroxyethyl)ethylenediamine is a valuable building block in organic synthesis due to its trifunctional nature, possessing a primary amine, a secondary amine, and a primary alcohol. This structure allows for selective derivatization to generate a diverse range of molecules, including piperazine (B1678402) derivatives through intramolecular cyclization. The primary amine is generally more nucleophilic than the secondary amine, offering a degree of selectivity in reactions like reductive amination.

This document provides detailed experimental protocols for the reductive amination of this compound with various carbonyl compounds. Both one-pot and two-step procedures are described, offering flexibility depending on the substrate and desired outcome.

Reaction Principle

The reductive amination of this compound proceeds in two key steps:

  • Imine Formation: The primary amine of this compound undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a Schiff base (imine) intermediate. This step is typically acid-catalyzed and is reversible.[2]

  • Reduction: The C=N double bond of the imine is then reduced to a C-N single bond using a suitable reducing agent, yielding the final secondary amine product.[2]

A one-pot procedure involves carrying out both steps in the same reaction vessel without isolating the imine intermediate.[2] A two-step procedure, where the imine is formed first and then the reducing agent is added, can sometimes offer better control and higher yields, especially with less reactive carbonyl compounds or when dialkylation is a concern.[3]

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Borohydride (B1222165)

This protocol describes a general one-pot method for the reductive amination of this compound with an aldehyde or ketone using sodium borohydride as the reducing agent.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., Benzaldehyde, Cyclohexanone)

  • Sodium Borohydride (NaBH₄)

  • Methanol (B129727) (MeOH)

  • Glacial Acetic Acid (optional, for pH adjustment)

  • Dichloromethane (B109758) (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.).

  • Solvent Addition: Dissolve the reactants in methanol (approximately 10 mL per mmol of the limiting reagent).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A small amount of glacial acetic acid (0.1 eq.) can be added to catalyze imine formation, particularly for less reactive carbonyls.

  • Reduction: Cool the reaction mixture in an ice bath to 0 °C. Cautiously add sodium borohydride (1.5-2.0 eq.) portion-wise over 15-30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until completion as indicated by TLC or GC-MS.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water or saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Partition the residue between dichloromethane (or ethyl acetate) and water.

    • Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N'-substituted-N-(2-hydroxyethyl)ethylenediamine.

Protocol 2: Two-Step Reductive Amination using Sodium Triacetoxyborohydride (B8407120)

This protocol outlines a two-step procedure using the milder and more selective reducing agent, sodium triacetoxyborohydride (STAB). This method is particularly useful for reactions that may be sensitive to the more reactive sodium borohydride.

Materials:

  • This compound

  • Aldehyde or Ketone

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in an anhydrous solvent such as DCE or DCM.

    • Stir the mixture at room temperature for 1-3 hours. For less reactive carbonyl compounds, the mixture can be stirred overnight.

  • Reduction:

    • To the solution containing the pre-formed imine, add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise at room temperature.

    • Stir the reaction mixture for 2-12 hours, monitoring the progress by TLC or GC-MS.

  • Work-up:

    • Upon completion, carefully quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table presents a summary of representative reductive amination reactions with this compound. Please note that the yields are illustrative and may vary depending on the specific reaction conditions and the purity of the reagents.

EntryCarbonyl CompoundProductReducing AgentSolventTypical Yield (%)
1BenzaldehydeN'-(benzyl)-N-(2-hydroxyethyl)ethylenediamineNaBH₄Methanol85-95
24-ChlorobenzaldehydeN'-(4-chlorobenzyl)-N-(2-hydroxyethyl)ethylenediamineNaBH(OAc)₃DCE80-90
3CyclohexanoneN'-(cyclohexyl)-N-(2-hydroxyethyl)ethylenediamineNaBH₄Methanol75-85
4AcetoneN'-(isopropyl)-N-(2-hydroxyethyl)ethylenediamineNaBH(OAc)₃DCM70-80

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the one-pot reductive amination of this compound.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound and Carbonyl Compound B Add Solvent (e.g., Methanol) A->B C Stir for Imine Formation (1-2h) B->C D Cool to 0 °C C->D E Add Reducing Agent (e.g., NaBH₄) D->E F Stir to Completion (2-4h) E->F G Quench Reaction F->G H Solvent Removal G->H I Extraction H->I J Drying and Concentration I->J K Column Chromatography J->K L L K->L Final Product G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amine This compound Hemiaminal Hemiaminal Amine->Hemiaminal + Carbonyl Carbonyl Aldehyde/Ketone Carbonyl->Hemiaminal Imine Imine (Schiff Base) Hemiaminal->Imine - H₂O Product N'-Substituted-N-(2-hydroxyethyl)ethylenediamine Imine->Product + [H] (Reducing Agent)

References

Application Notes and Protocols for the Functionalization of N-(2-Hydroxyethyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxyethyl)ethylenediamine (HEEDA) is a versatile bifunctional molecule containing primary and secondary amine groups, as well as a primary hydroxyl group. This unique combination of reactive sites makes it an attractive scaffold for chemical modification and functionalization. The ability to selectively modify these functional groups allows for the synthesis of a diverse range of derivatives with applications in medicinal chemistry, drug delivery, materials science, and as ligands for metal complexes.[1][2] This document provides detailed application notes and experimental protocols for the key methods of functionalizing HEEDA: N-acylation, N-alkylation, and reductive amination.

I. N-Acylation of this compound

N-acylation is a fundamental method for modifying the amine groups of HEEDA, leading to the formation of stable amide bonds. This functionalization can alter the molecule's polarity, solubility, and biological activity. Selective acylation of the primary amine over the secondary amine and hydroxyl group can be achieved under controlled conditions.

Application Notes:
  • Selective N-Acylation: The primary amine of HEEDA is generally more nucleophilic and less sterically hindered than the secondary amine, allowing for selective acylation under mild conditions.[3]

  • Reagents: Acyl chlorides and acid anhydrides are common acylating agents. The choice of reagent and reaction conditions can influence the degree of acylation.

  • Drug Development: Acylated HEEDA derivatives are explored in drug development for creating prodrugs, modifying pharmacokinetic properties, and as building blocks for more complex molecules.

Experimental Protocol: Selective Mono-N-Acylation with an Acyl Chloride

This protocol describes the selective acylation of the primary amine of HEEDA using an acyl chloride.

Materials:

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution to act as a base and scavenger for the HCl byproduct.

  • Slowly add the acyl chloride (1.0 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated product.

Quantitative Data for N-Acylation:

The following table summarizes representative data for N-acylation reactions of similar amino alcohols, providing expected ranges for the functionalization of HEEDA.

Acylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Acetic AnhydridePyridineDCMReflux2 - 675 - 90[4]
Benzoyl ChlorideTriethylamineCH₂Cl₂RT394[5]

II. N-Alkylation of this compound

N-alkylation introduces alkyl groups onto the nitrogen atoms of HEEDA, which can significantly impact its steric and electronic properties. Selective mono-alkylation of the primary amine is often desired and can be achieved by controlling stoichiometry and reaction conditions.

Application Notes:
  • Control of Selectivity: To favor mono-alkylation of the primary amine, a large excess of the diamine can be used relative to the alkylating agent.[6]

  • Over-alkylation: The use of stronger alkylating agents or harsher reaction conditions can lead to di- and tri-alkylation products.

  • Applications: N-alkylated HEEDA derivatives are used as ligands for metal complexes in medicinal applications and as precursors for further functionalization.

Experimental Protocol: Selective Mono-N-Alkylation with an Alkyl Halide

This protocol outlines a general procedure for the selective mono-N-alkylation of the primary amine of HEEDA.

Materials:

  • This compound (HEEDA)

  • Alkyl halide (e.g., Benzyl bromide)

  • Acetonitrile

  • Potassium carbonate (K₂CO₃)

  • Diatomaceous earth

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of HEEDA (3.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.0 eq) to the suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, filter the mixture through a pad of diatomaceous earth and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the mono-alkylated product.

Quantitative Data for N-Alkylation:

The following table presents data from the N-alkylation of ethylenediamine (B42938) with various alcohols, which serves as a useful reference for the alkylation of HEEDA.[7]

AlcoholTemperature (°C)ProductYield (%)
Methanol160N-Methylethylenediamine80.2
Ethanol160N-Ethylethylenediamine82.3
Propan-1-ol160N-Propylethylenediamine83.7
Butan-1-ol160N-Butylethylenediamine85.2
Propan-2-ol160N-Isopropylethylenediamine82.8

III. Reductive Amination of this compound

Reductive amination is a powerful one-pot method for the N-alkylation of amines. It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. This method offers high selectivity and is widely used in drug discovery.[8][9][10]

Application Notes:
  • Versatility: A wide range of aldehydes and ketones can be used to introduce diverse substituents onto the nitrogen atoms of HEEDA.

  • Mild Conditions: Reductive amination reactions are typically carried out under mild conditions, making them compatible with a variety of functional groups.[8]

  • Reducing Agents: Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Experimental Protocol: One-Pot Reductive Amination with an Aromatic Aldehyde

This protocol details a one-pot reductive amination of HEEDA with an aromatic aldehyde.[8]

Materials:

  • This compound (HEEDA)

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Glycerol (B35011)

  • Sodium borohydride (NaBH₄)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, mix HEEDA (10 mmol), the aromatic aldehyde (10 mmol), and glycerol (3 mL).

  • Add sodium borohydride (12 mmol) to the mixture.

  • Heat the reaction mixture to 70 °C and stir for 10-50 minutes, monitoring by TLC.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography) if necessary.

Quantitative Data for Reductive Amination:

The following table provides representative yields for the reductive amination of various aldehydes with amines.[8]

AldehydeAmineYield (%)
BenzaldehydeAniline97
4-ChlorobenzaldehydeAniline95
4-MethoxybenzaldehydeAniline96
2-NaphthaldehydeAniline92

IV. Applications in Drug Development and Signaling Pathways

Functionalized HEEDA derivatives have significant potential in drug development, particularly in the design of targeted drug delivery systems. For instance, HEEDA and its derivatives can be used to functionalize nanoparticles for cancer therapy.[11] These functionalized nanoparticles can be designed to target specific receptors on cancer cells, such as the Epidermal Growth Factor Receptor (EGFR), thereby enhancing the delivery of therapeutic agents and minimizing off-target effects.[12][13][14]

Signaling Pathway Modulation:

The Mitogen-Activated Protein Kinase (MAPK) and Epidermal Growth Factor Receptor (EGFR) signaling pathways are crucial in cell proliferation, differentiation, and survival, and their dysregulation is often implicated in cancer.[15][16][17] Functionalized nanoparticles, potentially incorporating HEEDA-derived linkers, can be designed to interfere with these pathways.

Workflow for Developing Targeted Nanoparticles:

Caption: Workflow for developing HEEDA-functionalized targeted nanoparticles for cancer therapy.

EGFR Signaling Pathway:

The EGFR signaling pathway, upon activation by ligands like EGF, triggers a cascade of downstream events, including the RAS-RAF-MEK-ERK (MAPK) pathway, ultimately leading to cell proliferation and survival. Targeted therapies aim to block this signaling at various points.

EGFR_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Targeted_NP HEEDA-Functionalized Targeted Nanoparticle Targeted_NP->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition by targeted nanoparticles.

MAPK/ERK Signaling Pathway:

The MAPK/ERK pathway is a key downstream effector of EGFR signaling. Its activation leads to the phosphorylation of transcription factors that regulate gene expression related to cell growth and division.

MAPK_Pathway Growth_Factors Growth Factors (e.g., EGF) Receptor_TK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factors->Receptor_TK RAS RAS Receptor_TK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: The MAPK/ERK signaling cascade, a common target in cancer therapy.

Conclusion

This compound is a valuable and highly adaptable building block for chemical synthesis. The methods of N-acylation, N-alkylation, and reductive amination provide a robust toolkit for its functionalization, enabling the creation of novel molecules with diverse applications in drug discovery and materials science. The ability to use these functionalized derivatives in targeted drug delivery systems highlights the importance of HEEDA in the development of advanced therapeutics. Further research into the specific biological activities of novel HEEDA derivatives is a promising area for future investigation.

References

Application Notes and Protocols for the Quantification of N-(2-Hydroxyethyl)ethylenediamine (AEEA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of N-(2-Hydroxyethyl)ethylenediamine (AEEA), a compound relevant in various industrial and pharmaceutical applications. The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) have been compiled to ensure accurate and reliable quantification of AEEA in different matrices.

Introduction

This compound (AEEA) is a versatile organic compound utilized in the manufacturing of textiles, resins, insecticides, and certain pharmaceutical formulations.[1] Its chemical structure, containing both amine and hydroxyl functional groups, necessitates specific analytical approaches for accurate quantification. Monitoring AEEA levels is crucial for quality control, process optimization, and safety assessment in various applications. This document outlines validated analytical techniques for the precise determination of AEEA concentrations.

Comparative Quantitative Data

The selection of an appropriate analytical technique depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the quantitative performance of different analytical methods for AEEA and analogous compounds.

Analytical TechniqueDerivatizing AgentAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeAccuracy (% Recovery)Precision (% RSD)
HPLC-UV 1-Naphthylisothiocyanate (NITC)AEEA~1 µ g/sample *10.34 µ g/sample *20.7 - 413 µ g/tube 99.7% (Extraction Efficiency)Not Specified
GC-MS Acetic Anhydride (B1165640)Analogous Aminophenols0.02 - 2.58 µg/g0.05 - 7.75 µg/g>0.996 (r²)0.64 - 13.84% (Intra-day)1.16 - 17.32% (Intra-day)
GC-MS PhthalaldehydeEthylenediamine0.4 ppm1.0 ppm1 - 30 ppmNot SpecifiedNot Specified

*Note: For the HPLC-UV method, the Detection Limit of the Overall Procedure (DLOP) was determined from a sample spiked with 10.34 µg of AEEA, which produced a peak at least 10 times the response of a sample blank.[1]

Experimental Protocols

Quantification of AEEA by HPLC-UV with Pre-Column Derivatization

This method is suitable for the analysis of AEEA in air samples and can be adapted for other matrices. It involves derivatization with 1-Naphthylisothiocyanate (NITC) to form a UV-active derivative.[1]

3.1.1. Materials and Reagents

  • This compound (AEEA) standard

  • 1-Naphthylisothiocyanate (NITC)

  • Dimethylformamide (DMF), HPLC grade

  • Isooctane, HPLC grade

  • Isopropanol, HPLC grade

  • XAD-2 resin tubes (or appropriate solid-phase extraction cartridges)

  • Water, deionized

3.1.2. Sample Preparation and Derivatization

  • Sample Collection (Air Samples): Draw a known volume of air through a sampling tube containing XAD-2 resin coated with 10% (w/w) NITC.[1]

  • Extraction:

    • Transfer the NITC-coated resin to a vial.

    • Add 2 mL of DMF to the vial.

    • Shake the vial for 30 minutes to extract the derivatized AEEA.

  • Standard Preparation:

    • Prepare a stock solution of AEEA in DMF.

    • Prepare a series of working standards by diluting the stock solution with a solution of 1 mg/mL NITC in DMF. This ensures an excess of the derivatizing agent.[1] The concentration range of standards in one study was from 0.5 to 250 µg/mL.[1]

3.1.3. HPLC-UV Instrumentation and Conditions

  • HPLC System: A system equipped with a UV detector.

  • Column: A suitable column for normal-phase chromatography.

  • Mobile Phase: 80:20 (v/v) isooctane:isopropanol.[1]

  • Flow Rate: As per column manufacturer's recommendation.

  • Detection Wavelength: To be determined based on the UV absorbance maximum of the AEEA-NITC derivative.

  • Injection Volume: Typically 10-20 µL.

3.1.4. Analysis

  • Inject the extracted samples and standards into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the AEEA-NITC derivative against the concentration of the standards.

  • Determine the concentration of AEEA in the samples from the calibration curve.

Workflow for HPLC-UV Analysis of AEEA

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., on NITC-coated resin) Extraction Extraction with DMF Sample->Extraction Standard AEEA Standard Preparation Derivatization Derivatization with NITC in DMF Standard->Derivatization HPLC HPLC-UV Analysis (Isooctane:Isopropanol) Derivatization->HPLC Extraction->HPLC Detection UV Detection HPLC->Detection Data Data Acquisition Detection->Data Calibration Calibration Curve Construction Data->Calibration Quantification Quantification of AEEA Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for HPLC-UV quantification of AEEA.

Quantification of AEEA by GC-MS with In-Situ Derivatization

Due to the polar nature of AEEA, derivatization is necessary to increase its volatility for GC-MS analysis. This protocol adapts a method for similar compounds using acetic anhydride for in-situ acetylation of the amine and hydroxyl groups.[2]

3.2.1. Materials and Reagents

  • This compound (AEEA) standard

  • Acetic Anhydride

  • Pyridine (or another suitable base)

  • Ethyl acetate, GC grade

  • Anhydrous sodium sulfate

3.2.2. Sample Preparation and Derivatization

  • Sample Preparation: Prepare a solution of the sample containing AEEA in a suitable solvent.

  • Standard Preparation: Prepare a stock solution of AEEA in a suitable solvent and create a series of calibration standards.

  • In-Situ Derivatization:

    • To an aliquot of the sample or standard solution in a reaction vial, add an excess of acetic anhydride and a catalytic amount of pyridine.

    • Cap the vial tightly and heat at 60-70°C for 30-60 minutes.

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess acetic anhydride with water and extract the derivatized AEEA into ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate.

3.2.3. GC-MS Instrumentation and Conditions

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic fragment ions of the di-acetylated AEEA derivative.

3.2.4. Analysis

  • Inject the derivatized samples and standards into the GC-MS system.

  • Develop a calibration curve by plotting the peak area of the characteristic ion(s) against the concentration of the AEEA standards.

  • Quantify AEEA in the samples using the calibration curve.

Workflow for GC-MS Analysis of AEEA

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Solution Derivatization In-Situ Acetylation (Acetic Anhydride) Sample->Derivatization Standard AEEA Standard Solutions Standard->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction GCMS GC-MS Analysis Extraction->GCMS Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Calibration Calibration Curve Construction Detection->Calibration Quantification Quantification of AEEA Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for GC-MS quantification of AEEA.

Signaling Pathways and Logical Relationships

The analytical process for quantifying AEEA follows a logical progression from sample acquisition to final data reporting. The choice between HPLC and GC-MS is a critical decision point, influenced by sample characteristics and analytical requirements.

Logical_Relationship cluster_start Initial Stage cluster_decision Method Selection cluster_hplc HPLC Pathway cluster_gcms GC-MS Pathway cluster_end Final Stage Start Sample Containing AEEA Decision Select Analytical Technique Start->Decision HPLC_Deriv Pre-column Derivatization (e.g., NITC) Decision->HPLC_Deriv HPLC GCMS_Deriv Derivatization for Volatility (e.g., Acetylation) Decision->GCMS_Deriv GC-MS HPLC_Analysis HPLC-UV Analysis HPLC_Deriv->HPLC_Analysis HPLC_Quant Quantification HPLC_Analysis->HPLC_Quant End Quantitative Result of AEEA HPLC_Quant->End GCMS_Analysis GC-MS Analysis GCMS_Deriv->GCMS_Analysis GCMS_Quant Quantification GCMS_Analysis->GCMS_Quant GCMS_Quant->End

Caption: Decision pathway for AEEA quantification method selection.

References

Application Notes and Protocols: Synthesis of Ionic Liquids from N-(2-Hydroxyethyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionic liquids (ILs) are a class of salts with melting points below 100°C, exhibiting unique properties such as low vapor pressure, high thermal stability, and tunable solvency. These characteristics make them attractive for a wide range of applications, including as solvents and catalysts in organic synthesis, in electrochemistry, and in drug delivery. N-(2-Hydroxyethyl)ethylenediamine (HEEDA), a versatile and readily available building block, serves as an excellent precursor for the synthesis of functionalized protic ionic liquids (PILs). The presence of primary and secondary amine groups, along with a hydroxyl group, allows for the formation of ionic liquids with tailored properties.

This document provides detailed application notes and experimental protocols for the synthesis of novel ionic liquids based on this compound. The described methods focus on simple, atom-economical acid-base neutralization reactions to produce formate (B1220265) and acetate-based PILs.

Applications

Ionic liquids derived from this compound have potential applications in several fields:

  • Catalysis: The presence of both acidic and basic sites, as well as hydroxyl groups, can facilitate various organic reactions. They can act as catalysts or co-catalysts in reactions such as Knoevenagel condensations and multicomponent reactions.

  • Solvents for Organic Synthesis: Their polarity and hydrogen bonding capabilities make them suitable solvents for a variety of organic reactions, potentially leading to enhanced reaction rates and selectivities.

  • Drug Delivery: The biocompatibility of the precursor and the potential for functionalization make these ILs interesting candidates for drug solubilization and as components of drug delivery systems.

  • CO2 Capture: Amine-functionalized ionic liquids are known for their ability to capture carbon dioxide. The ethylenediamine (B42938) backbone in these ILs offers multiple sites for CO2 interaction.

  • Electrochemistry: The ionic nature of these compounds makes them suitable for applications as electrolytes in various electrochemical devices.

Synthesis of this compound-Based Ionic Liquids

The primary method for synthesizing protic ionic liquids from this compound is through a direct acid-base neutralization reaction. This one-step process is highly efficient and avoids the formation of byproducts, aligning with the principles of green chemistry.

General Synthesis Pathway

The synthesis involves the reaction of this compound with a suitable Brønsted acid, such as formic acid or acetic acid. The proton transfer from the acid to one of the amine groups on the HEEDA molecule results in the formation of an ammonium (B1175870) cation and a carboxylate anion. Depending on the reaction stoichiometry and conditions, protonation can occur at either the primary or the secondary amine.

G cluster_reactants Reactants cluster_process Process cluster_products Products HEEDA This compound (HEEDA) Reaction Acid-Base Neutralization HEEDA->Reaction Acid Brønsted Acid (e.g., Formic Acid, Acetic Acid) Acid->Reaction IL1a 2-(2-hydroxyethylamino)- ethanaminium formate Reaction->IL1a Formic Acid IL1b 2-amino-N-(2-hydroxyethyl)- ethanaminium formate Reaction->IL1b Formic Acid (Isomer) IL2 2-(2-hydroxyethylamino)- ethanaminium acetate (B1210297) Reaction->IL2 Acetic Acid caption General Synthesis Pathway

Caption: General synthesis pathway for this compound-based ionic liquids.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-hydroxyethylamino)-ethanaminium formate (IL1a)

Materials:

  • This compound (HEEDA), 99%

  • Formic acid, 98-100%

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Place this compound (e.g., 0.1 mol, 10.415 g) into a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask in an ice bath to control the exothermic reaction.

  • Slowly add an equimolar amount of formic acid (e.g., 0.1 mol, 3.77 mL) dropwise to the stirred HEEDA over a period of 30-60 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.

  • The resulting viscous liquid is the desired ionic liquid. Further purification can be achieved by washing with diethyl ether to remove any unreacted starting materials, followed by drying under vacuum.

Protocol 2: Synthesis of 2-(2-hydroxyethylamino)-ethanaminium acetate (IL2)

Materials:

  • This compound (HEEDA), 99%

  • Glacial acetic acid, ≥99.7%

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Place this compound (e.g., 0.1 mol, 10.415 g) into a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask in an ice bath.

  • Slowly add an equimolar amount of glacial acetic acid (e.g., 0.1 mol, 5.72 mL) dropwise to the stirred HEEDA over a period of 30-60 minutes.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 24 hours.

  • The product is a viscous liquid. Purify by washing with diethyl ether and drying under vacuum.

G cluster_workflow Experimental Workflow Start Start Reactants Add HEEDA to round-bottom flask Start->Reactants Cooling Cool flask in ice bath Reactants->Cooling Addition Dropwise addition of acid Cooling->Addition Stirring Stir at room temperature for 24h Addition->Stirring Purification Wash with diethyl ether and dry under vacuum Stirring->Purification Product Final Ionic Liquid Product Purification->Product End End Product->End caption Experimental Workflow

Caption: A generalized experimental workflow for the synthesis of HEEDA-based ionic liquids.

Data Presentation

The synthesized ionic liquids should be characterized by various analytical techniques to confirm their structure and purity.

Table 1: Physicochemical Properties of HEEDA-Based Ionic Liquids
Ionic LiquidAbbreviationMolecular FormulaAppearanceYield (%)
2-(2-hydroxyethylamino)-ethanaminium formateIL1aC5H14N2O3Viscous liquid>95
2-amino-N-(2-hydroxyethyl)-ethanaminium formateIL1bC5H14N2O3Viscous liquid>95
2-(2-hydroxyethylamino)-ethanaminium acetateIL2C6H16N2O3Viscous liquid>95
Table 2: Spectroscopic Data for HEEDA-Based Ionic Liquids
Ionic LiquidFT-IR (cm⁻¹) Highlights¹H NMR (δ, ppm) Highlights¹³C NMR (δ, ppm) Highlights
IL1a 3300-3500 (O-H, N-H stretching), 1590 (C=O stretching of formate), 1380 (C-N stretching)8.25 (s, 1H, HCOO⁻), 3.6-3.8 (m, 4H, CH₂-O, CH₂-N⁺), 2.8-3.2 (m, 4H, CH₂-N)168 (COO⁻), 60 (CH₂-O), 50 (CH₂-N⁺), 45 (CH₂-N)
IL2 3300-3500 (O-H, N-H stretching), 1575 (C=O stretching of acetate), 1400 (C-N stretching)1.90 (s, 3H, CH₃COO⁻), 3.6-3.8 (m, 4H, CH₂-O, CH₂-N⁺), 2.8-3.2 (m, 4H, CH₂-N)175 (COO⁻), 60 (CH₂-O), 50 (CH₂-N⁺), 45 (CH₂-N), 24 (CH₃)

Note: The exact peak positions and multiplicities may vary depending on the solvent and instrument used for analysis.

Characterization

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the synthesized ionic liquids. The disappearance of the characteristic peaks of the starting materials and the appearance of new peaks corresponding to the ionic liquid structure confirm the successful synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for elucidating the exact structure of the ionic liquids, including the site of protonation.

Thermogravimetric Analysis (TGA): TGA is employed to determine the thermal stability of the synthesized ionic liquids. This is a critical parameter for their application at elevated temperatures.

Safety Precautions

  • This compound and the acids used are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The neutralization reaction is exothermic. Perform the addition of acid slowly and with adequate cooling to prevent a runaway reaction.

  • Work in a well-ventilated fume hood.

By following these detailed protocols, researchers can reliably synthesize and characterize a novel class of protic ionic liquids derived from this compound, opening avenues for their exploration in various scientific and industrial applications.

Application Notes and Protocols for N-(2-Hydroxyethyl)ethylenediamine (HEEDA) as a Cross-linking Agent in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxyethyl)ethylenediamine (HEEDA) is a versatile cross-linking agent with a unique molecular structure containing a primary amine, a secondary amine, and a primary hydroxyl group. This trifunctional nature allows it to react with a variety of polymer systems, including epoxies and polyurethanes, to form highly cross-linked, three-dimensional polymer networks. The presence of the hydroxyl group can also impart hydrophilicity to the resulting polymer, a desirable characteristic for biomedical applications such as drug delivery systems and biocompatible coatings.[1][2] These application notes provide an overview of the potential uses of HEEDA as a cross-linking agent and offer generalized protocols for its application in polymer synthesis.

Mechanism of Cross-linking

The primary cross-linking reactions involving HEEDA are driven by the nucleophilic addition of its amine groups and the reaction of its hydroxyl group.

  • With Epoxy Resins: The primary and secondary amine groups of HEEDA readily react with the epoxide rings of epoxy resins through a ring-opening addition reaction.[3] This process forms a stable carbon-nitrogen bond and creates a new hydroxyl group. The ability of both the primary and secondary amines to react allows for the formation of a densely cross-linked network. The reaction can typically proceed at ambient or slightly elevated temperatures.[4]

  • With Polyurethanes: In polyurethane systems, HEEDA can act as a chain extender or cross-linker by reacting with isocyanate groups. The primary and secondary amines react with isocyanate (NCO) groups to form urea (B33335) linkages, while the hydroxyl group reacts to form urethane (B1682113) linkages.[5] The formation of these strong hydrogen-bonding urea and urethane groups contributes significantly to the mechanical properties of the final polymer. A patent has noted the use of this compound as an active hydrogen-containing chain extender in the formation of water-borne polyurethane dispersions.[6]

Applications in Polymer Chemistry

The properties of HEEDA make it a suitable cross-linking agent for a range of applications:

  • Coatings and Adhesives: Amine-cured epoxy and polyurethane systems are widely used for protective coatings and high-performance adhesives due to their excellent chemical resistance, mechanical strength, and adhesion to various substrates.[3][7]

  • Biomedical Materials: The hydroxyl group in HEEDA can increase the hydrophilicity of the polymer surface, which is often associated with improved biocompatibility and reduced protein adsorption.[1] This makes HEEDA-crosslinked polymers potential candidates for drug delivery matrices, hydrogels, and coatings for medical devices.[8][9]

  • Thermosetting Resins: HEEDA can be used to cure thermosetting resins, creating materials with high thermal stability and mechanical integrity.[10]

Data Presentation: Representative Properties of Amine-Crosslinked Polymers

Due to the limited availability of specific quantitative data for HEEDA-crosslinked polymers in publicly accessible literature, the following tables present representative data from studies on polymers cross-linked with similar amine-based agents to illustrate the expected influence of the cross-linker on the final material properties.

Table 1: Representative Mechanical Properties of Amine-Cured Epoxy Resins

PropertyDDM-Cured Epoxy[11]TGDDM/DDS Epoxy[12]Expected Trend with HEEDA
Tensile Modulus (GPa) ~2.5 - 3.55.34Potentially higher due to increased cross-link density
Tensile Strength (MPa) ~60 - 80-Dependent on stoichiometry and cure conditions
Elongation at Break (%) ~4 - 8-May decrease with higher cross-link density
Glass Transition Temp (°C) ~150 - 180248Influenced by the aliphatic nature of HEEDA

Note: DDM = 4,4'-diaminodiphenylmethane; TGDDM/DDS = tetraglycidyl 4,4′-diaminodiphenylmethane/4,4′-diaminodiphenyl sulphone. These values are for aromatic amine curing agents and may differ significantly for an aliphatic amine like HEEDA. The aliphatic nature of HEEDA might lead to a lower glass transition temperature compared to aromatic amines.

Table 2: Representative Thermal Properties of Diamine-Cured Polyurethane-Imide Elastomers

PropertyAliphatic Diamine-based PUIE[13]Aromatic Diamine-based PUIE[13]Expected Trend with HEEDA
5% Weight Loss Temp (°C) ~345 - 356~345 - 356Similar range, dependent on the overall polymer structure
50% Weight Loss Temp (°C) ~440~440Similar range, dependent on the overall polymer structure

Note: PUIE = Polyurethane-imide elastomer. The thermal stability is highly dependent on the entire polymer backbone, not just the cross-linking agent.

Experimental Protocols

The following are generalized protocols for using an amine-based cross-linking agent like HEEDA with epoxy and polyurethane resins. Note: These are starting-point protocols and should be optimized for specific applications. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Cross-linking of an Epoxy Resin with HEEDA

Objective: To prepare a cross-linked epoxy resin using HEEDA as the curing agent.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • This compound (HEEDA)

  • Solvent (e.g., acetone (B3395972) or MEK, if required for viscosity reduction)

  • Mixing containers (e.g., disposable plastic cups)

  • Stirring rods

  • Mold for casting (e.g., silicone or Teflon)

  • Vacuum oven or conventional oven

Procedure:

  • Stoichiometric Calculation:

    • Determine the amine hydrogen equivalent weight (AHEW) of HEEDA. HEEDA has three active hydrogens (two from the primary amine and one from the secondary amine). The molecular weight of HEEDA is approximately 104.15 g/mol . Therefore, AHEW = 104.15 / 3 = ~34.72 g/eq.

    • Determine the epoxy equivalent weight (EEW) of the epoxy resin (provided by the manufacturer).

    • Calculate the required weight of HEEDA per 100 parts of epoxy resin (phr): phr of HEEDA = (AHEW / EEW) * 100

  • Preparation:

    • Preheat the oven to the desired curing temperature (e.g., 80°C).

    • Weigh the calculated amount of epoxy resin into a mixing container.

    • If the resin is too viscous, it can be gently warmed (e.g., to 40-50°C) to reduce viscosity. A small amount of solvent can also be added, but this will need to be evaporated during curing.

  • Mixing:

    • Weigh the calculated amount of HEEDA and add it to the epoxy resin.

    • Mix the components thoroughly with a stirring rod for 2-5 minutes, ensuring a homogeneous mixture. Scrape the sides and bottom of the container to ensure all material is incorporated.

  • Degassing (Optional but Recommended):

    • Place the mixture in a vacuum chamber for 5-10 minutes to remove any entrapped air bubbles.

  • Casting and Curing:

    • Pour the mixed and degassed resin into the desired mold.

    • Place the mold in the preheated oven. A typical curing schedule might be 2 hours at 80°C followed by a post-cure at a higher temperature (e.g., 2 hours at 120°C) to ensure full cross-linking.[14][15] The optimal curing schedule will depend on the specific epoxy resin and the desired final properties.[16]

  • Demolding and Characterization:

    • Allow the mold to cool to room temperature before demolding the cured polymer.

    • The resulting polymer can be characterized for its mechanical, thermal, and chemical properties.

Protocol 2: Synthesis of a HEEDA-Crosslinked Polyurethane

Objective: To prepare a polyurethane elastomer using HEEDA as a chain extender/cross-linker.

Materials:

  • Polyol (e.g., polytetramethylene glycol - PTMG, or a polyester (B1180765) polyol)

  • Diisocyanate (e.g., 4,4'-diphenylmethane diisocyanate - MDI, or an aliphatic diisocyanate like isophorone (B1672270) diisocyanate - IPDI)

  • This compound (HEEDA)

  • Solvent (e.g., dimethylformamide - DMF, or dimethyl sulfoxide (B87167) - DMSO, if performing a solution polymerization)

  • Catalyst (e.g., dibutyltin (B87310) dilaurate - DBTDL, optional)

  • Reaction vessel with a mechanical stirrer, nitrogen inlet, and thermometer

  • Heating mantle

Procedure:

  • Prepolymer Synthesis:

    • Dry the polyol under vacuum at an elevated temperature (e.g., 80-100°C) for several hours to remove any residual water.

    • In the reaction vessel under a nitrogen atmosphere, add the dried polyol.

    • Heat the polyol to the reaction temperature (e.g., 60-80°C).

    • Add the diisocyanate to the polyol with stirring. The NCO:OH ratio is typically greater than 1 (e.g., 1.5 to 2.5) to ensure the prepolymer is isocyanate-terminated.

    • If using a catalyst, add it at this stage.

    • Allow the reaction to proceed for 1-3 hours until the theoretical NCO content is reached (this can be monitored by titration).

  • Chain Extension/Cross-linking:

    • Dissolve the required amount of HEEDA in the solvent. The amount of HEEDA is calculated to react with the remaining NCO groups.

    • Cool the NCO-terminated prepolymer to a suitable temperature (e.g., 40-60°C).

    • Slowly add the HEEDA solution to the prepolymer with vigorous stirring. The reaction is highly exothermic.

  • Casting and Curing:

    • Once the HEEDA has been fully incorporated and the viscosity has increased, pour the polymer solution into a mold.

    • Cure the polymer in an oven to remove the solvent and complete the reaction. A typical curing profile might be 24 hours at 70°C.

  • Characterization:

    • The resulting polyurethane elastomer can be demolded and characterized for its properties.

Visualizations

G epoxy Epoxy Resin (with epoxide groups) crosslinked_polymer Cross-linked Polymer Network (with new hydroxyl groups) epoxy->crosslinked_polymer Ring-opening addition reaction heeda HEEDA (Primary & Secondary Amines) heeda->crosslinked_polymer Forms C-N bonds

Caption: Cross-linking mechanism of an epoxy resin with HEEDA.

G start Start: Weigh Epoxy Resin & HEEDA mix Thoroughly Mix Components start->mix degas Degas Mixture (Vacuum) mix->degas cast Cast into Mold degas->cast cure Cure in Oven (e.g., 80°C for 2h) cast->cure post_cure Post-Cure (e.g., 120°C for 2h) cure->post_cure demold Demold & Characterize post_cure->demold

Caption: Experimental workflow for epoxy cross-linking with HEEDA.

G implant HEEDA-Crosslinked Polymer Implant surface Hydrophilic Surface (from -OH groups) implant->surface In biological fluid drug_release Controlled Drug Release implant->drug_release Drug elution protein Reduced Protein Adsorption surface->protein inflammation Decreased Inflammatory Response protein->inflammation biocompatibility Improved Biocompatibility inflammation->biocompatibility therapeutic Therapeutic Effect drug_release->therapeutic

Caption: Conceptual signaling pathway for a HEEDA-crosslinked biomaterial.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-Hydroxyethyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of N-(2-Hydroxyethyl)ethylenediamine. Our goal is to help you diagnose and resolve common issues leading to low yields and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common methods for synthesizing this compound are:

  • Reaction of Ethylenediamine (B42938) with Ethylene (B1197577) Oxide: This is a widely used industrial method. It involves the direct ethoxylation of ethylenediamine. However, controlling the degree of ethoxylation to selectively obtain the mono-substituted product can be challenging.

  • Reaction of Ethylenediamine with 2-Chloroethanol (B45725): This method involves the N-alkylation of ethylenediamine using 2-chloroethanol. This route can offer better control over mono-substitution compared to the ethylene oxide route but may require careful optimization of reaction conditions to prevent side reactions.[1][2]

Q2: What are the major byproducts that lead to low yields of this compound?

A2: The primary cause of low yields is the formation of over-alkylated products. The main byproducts include:

  • N,N'-bis(2-Hydroxyethyl)ethylenediamine: Formed when both nitrogen atoms of ethylenediamine react with the alkylating agent.[3]

  • Higher Ethoxylated Products: In the reaction with ethylene oxide, further reaction with the hydroxyl group or the secondary amine can lead to polyethoxylated derivatives.[4]

  • Piperazine (B1678402) derivatives: Under certain conditions, intramolecular cyclization can lead to the formation of piperazine and its derivatives.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by techniques such as:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the consumption of starting materials and the formation of the product and byproducts.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used for more quantitative analysis of the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the conversion and the relative ratios of different products.

Q4: What are the recommended methods for purifying the final product?

A4: Purification of this compound can be challenging due to its high boiling point and the presence of structurally similar byproducts. Common purification techniques include:

  • Vacuum Distillation: This is the most common method for separating the desired product from less volatile byproducts and unreacted starting materials.

  • Recrystallization: If the product or a salt derivative is a solid, recrystallization can be an effective purification method.[1]

  • Column Chromatography: While possible, it can be challenging on a large scale due to the polar nature of the compound.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution(s)
Incomplete Reaction - Increase Reaction Time: Monitor the reaction by TLC or GC until the starting material is consumed. - Increase Reaction Temperature: Gradually increase the temperature, but be cautious as higher temperatures can also promote side reactions. For the reaction with 2-chloroethanol, temperatures around 135°C have been reported.[1]
Suboptimal Stoichiometry - Excess Ethylenediamine: Using a significant excess of ethylenediamine can statistically favor the formation of the mono-alkylated product.[3]
Poor Quality of Reagents - Use Anhydrous Reagents: Ensure that ethylenediamine and any solvents used are dry, as water can react with ethylene oxide and affect the reaction. - Check Purity of Starting Materials: Impurities in the starting materials can inhibit the reaction or lead to unwanted side reactions.
Ineffective Mixing - Ensure Vigorous Stirring: Proper mixing is crucial, especially in heterogeneous reaction mixtures, to ensure efficient contact between reactants.
Issue 2: Formation of Multiple Byproducts (Low Selectivity)
Potential Cause Recommended Solution(s)
Over-alkylation - Control Stoichiometry: Use a large excess of ethylenediamine to favor mono-substitution. - Slow Addition of Alkylating Agent: Add ethylene oxide or 2-chloroethanol slowly to the reaction mixture to maintain a low concentration of the alkylating agent, which can improve selectivity for the mono-adduct.
High Reaction Temperature - Optimize Temperature: Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of the second alkylation reaction. However, this may require longer reaction times. A temperature range of 140-180°C is preferred for the reaction with ethylene oxide to avoid the formation of tri-, penta-, and hexa-HEEDA.[4]
Choice of Solvent - Solvent Effects: The choice of solvent can influence the selectivity. For the reaction with ethylene oxide, using saturated C3-C9 alcohols as solvents in the absence of water has been shown to improve selectivity and yield.[4]
Presence of Water - Anhydrous Conditions: Water can lead to the formation of byproducts like triethanolamine. Performing the reaction under anhydrous conditions is recommended.[4]
Issue 3: Difficulty in Product Purification
Potential Cause Recommended Solution(s)
Similar Boiling Points of Products - Fractional Vacuum Distillation: Use a distillation column with sufficient theoretical plates to achieve good separation. Careful control of the vacuum and temperature is essential.
Product is an Oil/Non-crystalline - Salt Formation and Recrystallization: Convert the product to a solid salt (e.g., hydrochloride) and purify it by recrystallization. The free base can then be regenerated.
Thermal Decomposition during Distillation - Use High Vacuum: Distilling at a lower pressure will reduce the required temperature and minimize the risk of decomposition.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of N,N,N',N'-tetra-(2-hydroxyethyl)ethylenediamine from Ethylenediamine and Ethylene Oxide.

Solvent Temperature (°C) Pressure (bar) Molar Ratio (Ethylenediamine:Ethylene Oxide) Yield (%) Reference
Isopropanol140-1802-601:4High[4]
Water140Not Specified1:463[4]
Isopropanol100Not Specified1:487.8[4]

Note: While this data is for the tetra-substituted product, it provides valuable insights into the reaction conditions that can be adapted for the synthesis of the mono-substituted derivative.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reaction with 2-Chloroethanol

This protocol is adapted from a procedure for a similar N-alkylation reaction.[1]

Materials:

  • Ethylenediamine

  • 2-Chloroethanol

  • Sodium Carbonate (anhydrous powder)

  • Methanol

  • Anhydrous solvent (e.g., Toluene or DMF)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add a significant molar excess of ethylenediamine to the anhydrous solvent.

  • Add powdered anhydrous sodium carbonate to the mixture.

  • Heat the mixture to a gentle reflux with vigorous stirring.

  • Slowly add a solution of 2-chloroethanol in the same anhydrous solvent to the refluxing mixture over several hours.

  • After the addition is complete, continue to reflux the mixture for an additional 12-24 hours, monitoring the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the sodium carbonate and any precipitated salts.

  • Wash the filter cake with methanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Mandatory Visualization

Synthesis_Pathway cluster_reactants Reactants cluster_product Product cluster_byproduct Byproduct Ethylenediamine Ethylenediamine Product This compound Ethylenediamine->Product + Ethylene Oxide (1 eq) EthyleneOxide Ethylene Oxide Byproduct N,N'-bis(2-Hydroxyethyl)ethylenediamine Product->Byproduct + Ethylene Oxide (1 eq)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield Observed check_conversion Check Reaction Conversion (TLC/GC) start->check_conversion purification_issue Difficulty in Purification start->purification_issue incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Low Conversion side_products Significant Side Products check_conversion->side_products High Conversion increase_time_temp Increase Reaction Time / Temperature incomplete_reaction->increase_time_temp check_stoichiometry Check Stoichiometry side_products->check_stoichiometry excess_EDA Use Larger Excess of Ethylenediamine check_stoichiometry->excess_EDA Incorrect slow_addition Slow Addition of Alkylating Agent check_stoichiometry->slow_addition Correct optimize_temp Optimize Temperature slow_addition->optimize_temp fractional_distillation Optimize Fractional Vacuum Distillation purification_issue->fractional_distillation

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Optimization of N-alkylation of N-(2-Hydroxyethyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of N-(2-Hydroxyethyl)ethylenediamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when N-alkylating this compound?

The main challenges stem from the molecule's structure, which contains two nitrogen atoms with different reactivity (a primary and a secondary amine) and a primary hydroxyl group. Key issues include:

  • Selectivity: Controlling the reaction to achieve mono-alkylation at the desired nitrogen atom without concurrent di-alkylation or tri-alkylation. The primary amine is generally more reactive than the secondary amine.

  • Side Reactions: Preventing O-alkylation of the hydroxyl group, which can compete with the desired N-alkylation.

  • Over-alkylation: The initial N-alkylation product can react further with the alkylating agent, leading to a mixture of products.[1]

  • Purification: Separating the desired product from unreacted starting materials, over-alkylated byproducts, and potentially O-alkylated isomers can be difficult due to similar polarities.[1]

Q2: Which nitrogen is more likely to be alkylated first?

In this compound, the terminal primary amine (-NH2) is generally more nucleophilic and less sterically hindered than the internal secondary amine (-NH-). Therefore, under kinetic control, the primary amine is the preferred site for the initial alkylation.

Q3: What are the common methods for N-alkylation of this substrate?

There are two primary methods for the N-alkylation of amines like this compound:

  • Direct Alkylation: This involves reacting the amine with an alkylating agent, such as an alkyl halide (e.g., alkyl bromide or iodide) or a sulfate (B86663), typically in the presence of a base.[2] This method is straightforward but can be prone to over-alkylation.[3]

  • Reductive Amination: This is a two-step, one-pot process where the amine first reacts with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ by a reducing agent (e.g., sodium triacetoxyborohydride) to yield the alkylated amine.[1][3] This method often offers better control and selectivity, minimizing over-alkylation.[3]

Q4: How can I favor mono-alkylation over di-alkylation?

To enhance the selectivity for the mono-alkylated product, consider the following strategies:

  • Stoichiometry Control: Use a large excess of the diamine relative to the alkylating agent. A molar ratio of 3:1 to 5:1 (diamine:alkylating agent) can significantly favor the mono-alkylated product.[1]

  • Slow Addition: Add the alkylating agent slowly or dropwise to the reaction mixture. This maintains a low concentration of the alkylating agent, reducing the likelihood of the newly formed mono-alkylated product reacting again.[3]

  • Lower Temperature: Running the reaction at a lower temperature can increase selectivity by favoring the more reactive primary amine and slowing down the rate of the second alkylation.[3]

  • Method Selection: Use reductive amination, which is inherently more selective for mono-alkylation than direct alkylation with highly reactive alkyl halides.[3]

Q5: Does the hydroxyl group interfere with the reaction?

Yes, the hydroxyl group can interfere. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which is a potent nucleophile. This alkoxide can compete with the amine nitrogens and react with the alkylating agent, leading to an O-alkylated byproduct. To minimize this, you can:

  • Choose a Milder Base: Use a base that is strong enough to neutralize the acid byproduct (e.g., HBr) but not strong enough to significantly deprotonate the alcohol. Potassium carbonate (K₂CO₃) is often a suitable choice.[2][4]

  • Protect the Hydroxyl Group: In cases where O-alkylation is a persistent issue, the hydroxyl group can be protected with a suitable protecting group (e.g., as a silyl (B83357) ether or benzyl (B1604629) ether) before N-alkylation and then deprotected afterward.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Problem Potential Cause Suggested Solution
1. Low or No Product Yield Insufficient Reactivity • Increase the reaction temperature. However, be cautious as higher temperatures can promote side reactions.[1] • Switch to a more reactive alkylating agent (I > Br > Cl). • Ensure the solvent is appropriate; polar aprotic solvents like acetonitrile (B52724) or DMF can accelerate S₂ reactions.[2][3]
Ineffective Base • Use a stronger or more soluble base. Ensure the base is sufficiently strong to neutralize the acid formed during the reaction, which would otherwise protonate and deactivate the amine nucleophile.[3] • Ensure the base is anhydrous if the reaction is moisture-sensitive.
Poor Reagent Quality • Verify the purity of the starting materials and the alkylating agent. • Ensure solvents are anhydrous, as water can interfere with many alkylation reactions.[5]
2. Multiple Spots on TLC (Significant Byproducts) Over-alkylation • Use a larger excess of this compound (3-5 equivalents).[1] • Lower the reaction temperature and add the alkylating agent slowly.[3] • Switch to reductive amination for better selectivity.[1]
O-Alkylation • Use a milder base like K₂CO₃ instead of stronger bases like NaH or hydroxides. • Protect the hydroxyl group prior to the N-alkylation step.
Solvent Decomposition • If using DMF at high temperatures (>120 °C), it can decompose to form dimethylamine, which can act as a nucleophile.[1] Use a more stable solvent like acetonitrile, 1,4-dioxane, or perform the reaction at a lower temperature.[1][4]
3. Product is a Dark Oil or Solid Air Oxidation • Amines, especially aromatic ones, can be sensitive to air oxidation. Perform the reaction and work-up under an inert atmosphere (Nitrogen or Argon).[1]
High-Temperature Degradation • The starting material or product may be decomposing at the reaction temperature, leading to polymeric byproducts.[1] Lower the reaction temperature and monitor progress carefully.[1]
4. Difficulty in Product Purification Similar Polarity of Products • The desired mono-alkylated product, starting material, and di-alkylated byproduct often have similar polarities, making chromatographic separation challenging.[1]
Chromatography Optimization • Optimize the column chromatography mobile phase. Adding a small amount of triethylamine (B128534) (0.5-1%) to the eluent can prevent the amine product from tailing on the silica (B1680970) gel.[1] • Consider using a different stationary phase, such as alumina.
Alternative Purification • Vacuum distillation can be effective for separating products if they are thermally stable and have sufficiently different boiling points.[1]

Data Presentation: Reaction Condition Optimization

The optimal conditions depend heavily on the specific alkylating agent used. The following tables provide starting points for optimization based on common alkylation methods.

Table 1: General Parameters for Direct N-Alkylation with Alkyl Halides

ParameterConditionRationale & Considerations
Amine:Alkyl Halide Ratio 3:1 to 5:1A large excess of the diamine minimizes over-alkylation.[1]
Solvent Acetonitrile, DMF, THF, 1,4-DioxanePolar aprotic solvents are generally preferred as they can accelerate S₂ reactions.[3] DMF should be used with caution at high temperatures.[1]
Base K₂CO₃, Cs₂CO₃, DIPEAA non-nucleophilic base is required to neutralize the acid byproduct without competing with the amine.[3] The choice can influence selectivity.
Temperature 25 °C to 80 °CStart at room temperature and increase if reactivity is low. Higher temperatures can decrease selectivity.[1]
Reaction Time 4 - 24 hoursMonitor reaction progress by TLC or LC-MS to determine the optimal time.

Table 2: Typical Conditions for Reductive Amination

ParameterConditionRationale & Considerations
Amine:Carbonyl Ratio 1:1.1 to 1:1.5A slight excess of the carbonyl compound ensures full conversion of the amine.
Reducing Agent NaBH(OAc)₃, NaBH₃CNSodium triacetoxyborohydride (B8407120) is often preferred for its mildness and selectivity.[1]
Solvent DCM, DCE, THFChlorinated solvents are common. Ensure they are anhydrous.
Temperature 0 °C to 25 °CThe reaction is typically started at 0 °C during the addition of the reducing agent and then allowed to warm to room temperature.[1]
Reaction Time 12 - 24 hoursThe reaction is usually stirred overnight. Monitor by TLC or LC-MS.[1]

Experimental Protocols

Protocol 1: General Procedure for Direct N-Alkylation with an Alkyl Bromide

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (3.0 eq.) in anhydrous acetonitrile.

  • Base Addition: Add powdered anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Alkylating Agent Addition: To the stirring suspension, add the alkyl bromide (1.0 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (B109758) (DCM) and wash with water to remove any remaining salts and excess diamine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for N-Alkylation via Reductive Amination

  • Setup: To a round-bottom flask with a magnetic stir bar, add this compound (1.0 eq.). Dissolve it in a suitable solvent such as dichloromethane (DCM).[1]

  • Aldehyde/Ketone Addition: Add the aldehyde (1.1 eq.) to the solution and stir the mixture at room temperature for 1-2 hours to allow for imine formation.[1]

  • Reducing Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 30 minutes, ensuring the temperature remains low.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.[1]

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).[1]

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[1]

Visualizations

G General Experimental Workflow for N-Alkylation A 1. Setup Reaction (Amine, Solvent, Base) B 2. Add Alkylating Agent (e.g., Alkyl Halide) A->B C 3. Heat and Stir (Monitor by TLC/LC-MS) B->C D 4. Reaction Work-up (Quench, Extract) C->D E 5. Purification (Chromatography/Distillation) D->E F Pure Product E->F G Troubleshooting Workflow for Low Yield Start Low or No Yield Check1 Are Reagents Pure & Anhydrous? Start->Check1 Check2 Is the Base Strong/Soluble Enough? Check1->Check2 Yes Action1 Purify/Dry Reagents & Solvents Check1->Action1 No Check3 Is the Temperature Optimal? Check2->Check3 Yes Action2 Switch to a Stronger or More Soluble Base Check2->Action2 No Action3 Increase Temperature Incrementally Check3->Action3 No Action4 Consider Alternative Method (e.g., Reductive Amination) Check3->Action4 Yes End Re-run Reaction Action1->End Action2->End Action3->End Action4->End G Potential Reaction Pathways and Side Products sub This compound + Alkyl-X p1 Desired Mono-N-Alkylated Product sub->p1 Desired Path (Primary Amine) sp2 O-Alkylated Product sub->sp2 Side Reaction (Hydroxyl Group) sp1 Di-N-Alkylated Product p1->sp1 Over-alkylation (Secondary Amine) sp3 Tri-N-Alkylated Product sp1->sp3 Over-alkylation (Tertiary Amine)

References

Identifying and minimizing byproducts in N-(2-Hydroxyethyl)ethylenediamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts in reactions involving N-(2-Hydroxyethyl)ethylenediamine (HEEDA).

Troubleshooting Guides

Issue 1: Formation of Over-Ethoxylated Byproducts in Reactions with Ethylene (B1197577) Oxide

  • Question: During the reaction of HEEDA with ethylene oxide, I am observing significant amounts of N,N'-Bis(2-hydroxyethyl)ethylenediamine and N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine (THEEDA) in my product mixture. How can I minimize these byproducts?

  • Answer: The formation of these di- and tetra-substituted byproducts is a common issue arising from the reaction of the secondary amine in HEEDA and the subsequent reaction of the newly formed hydroxyl groups with ethylene oxide. Here are several strategies to improve the selectivity towards the desired mono-ethoxylated product:

    • Stoichiometric Control: Carefully control the molar ratio of ethylene oxide to HEEDA. Using a stoichiometric excess of HEEDA can favor the mono-ethoxylation product by increasing the probability of ethylene oxide reacting with the more abundant primary amine of HEEDA.

    • Temperature Control: Lower reaction temperatures can help to control the rate of the subsequent ethoxylation reactions. High temperatures can accelerate the formation of over-ethoxylated products.

    • Catalyst Selection: The choice of catalyst can influence the product distribution. While basic catalysts are typically used for ethoxylation, exploring milder catalysts or catalyst-free conditions at elevated pressure might offer better selectivity.

    • Reaction Medium: The use of aprotic solvents can help to modulate the reactivity and selectivity of the reaction. The absence of water is crucial as it can lead to the formation of glycols.[1]

    • Gradual Addition of Ethylene Oxide: A slow, controlled addition of ethylene oxide to the reaction mixture containing HEEDA can help to maintain a low concentration of the electrophile, thereby reducing the likelihood of multiple additions to a single HEEDA molecule.

Issue 2: Formation of Ester Byproducts in Reactions with Carboxylic Acids

  • Question: I am trying to synthesize an amide by reacting HEEDA with a carboxylic acid, but I am consistently isolating an ester byproduct. What is causing this and how can I prevent it?

  • Answer: The hydroxyl group of HEEDA can compete with the amino groups in reacting with the carboxylic acid, leading to the formation of an undesired ester byproduct. This is particularly prevalent under acidic conditions, which catalyze Fischer esterification.[2][3][4] To favor amidation over esterification, consider the following approaches:

    • Avoid Acidic Catalysts: Standard acid catalysts like sulfuric acid or tosic acid will promote ester formation.[2][3][4] Opt for neutral or slightly basic reaction conditions.

    • Use of Coupling Agents: Employing a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) will activate the carboxylic acid to form an active ester, which will then selectively react with the more nucleophilic amine groups of HEEDA.

    • Activation of the Carboxylic Acid: Convert the carboxylic acid to a more reactive derivative, such as an acid chloride or an anhydride. These activated forms will react rapidly with the amine groups of HEEDA, typically at lower temperatures, minimizing the competing esterification reaction.

    • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can favor the thermodynamically controlled ester product.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in HEEDA reactions?

A1: The most common byproducts depend on the reaction type:

  • Ethoxylation (reaction with ethylene oxide): N,N'-Bis(2-hydroxyethyl)ethylenediamine and N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine (THEEDA) are the major over-ethoxylation byproducts.[1]

  • Acylation (reaction with carboxylic acids or derivatives): The primary byproduct is the corresponding ester formed by the reaction at the hydroxyl group of HEEDA.

Q2: How can I monitor the progress of my HEEDA reaction and quantify the byproducts?

A2: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) is a powerful tool for separating and quantifying HEEDA, the desired product, and any byproducts. A reverse-phase C18 column is often a good starting point for method development.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility and polar nature of HEEDA and its derivatives, derivatization is typically required before GC-MS analysis. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common approach.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used for structural elucidation of the products and byproducts. Quantitative NMR (qNMR) can also be used to determine the relative ratios of components in the final reaction mixture by integrating the signals corresponding to unique protons of each species.[7][8][9][10]

Q3: Are there any specific safety precautions I should take when working with HEEDA?

A3: Yes, this compound is a corrosive substance. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Data Presentation

Table 1: Byproduct Formation in the Reaction of Ethylene Diamine with Ethylene Oxide to form THEEDA

SolventTemperature (°C)Ethylene Oxide Dosing Time (minutes)Reaction Time (minutes)THEEDA Yield (%)Reference
Isopropanol1602512097.2[1]
n-Propanol1602512095.9[1]
n-Butanol1602512096.4[1]
tert-Butanol1602512096.9[1]
Cyclohexanol1602512096.3[1]
Isopropanol16056097.0[1]
Isopropanol1606312096.8[1]

Table 2: Synthesis of N,N'-Bis(2-hydroxyethyl)ethylenediamine

ReactantsCatalyst/BaseTemperature (°C)Time (h)Yield (%)Reference
2-(2-aminoethylamino)ethanol and 2-chloroethanolSodium Carbonate1352540.7[11]

Experimental Protocols

Protocol 1: General Procedure for GC-MS Analysis of HEEDA Reaction Mixtures (with Derivatization)

  • Sample Preparation:

    • Accurately weigh approximately 1-5 mg of the reaction mixture into a GC vial.

    • Add 500 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

    • Add an internal standard if quantitative analysis is required.

  • Derivatization (Silylation):

    • Add 50 µL of a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).[5]

    • Cap the vial tightly and heat at 60-80°C for 30-60 minutes.

    • Allow the vial to cool to room temperature before analysis.

  • GC-MS Conditions (Example):

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 10 minutes.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-550.

      • Ion Source Temperature: 230°C.

      • Transfer Line Temperature: 280°C.

Protocol 2: General Procedure for HPLC-DAD/MS Analysis of HEEDA Reaction Mixtures

  • Sample Preparation:

    • Dissolve a known amount of the reaction mixture in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example for Reverse-Phase):

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Detection:

    • DAD: Monitor at multiple wavelengths (e.g., 210 nm, 220 nm) to detect all components.

    • MS (ESI):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Scan Range: m/z 100-1000.

      • Capillary Voltage: 3.5 kV.

      • Drying Gas Temperature: 350°C.

Mandatory Visualization

Reaction_Pathways cluster_ethoxylation Reaction with Ethylene Oxide cluster_acylation Reaction with Carboxylic Acid HEEDA_ethox HEEDA This compound Product_ethox Desired Product (Mono-ethoxylated) HEEDA_ethox->Product_ethox + EO EO_ethox Ethylene Oxide Byproduct1_ethox Byproduct N,N'-Bis(2-hydroxyethyl)ethylenediamine Product_ethox->Byproduct1_ethox + EO Byproduct2_ethox Byproduct THEEDA Byproduct1_ethox->Byproduct2_ethox + EO HEEDA_acyl HEEDA Amide_Product Desired Amide Product HEEDA_acyl->Amide_Product + R-COOH (Amine reaction) Ester_Byproduct Ester Byproduct HEEDA_acyl->Ester_Byproduct + R-COOH (Hydroxyl reaction) CA_acyl Carboxylic Acid Workflow Start Start: HEEDA Reaction Reaction_Mixture Crude Reaction Mixture Start->Reaction_Mixture Analysis Analytical Monitoring (HPLC, GC-MS, NMR) Reaction_Mixture->Analysis Decision Byproduct Levels Acceptable? Analysis->Decision Purification Purification (e.g., Column Chromatography) Decision->Purification Yes Optimization Optimize Reaction Conditions (Temp, Stoichiometry, Catalyst) Decision->Optimization No Final_Product Final Product Purification->Final_Product Optimization->Start

References

Technical Support Center: Purification of N-(2-Hydroxyethyl)ethylenediamine (HEEDA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude N-(2-Hydroxyethyl)ethylenediamine (HEEDA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in my crude this compound (HEEDA)?

A1: Depending on the synthetic route used to produce HEEDA, common impurities may include:

  • Unreacted Starting Materials: Such as 2-aminoethanol.[1]

  • Side-reaction Products: Polyesters formed from 2-aminoethanol or self-condensation products can be potential impurities.[1]

  • Solvent and Reagent Residues: Residual solvents and excess reagents from the synthesis and workup steps.[2]

  • Water: HEEDA is hygroscopic and can absorb moisture from the atmosphere.

Q2: What are the primary methods for purifying crude HEEDA?

A2: The most effective methods for purifying HEEDA, which is a high-boiling liquid, are:

  • Vacuum Distillation: This is the ideal method for separating HEEDA from non-volatile impurities and starting materials with significantly different boiling points.[2]

  • Recrystallization (as a salt): While HEEDA is a liquid at room temperature, it can be converted into a crystalline salt (e.g., hydrochloride salt), which can then be purified by recrystallization.

  • Column Chromatography: This technique is useful for separating HEEDA from structurally similar impurities.[1]

Q3: How can I monitor the purity of HEEDA during purification?

A3: The purity of HEEDA can be monitored using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method for assessing the purity of the final product and fractions from column chromatography.[1][3]

  • Gas Chromatography (GC): GC can also be used to determine the purity of volatile compounds like HEEDA.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to identify and quantify impurities.[1]

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of a purification by column chromatography.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Recovery of Purified Product During Distillation: Product decomposition at high temperatures; Leaks in the vacuum system.For Distillation: Use a higher vacuum to lower the boiling point; Ensure all joints in the distillation apparatus are properly sealed.[2]
During Recrystallization: The compound is significantly soluble in the cold recrystallization solvent; Premature crystallization during hot filtration.For Recrystallization: Ensure the solution is thoroughly cooled (e.g., in an ice bath) to minimize solubility; Use a minimal amount of cold solvent to wash the crystals; Preheat the filtration apparatus before hot filtration.[1]
Product is Colored (Yellow/Brown Oil) Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration during recrystallization to adsorb colored impurities (note: this may reduce yield).[1] If using column chromatography, ensure narrow fractions are collected to exclude overlapping impurities.[1]
Bumping/Unstable Boiling During Vacuum Distillation Inefficient stirring; Lack of boiling chips or stir bar; Too rapid heating.Ensure vigorous and consistent stirring with a magnetic stir bar; Add fresh, unused boiling chips; Heat the distillation flask slowly and evenly.[2]
Product Solidifies in the Condenser During Distillation The boiling point of the product is close to its melting point at the distillation pressure; The cooling water is too cold.Use warmer cooling water or insulate the condenser; Gently heat the condenser with a heat gun to melt the solidified product.[2]
Poor Separation of Product and Impurities During Column Chromatography Inappropriate solvent system (eluent); Column overloading.Optimize the solvent system using Thin-Layer Chromatography (TLC) to achieve better separation; Reduce the amount of crude product loaded onto the column.[4]
Compound Degradation on Silica (B1680970) Gel Column The compound is sensitive to the acidic nature of silica gel.Use a less acidic stationary phase such as alumina (B75360) (basic or neutral).[2]

Data Presentation

Physical Properties of this compound

PropertyValueReference
Molecular Formula C4H12N2O[5][6]
Molecular Weight 104.15 g/mol [7]
Boiling Point 238-240 °C at 752 mmHg[6]
Density 1.03 g/mL at 25 °C[6]
Refractive Index n20/D 1.485[6]

Note: The boiling point of HEEDA will be significantly lower under vacuum. The exact boiling point at a given pressure should be determined experimentally.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This is a general protocol. The optimal pressure and temperature should be determined experimentally.

  • Drying the Crude Product:

    • Dissolve the crude HEEDA in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic phase over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude, dry amine.[2]

  • Distillation Setup:

    • Assemble a vacuum distillation apparatus with a fractionating column (e.g., Vigreux column) for better separation.

    • Use a magnetic stirrer and a stir bar in the distillation flask.

    • Connect the apparatus to a vacuum pump with a cold trap.

  • Distillation Procedure:

    • Place the crude, dry amine in the distillation flask.

    • Slowly evacuate the system to the desired pressure.

    • Gradually heat the distillation flask in a heating mantle or oil bath.

    • Collect the fraction that distills at the expected boiling point of HEEDA under the applied vacuum. Discard the initial lower-boiling fraction (forerun) and the higher-boiling residue.

Protocol 2: Purification by Recrystallization (as a Salt)

This protocol requires converting the liquid HEEDA base into a solid salt first.

  • Salt Formation:

    • Dissolve the crude HEEDA in a suitable solvent (e.g., ethanol).

    • Slowly add a solution of an acid (e.g., hydrochloric acid in ethanol) dropwise with stirring until the salt precipitates. The pH should be monitored.

    • Collect the precipitated salt by vacuum filtration and wash with a small amount of cold solvent.

  • Recrystallization:

    • Choose a suitable recrystallization solvent or solvent system. A good solvent will dissolve the salt when hot but not at room temperature.[8]

    • Heat the chosen solvent to its boiling point.

    • Add the minimum amount of the hot solvent to the crude salt to dissolve it completely.[8]

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution should be hot filtered.[1]

    • Allow the hot, clear solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[8]

    • Collect the purified crystals by vacuum filtration and wash them with a minimal amount of cold solvent.[8]

    • Dry the crystals thoroughly.

Visualizations

experimental_workflow General Purification Workflow for Crude HEEDA crude Crude HEEDA drying Drying Step (e.g., with Na2SO4) crude->drying distillation Vacuum Distillation drying->distillation recrystallization Recrystallization (as salt) drying->recrystallization chromatography Column Chromatography drying->chromatography pure Pure HEEDA distillation->pure recrystallization->pure chromatography->pure analysis Purity Analysis (HPLC, GC, NMR) pure->analysis

Caption: General purification workflow for crude HEEDA.

troubleshooting_logic Troubleshooting Low Yield in Purification start Low Yield Observed check_method Which purification method was used? start->check_method distillation Vacuum Distillation check_method->distillation recrystallization Recrystallization check_method->recrystallization check_temp Was there evidence of decomposition (darkening of residue)? distillation->check_temp check_vacuum Was the vacuum stable and at the target pressure? distillation->check_vacuum check_solubility Was a significant amount of product lost in the mother liquor? recrystallization->check_solubility yes_decomp Yes check_temp->yes_decomp no_decomp No check_temp->no_decomp yes_vacuum Yes check_vacuum->yes_vacuum no_vacuum No check_vacuum->no_vacuum solution_temp Lower the distillation temperature by using a higher vacuum. yes_decomp->solution_temp solution_vacuum Check for leaks in the system and ensure the pump is working correctly. no_vacuum->solution_vacuum yes_solubility Yes check_solubility->yes_solubility no_solubility No check_solubility->no_solubility solution_solubility Optimize the recrystallization solvent or ensure adequate cooling time at a lower temperature. yes_solubility->solution_solubility

Caption: Troubleshooting logic for low yield in HEEDA purification.

References

Technical Support Center: N-(2-Hydroxyethyl)ethylenediamine (AEEA) Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of N-(2-Hydroxyethyl)ethylenediamine (AEEA) during storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound (AEEA)?

Q2: What are the primary causes of AEEA degradation during storage?

A2: The main factors contributing to the degradation of AEEA during storage are:

  • Light Exposure: While less documented for AEEA specifically, many organic compounds are sensitive to light, which can catalyze degradation.

  • Contamination: Contact with incompatible materials, such as strong oxidizing agents, can cause rapid degradation.

Q3: I've noticed a color change in my AEEA sample. What does this indicate?

Q4: Can I store AEEA in any type of container?

Troubleshooting Guides

Issue 1: Visible Changes in AEEA Appearance (e.g., Color Change, Presence of Precipitate)

Potential Cause Troubleshooting Steps
Oxidation 1. Immediately purge the headspace of the container with an inert gas (e.g., nitrogen or argon) before resealing. 2. Store the container in a dark place to minimize light exposure. 3. If possible, transfer the AEEA to a smaller container to reduce the headspace volume of air.
Reaction with CO₂ 1. Ensure the container is always tightly sealed when not in use. 2. Consider using a container with a septum to allow for withdrawal of the liquid via syringe, minimizing air exposure.
Contamination 1. Review handling procedures to ensure that only clean, compatible labware is used. 2. Verify that the AEEA has not come into contact with strong oxidizing agents.
Precipitation 1. Gently warm the sample to see if the precipitate redissolves (this may indicate crystallization due to low temperatures). 2. If the precipitate does not redissolve, it is likely a degradation product, and the purity of the AEEA should be assessed.

Issue 2: Inconsistent Experimental Results or Loss of AEEA Potency

Potential Cause Troubleshooting Steps
Degraded AEEA 1. Assess the purity of your AEEA stock using an appropriate analytical method (see Experimental Protocols section). 2. If degradation is confirmed, procure a fresh batch of AEEA. 3. Review your storage and handling procedures to prevent future degradation.
Improper Handling 1. Always handle AEEA under an inert atmosphere if possible, especially when aliquoting or transferring. 2. Minimize the time the container is open to the atmosphere.

Data Presentation

Table 1: Recommended Storage Conditions and Incompatibilities for AEEA

Parameter Recommendation Rationale
Temperature Cool, below 30°C (86°F)Minimizes volatility and slows degradation kinetics.[1]
Atmosphere Tightly sealed container, inert gas headspace (optional)Prevents reaction with atmospheric O₂ and CO₂.[1]
Humidity Dry environmentAEEA is hygroscopic; moisture can lead to hydrolysis.[1]
Light Store in a dark place or in an opaque containerPrevents potential photodegradation.
Incompatible Materials Strong oxidizing agentsCan cause vigorous and hazardous reactions.

Experimental Protocols

Protocol 1: Purity Assessment of AEEA by Gas Chromatography (GC)

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A polar capillary column suitable for amine analysis (e.g., Agilent CP-Volamine).

  • Carrier Gas: Helium or Hydrogen.

  • Injector and Detector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 220°C at 10°C/minute.

  • Sample Preparation: Prepare a dilute solution of AEEA in a suitable solvent (e.g., methanol (B129727) or isopropanol).

  • Analysis: Inject the sample and integrate the peak areas. The purity can be estimated by the area percentage of the main AEEA peak.

Protocol 2: Forced Degradation Study (Accelerated Stability Testing)

This protocol is based on ICH guidelines to simulate long-term storage in a shorter period.

  • Sample Preparation: Aliquot AEEA into several vials.

  • Stress Conditions:

    • Thermal Stress: Store vials at elevated temperatures (e.g., 40°C and 60°C).

    • Humidity Stress: Store vials in a humidity chamber at a controlled relative humidity (e.g., 75% RH).

    • Oxidative Stress: Bubble air or oxygen through a sample of AEEA, or add a small amount of a mild oxidizing agent like hydrogen peroxide.

    • Photostability: Expose a sample to a controlled light source (as per ICH Q1B guidelines).

  • Time Points: Withdraw samples at regular intervals (e.g., 1, 2, 4, and 8 weeks).

  • Analysis: Analyze the stressed samples and a control sample (stored under ideal conditions) using a stability-indicating method like HPLC or GC to quantify the remaining AEEA and identify degradation products.

Mandatory Visualizations

AEEA_Degradation_Pathways Potential Degradation Pathways of AEEA During Storage AEEA This compound (AEEA) Oxidation_Products Oxidation Products (e.g., Aldehydes, Carboxylic Acids, Imines) AEEA->Oxidation_Products Carbamate Carbamate Intermediate AEEA->Carbamate Hydrolysis_Products Potential Hydrolysis Products AEEA->Hydrolysis_Products O2 Oxygen (from Air) O2->Oxidation_Products Autoxidation CO2 Carbon Dioxide (from Air) CO2->Carbamate H2O Water (Humidity) H2O->Hydrolysis_Products Hydrolysis Cyclic_Urea Cyclic Urea Derivatives Carbamate->Cyclic_Urea Intramolecular Cyclization

Caption: Potential degradation pathways of AEEA when exposed to air and humidity.

Troubleshooting_Workflow Troubleshooting AEEA Degradation Start Degradation Suspected (e.g., color change, poor performance) Check_Storage Review Storage Conditions: - Temperature? - Tightly Sealed? - Dry Location? Start->Check_Storage Correct_Storage Action: Correct Storage (Store cool, dry, sealed) Check_Storage->Correct_Storage No Assess_Purity Assess Purity (e.g., GC, HPLC) Check_Storage->Assess_Purity Yes Correct_Storage->Assess_Purity Purity_OK Is Purity Acceptable? Assess_Purity->Purity_OK Use_AEEA Use AEEA with Caution (Consider re-purification) Purity_OK->Use_AEEA Yes Discard_AEEA Action: Discard and Procure New Batch Purity_OK->Discard_AEEA No End Problem Resolved Use_AEEA->End Review_Handling Review Handling Procedures (e.g., inert atmosphere, minimize exposure) Discard_AEEA->Review_Handling Review_Handling->End

Caption: A logical workflow for troubleshooting suspected AEEA degradation.

References

Technical Support Center: Handling N-(2-Hydroxyethyl)ethylenediamine (HEEDA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(2-Hydroxyethyl)ethylenediamine (HEEDA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when handling this viscous compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure safe and efficient use in your laboratory.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with HEEDA.

Problem: Difficulty in accurately dispensing HEEDA due to high viscosity.

  • Cause: The high viscosity of HEEDA at room temperature makes it challenging to aspirate and dispense precise volumes using standard laboratory equipment.

  • Solution:

    • Heating: Gently warming the HEEDA container in a water bath can significantly reduce its viscosity. See the viscosity data table below for guidance on temperature selection.

    • Pipetting Technique:

      • Positive Displacement Pipettes: These are ideal for viscous liquids as the piston is in direct contact with the liquid, eliminating issues with air displacement.[1]

      • Reverse Pipetting: If using a standard air displacement pipette, the reverse pipetting technique can improve accuracy. This involves aspirating more liquid than needed, dispensing the desired volume, and discarding the remaining amount.[2]

      • Wide-Bore Pipette Tips: Using tips with a wider orifice can facilitate the movement of viscous liquids.[3]

    • Syringes: For larger volumes, a glass or plastic syringe can be used for more controlled dispensing.

Problem: HEEDA is difficult to dissolve in a solvent.

  • Cause: Due to its viscosity, HEEDA may dissolve slowly and require specific techniques to ensure a homogeneous solution.

  • Solution:

    • Solvent Selection: HEEDA is generally soluble in water and alcohols.[1] Refer to the solubility table for more details.

    • Heating and Agitation: Gently warming the solvent while stirring can accelerate the dissolution process.

    • Incremental Addition: Add the HEEDA to the solvent in small portions while continuously stirring.

    • Sonication: Using an ultrasonic bath can help to break down clumps and promote dissolution.

Problem: Inconsistent reaction outcomes when using HEEDA.

  • Cause: Inaccurate measurement of HEEDA due to its viscosity or incomplete dissolution can lead to stoichiometric imbalances and affect reaction reproducibility.

  • Solution:

    • Ensure Accurate Dispensing: Follow the recommended procedures for dispensing viscous liquids mentioned above.

    • Confirm Complete Dissolution: Visually inspect the solution to ensure there are no undissolved droplets of HEEDA before proceeding with the reaction.

    • Controlled Addition: For reactions sensitive to concentration, consider adding a pre-dissolved solution of HEEDA dropwise to the reaction mixture.

Problem: Crystallization of HEEDA during storage or in solution.

  • Cause: HEEDA can crystallize at lower temperatures or when dissolved in a solvent in which it has limited solubility.

  • Solution:

    • Storage: Store HEEDA in a tightly sealed container in a cool, dry place, but avoid excessively low temperatures that may induce crystallization.

    • Re-dissolving Crystals: If crystals form, gently warming the container while stirring will typically re-dissolve them.

    • Solvent Choice: If crystallization occurs in a reaction mixture, it may indicate that the solvent is not appropriate or the concentration is too high. Consider using a different solvent or diluting the solution.

Frequently Asked Questions (FAQs)

Q1: What is the viscosity of this compound (HEEDA) at different temperatures?

Q2: What are the key physical and chemical properties of HEEDA?

PropertyValue
CAS Number 111-41-1[4]
Molecular Formula C4H12N2O[4]
Molecular Weight 104.15 g/mol [4]
Appearance Clear, colorless to pale yellow viscous liquid[5]
Density 1.03 g/mL at 25 °C[4]
Boiling Point 238-240 °C at 752 mmHg[4]

Q3: In which common laboratory solvents is HEEDA soluble?

HEEDA is described as being very soluble in water, alcohol, and acetate.[1]

SolventSolubility
WaterVery Soluble[1]
EthanolSoluble[1]
MethanolSoluble
IsopropanolSoluble
AcetoneSoluble

Q4: What are the recommended safety precautions when handling HEEDA?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6]

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood.[6]

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[6]

Experimental Protocols

Protocol 1: Accurate Dispensing of Viscous HEEDA

This protocol provides a step-by-step guide for accurately dispensing HEEDA using a positive displacement pipette.

  • Pre-warm HEEDA: Place the sealed container of HEEDA in a water bath set to a temperature between 40-50 °C for 15-20 minutes to reduce its viscosity.

  • Select Pipette and Tip: Use a positive displacement pipette with a capillary piston tip suitable for the desired volume.

  • Aspirate HEEDA:

    • Set the desired volume on the pipette.

    • Insert the capillary piston tip into the warmed HEEDA, ensuring the tip is below the liquid surface.

    • Slowly and smoothly press the aspiration button to draw the liquid into the tip.

    • Keep the tip submerged for a few seconds after aspiration to ensure the full volume is drawn.

  • Dispense HEEDA:

    • Place the tip against the inner wall of the receiving vessel.

    • Slowly and steadily press the dispensing button to dispense the liquid.

    • Wait for a moment to allow the viscous liquid to fully drain from the tip.

  • Clean Up: Dispose of the capillary piston tip according to your laboratory's safety procedures.

Protocol 2: Preparation of a HEEDA Solution

This protocol outlines the steps for dissolving viscous HEEDA in a solvent.

  • Solvent Preparation: Add the desired volume of the chosen solvent (e.g., deionized water, ethanol) to a beaker or flask equipped with a magnetic stir bar.

  • Heating and Stirring: Place the vessel on a magnetic stir plate with a heating function. Set the temperature to a moderate level (e.g., 40-60 °C) and begin stirring.

  • Dispense HEEDA: Following the procedure in Protocol 1, accurately dispense the required amount of pre-warmed HEEDA into the stirring solvent.

  • Dissolution: Continue stirring and gentle heating until the HEEDA is completely dissolved. The solution should be clear and homogeneous.

  • Cooling: Once dissolved, remove the solution from the heat and allow it to cool to room temperature before use.

Visualizations

Diagram 1: Troubleshooting Workflow for Handling Viscous HEEDA

G Troubleshooting Viscous HEEDA Handling cluster_start Start cluster_dispensing Dispensing Issues cluster_dissolution Dissolution Issues cluster_reaction Reaction Inconsistency cluster_end Resolution start Encounter Handling Issue (e.g., Inaccurate Dispensing, Slow Dissolution) dispensing_issue Difficulty Dispensing Accurately start->dispensing_issue Dispensing Problem dissolution_issue Slow or Incomplete Dissolution start->dissolution_issue Dissolution Problem reaction_issue Inconsistent Reaction Outcomes start->reaction_issue Reaction Problem heat_heeda Gently Heat HEEDA (40-50 °C) dispensing_issue->heat_heeda use_pd_pipette Use Positive Displacement Pipette heat_heeda->use_pd_pipette If still difficult reverse_pipette Use Reverse Pipetting Technique use_pd_pipette->reverse_pipette If PD pipette unavailable wide_bore_tip Use Wide-Bore Pipette Tip reverse_pipette->wide_bore_tip For further improvement end Issue Resolved wide_bore_tip->end heat_solvent Heat Solvent & Agitate dissolution_issue->heat_solvent incremental_addition Add HEEDA Incrementally heat_solvent->incremental_addition If still slow sonicate Use Sonication incremental_addition->sonicate For stubborn cases sonicate->end ensure_dispensing Verify Dispensing Accuracy reaction_issue->ensure_dispensing confirm_dissolution Ensure Complete Dissolution reaction_issue->confirm_dissolution ensure_dispensing->end confirm_dissolution->end

Caption: A flowchart for troubleshooting common issues when handling viscous HEEDA.

Diagram 2: Decision Tree for Pipetting Viscous HEEDA

G Pipetting HEEDA Decision Tree start Need to Pipette HEEDA is_viscous Is it too viscous to handle? start->is_viscous heat Gently heat HEEDA (40-50 °C) is_viscous->heat Yes pd_pipette_available Positive Displacement Pipette Available? is_viscous->pd_pipette_available No heat->pd_pipette_available use_pd_pipette Use Positive Displacement Pipette pd_pipette_available->use_pd_pipette Yes air_displacement_pipette Use Air Displacement Pipette pd_pipette_available->air_displacement_pipette No success Accurate Dispensing use_pd_pipette->success reverse_pipetting Employ Reverse Pipetting Technique air_displacement_pipette->reverse_pipetting wide_bore Consider Wide-Bore Tip reverse_pipetting->wide_bore wide_bore->success

Caption: A decision-making guide for selecting the appropriate pipetting technique for HEEDA.

References

Resolving unexpected color changes in N-(2-Hydroxyethyl)ethylenediamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected color changes in reactions involving N-(2-Hydroxyethyl)ethylenediamine (AEEA).

Frequently Asked Questions (FAQs)

Q1: Why has my typically colorless to pale yellow this compound (AEEA) turned yellow or brown upon storage?

A1: The yellowing of AEEA during storage is a common issue primarily caused by oxidative degradation.[1] Amines are susceptible to oxidation in the presence of air (oxygen), leading to the formation of a complex mixture of colored byproducts.[1] The process is often initiated by the oxidation of the amine to an imine, which can then undergo further reactions.[1] To minimize this, it is recommended to store AEEA under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.[1]

Q2: What is the APHA/Hazen color scale and how is it relevant to AEEA?

A2: The APHA/Hazen (Pt/Co) scale is a color standard used to measure the "yellowness" of liquids that are clear to yellowish in color.[2][3] The scale ranges from 0 (distilled water) to 500, with higher values indicating a more intense yellow color.[3] For AEEA, a low APHA value is an indicator of high purity and minimal degradation. Monitoring the APHA color can be a quality control measure to assess the freshness and suitability of your AEEA for a reaction.

Q3: Can impurities in my AEEA cause color changes in my reaction?

A3: Yes, certain impurities can lead to significant color formation. The most common culprits are aldehydes and ketones. These can react with the primary and secondary amine groups of AEEA to form Schiff bases, which are often colored compounds.

Q4: My reaction involving AEEA and a metal catalyst has turned a deep color. What is the likely cause?

A4: this compound is an excellent chelating agent and can form colored complexes with various transition metal ions. The color of the complex depends on the specific metal ion, its oxidation state, and the coordination geometry. For instance, copper(II) complexes are often blue or green, while iron complexes can be yellow, orange, or brown.

Troubleshooting Guides

Issue 1: Reaction mixture turns yellow/brown unexpectedly.

This is one of the most frequently encountered issues. The discoloration can arise from several sources.

Troubleshooting Workflow:

troubleshooting_yellowing cluster_solutions Potential Solutions start Reaction mixture turns yellow/brown check_reagents Check purity of starting materials (AEEA, solvents, etc.) start->check_reagents check_atmosphere Was the reaction performed under an inert atmosphere? start->check_atmosphere check_temp Was the reaction temperature too high? start->check_temp check_impurities Are aldehyde/ketone impurities possible? start->check_impurities purify_aeea Purify AEEA (e.g., distillation) check_reagents->purify_aeea use_inert Repeat reaction under N2 or Ar check_atmosphere->use_inert lower_temp Lower reaction temperature check_temp->lower_temp remove_impurities Purify reagents or use fresh stock check_impurities->remove_impurities troubleshooting_metal_complex cluster_solutions Potential Solutions start Deeply colored precipitate/solution with metals identify_metal Identify the transition metal contaminant start->identify_metal control_ph Is the reaction pH optimal? start->control_ph ligand_ratio Is the metal-to-AEEA ratio controlled? start->ligand_ratio remove_metal Use metal-free glassware or purify reagents identify_metal->remove_metal adjust_ph Adjust pH to control complex formation control_ph->adjust_ph stoichiometry Adjust stoichiometry to favor desired complex ligand_ratio->stoichiometry color_formation_pathways cluster_oxidation Oxidative Degradation cluster_schiff Schiff Base Formation cluster_metal Metal Complexation AEEA_ox AEEA Imine Imine Intermediate AEEA_ox->Imine + O2 Colored_Products_ox Colored Byproducts Imine->Colored_Products_ox Further Reactions AEEA_schiff AEEA Schiff_Base Colored Schiff Base AEEA_schiff->Schiff_Base Aldehyde Aldehyde/Ketone Impurity Aldehyde->Schiff_Base AEEA_metal AEEA Metal_Complex Colored Metal Complex AEEA_metal->Metal_Complex Metal_Ion Transition Metal Ion (e.g., Fe³⁺, Cu²⁺) Metal_Ion->Metal_Complex

References

How to effectively remove water from N-(2-Hydroxyethyl)ethylenediamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for effectively removing water from reactions involving N-(2-Hydroxyethyl)ethylenediamine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the removal of water from your reaction mixture.

Problem 1: Incomplete water removal, leading to low product yield or side reactions.

  • Potential Cause: The chosen drying method is not efficient enough for the amount of water present.

  • Recommended Solution:

    • Quantify Water Content: Before and after the drying process, determine the water content using Karl Fischer titration to assess the efficiency of your method.

    • Azeotropic Distillation: For reactions that produce a significant amount of water, azeotropic distillation using a Dean-Stark apparatus is highly effective. Toluene is a common entrainer for this purpose.[1]

    • Molecular Sieves: For removing trace amounts of water or for reactions sensitive to high temperatures, activated 3Å or 4Å molecular sieves are an excellent choice.[2][3] Ensure the sieves are properly activated before use.

    • Combination Approach: Consider a combination of methods. For example, after removing the bulk of the water via azeotropic distillation, add activated molecular sieves to the reaction mixture to remove any residual traces.

Problem 2: No water is being collected in the Dean-Stark trap during azeotropic distillation.

  • Potential Cause 1: The boiling point of the azeotrope has not been reached.

  • Recommended Solution: Ensure the reaction is heated sufficiently to allow the azeotropic mixture of the solvent and water to distill over. The boiling point of the toluene-water azeotrope is approximately 85°C.

  • Potential Cause 2: The amine reactant is co-distilling with the solvent.

  • Recommended Solution: If the amine has a relatively low boiling point, it may distill over with the toluene. In such cases, using molecular sieves at a lower temperature might be a more suitable method for water removal.[4]

  • Potential Cause 3: The Dean-Stark apparatus is not set up correctly.

  • Recommended Solution: Ensure all joints are properly sealed and that the condenser is functioning efficiently to cool the vapors.

Problem 3: The reaction mixture becomes viscous or solidifies upon addition of a drying agent.

  • Potential Cause: The drying agent is reacting with a component in the mixture or is being added in too large a quantity.

  • Recommended Solution:

    • Compatibility Check: Ensure the chosen drying agent is compatible with this compound and other reactants. While common drying agents like MgSO₄ and Na₂SO₄ are generally suitable for amines, it's always good practice to run a small-scale test.

    • Incremental Addition: Add the drying agent in small portions with stirring to avoid clumping and solidification.

Problem 4: Degradation of the product or starting material at elevated temperatures during distillation.

  • Potential Cause: this compound or the desired product may be sensitive to prolonged heating. High temperatures can sometimes lead to side reactions or degradation of amine-containing compounds.[5]

  • Recommended Solution:

    • Use of Molecular Sieves: Opt for drying with molecular sieves at room temperature or a slightly elevated temperature that is well tolerated by your compounds.

    • Reduced Pressure Distillation: If distillation is necessary, perform it under reduced pressure to lower the boiling point of the solvent and the azeotrope.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for removing water from a reaction involving this compound?

A1: The most effective method depends on the scale of the reaction and the amount of water that needs to be removed.

  • For bulk water removal , azeotropic distillation with a Dean-Stark apparatus is generally the most efficient method.[1]

  • For removing trace amounts of water or for heat-sensitive reactions , using activated molecular sieves (3Å or 4Å) is highly effective.[2][3]

Q2: How do I choose the right drying agent for my reaction?

A2: The choice of drying agent depends on the solvent and the chemical nature of your reactants and products. For reactions with this compound, which is a basic amine, you should avoid acidic drying agents. The table below provides a comparison of common drying agents.

Q3: Can I reuse molecular sieves?

A3: Yes, molecular sieves can be regenerated and reused. To reactivate them, heat them in an oven at 200-300°C for at least 3 hours under a stream of dry gas or under vacuum.[6][7][8] Store the activated sieves in a desiccator to prevent them from reabsorbing moisture from the atmosphere.

Q4: How can I accurately measure the water content in my reaction?

A4: Karl Fischer titration is the gold standard for accurately determining the water content in organic solvents and reaction mixtures.[9][10] This method is highly specific to water and can detect even trace amounts. Both volumetric and coulometric Karl Fischer titration methods are available, with the choice depending on the expected water content.[9]

Q5: Are there any specific side reactions I should be aware of when heating this compound to remove water?

A5: Prolonged heating of amines at high temperatures can potentially lead to side reactions such as self-condensation or degradation.[5] While this compound is relatively stable, it is good practice to monitor your reaction for the formation of byproducts, especially when using high-temperature distillation for extended periods. If you observe unexpected byproducts, consider using a lower-temperature water removal method like drying with molecular sieves.

Data Presentation

Table 1: Comparison of Common Drying Agents for Organic Solvents

Drying AgentCapacity (g H₂O / g agent)Efficiency (Residual H₂O)SpeedSuitable for Amines?Comments
Magnesium Sulfate (MgSO₄) HighLowFastYesFine powder, requires filtration for removal.
Sodium Sulfate (Na₂SO₄) HighModerateSlowYesGranular, easy to decant or filter.
Calcium Sulfate (CaSO₄) LowVery LowFastYesGood for final drying of solvents.
Molecular Sieves (3Å/4Å) ModerateVery LowModerate to FastYesExcellent for achieving very low water content. Must be activated.
Potassium Carbonate (K₂CO₃) ModerateModerateModerateYesBasic drying agent, suitable for neutral and basic compounds.
Calcium Chloride (CaCl₂) HighModerateModerateNoCan form complexes with amines and alcohols.

Experimental Protocols

Protocol 1: Water Removal using a Dean-Stark Apparatus (Azeotropic Distillation)

This protocol is suitable for reactions where water is a byproduct and needs to be continuously removed to drive the reaction to completion, such as in imine or enamine formation.[1][11]

  • Apparatus Setup:

    • Assemble a round-bottom flask, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.

    • Add a magnetic stir bar to the reaction flask.

  • Reaction Mixture:

    • Charge the round-bottom flask with this compound, your other reactant(s), and a suitable solvent that forms an azeotrope with water (e.g., toluene).

  • Procedure:

    • Begin stirring and heating the reaction mixture to reflux.

    • The solvent-water azeotrope will begin to distill and collect in the Dean-Stark trap.

    • As the vapor condenses, the water, being denser than toluene, will separate and collect at the bottom of the trap.

    • The solvent will overflow from the side arm of the trap and return to the reaction flask.

    • Continue the reflux until no more water is collected in the trap, indicating that the reaction is complete or that all water has been removed.

    • Allow the apparatus to cool to room temperature before dismantling.

Protocol 2: Water Removal using Molecular Sieves

This protocol is ideal for reactions that are sensitive to heat or for removing trace amounts of water from a reaction mixture.[2][3]

  • Activation of Molecular Sieves:

    • Place the required amount of 3Å or 4Å molecular sieves in a flask.

    • Heat the sieves in an oven at 200-300°C for at least 3 hours under vacuum or with a flow of dry nitrogen.[6][7][8]

    • Allow the sieves to cool to room temperature in a desiccator.

  • Procedure:

    • To a stirred reaction mixture containing this compound and solvent, add the activated molecular sieves (typically 10-20% by weight of the solvent).

    • Stir the mixture at the desired reaction temperature. The time required for complete drying will depend on the amount of water present and the reaction scale.

    • The reaction can be monitored by taking small aliquots and analyzing the water content by Karl Fischer titration.

    • Once the desired level of dryness is achieved, the molecular sieves can be removed by filtration or decantation.

Mandatory Visualization

experimental_workflow_dean_stark cluster_setup Apparatus Setup cluster_reaction Reaction cluster_distillation Azeotropic Distillation cluster_completion Completion setup1 Assemble dry round-bottom flask, Dean-Stark trap, and condenser setup2 Add stir bar to flask setup1->setup2 react1 Charge flask with this compound, reactants, and toluene setup2->react1 react2 Heat to reflux with stirring react1->react2 distill1 Toluene-water azeotrope distills into Dean-Stark trap react2->distill1 distill2 Water separates and collects at the bottom distill1->distill2 distill3 Toluene returns to the reaction flask distill2->distill3 complete1 Continue reflux until no more water collects distill3->react2 Continuous cycle complete2 Cool reaction to room temperature complete1->complete2

Caption: Workflow for water removal using a Dean-Stark apparatus.

experimental_workflow_molecular_sieves cluster_activation Sieve Activation cluster_drying Drying Procedure cluster_workup Workup act1 Place molecular sieves in a flask act2 Heat at 200-300°C for >= 3 hours under vacuum/N2 act1->act2 act3 Cool to room temperature in a desiccator act2->act3 dry1 Add activated sieves to the reaction mixture act3->dry1 dry2 Stir at the desired temperature dry1->dry2 dry3 Monitor water content (Karl Fischer titration) dry2->dry3 workup1 Once dry, remove sieves by filtration or decantation dry3->workup1 When desired dryness is achieved workup2 Proceed with the next reaction step or workup workup1->workup2

Caption: Workflow for water removal using molecular sieves.

decision_tree_water_removal cluster_methods start Need to remove water from reaction? q2 Is a large amount of water produced? start->q2 method1 Azeotropic Distillation (Dean-Stark) method2 Molecular Sieves method3 Drying Agent (e.g., MgSO4) q1 Is the reaction sensitive to heat? q1->method2 Yes q1->method3 No q2->method1 Yes q2->q1 No

Caption: Decision tree for selecting a water removal method.

References

Scaling up the synthesis of N-(2-Hydroxyethyl)ethylenediamine from lab to pilot scale

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of N-(2-Hydroxyethyl)ethylenediamine (AEEA) from laboratory to pilot plant scale.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound (AEEA)?

A1: The most industrially relevant method is the reaction of ethylenediamine (B42938) (EDA) with ethylene (B1197577) oxide (EO). This process, known as ethoxylation, is highly exothermic and requires careful control, especially at a larger scale.[1][2] An excess of EDA is typically used to favor the formation of the mono-ethoxylated product (AEEA) and minimize the formation of di- and poly-ethoxylated byproducts.

Q2: What are the critical process parameters to control during the scale-up of AEEA synthesis?

A2: When scaling up the ethoxylation of EDA, the following parameters are critical:

  • Temperature Control: The reaction is highly exothermic (ΔH ≈ -92 kJ/mol of EO), and poor heat dissipation in a large reactor can lead to thermal runaway.[1] Precise temperature control is essential to prevent side reactions and ensure safety.

  • Reagent Stoichiometry & Addition Rate: Maintaining a significant molar excess of EDA is crucial. Ethylene oxide should be added slowly and sub-surface to ensure it reacts immediately with the EDA and does not accumulate, which could create a hazardous situation.

  • Mixing Efficiency: Vigorous and efficient agitation is required to ensure rapid dispersion of the gaseous ethylene oxide into the liquid EDA, maintain uniform temperature, and prevent localized "hot spots."

  • Pressure: The reaction is typically carried out under a slight positive pressure of an inert gas (e.g., nitrogen) to prevent the ingress of air, which could create a flammable mixture with ethylene oxide.

Q3: What are the primary side products and impurities to expect?

A3: The primary impurities stem from over-ethoxylation and cyclization reactions. These include:

  • N,N'-bis(2-hydroxyethyl)ethylenediamine: Formed when a second molecule of ethylene oxide reacts with AEEA.[3]

  • Piperazine (PIP) and its derivatives: AEEA can undergo intramolecular cyclization to form piperazine, which can then also be ethoxylated.[3]

  • Unreacted Ethylenediamine (EDA): Due to the use of excess EDA, it will be a major component in the crude product mixture.

  • Polyethylene glycols (PEGs): Formed if trace amounts of water are present, which can initiate the polymerization of ethylene oxide.

Q4: What are the recommended purification methods for pilot-scale production?

A4: Fractional vacuum distillation is the primary method for purifying AEEA at the pilot and industrial scale. Due to the significant differences in boiling points between EDA, AEEA, and the higher-boiling byproducts, a multi-stage distillation process is effective. The crude reaction mixture is first distilled to remove the excess, lower-boiling EDA (which can be recycled). The remaining mixture is then distilled under high vacuum to isolate the AEEA product from the heavier byproducts like N,N'-bis(2-hydroxyethyl)ethylenediamine.

Q5: What are the most critical safety precautions when working with ethylene oxide and ethylenediamine?

A5: Both reactants require stringent safety protocols:

  • Ethylene Oxide (EO): EO is an extremely flammable, dangerously reactive, and highly toxic gas that is fatal if inhaled.[4] It is also a known carcinogen.[5] It must be handled in a closed, well-ventilated system with continuous monitoring.[4] All equipment must be explosion-proof and properly grounded.[6]

  • Ethylenediamine (EDA): EDA is corrosive, flammable, and can cause severe skin and eye burns. Inhalation can cause respiratory tract irritation.

  • Personal Protective Equipment (PPE): Comprehensive PPE is mandatory, including chemical-resistant gloves (e.g., butyl rubber for EO), splash goggles, a face shield, and chemical-protective clothing. For potential EO exposure, a self-contained breathing apparatus (SCBA) may be necessary.[7]

  • Emergency Systems: Leak detection systems, automatic fire suppression, and accessible safety showers/eyewash stations are essential.[7]

Section 2: Troubleshooting Guide

This guide addresses common issues encountered when scaling up AEEA synthesis.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield / Incomplete Conversion 1. Insufficient Temperature: Reaction rate is too slow. 2. Poor Mixing: Ethylene oxide is not dispersing effectively to react with EDA. 3. Catalyst Issues (if used): Catalyst is inactive or poisoned. 4. Premature Termination: Reaction was stopped before completion.1. Gradually increase the reaction temperature within the validated safe operating range. 2. Increase the agitation speed. Verify that the impeller design is suitable for gas-liquid dispersion at the pilot scale. 3. If using a catalyst, ensure it is fresh and properly activated. Check for potential contaminants in the starting materials. 4. Monitor the reaction progress (e.g., by GC analysis of aliquots) to determine the optimal reaction time.
High Levels of Byproducts (e.g., bis-AEEA) 1. Incorrect Stoichiometry: Molar ratio of EDA to EO is too low. 2. Localized High EO Concentration: Poor mixing or too rapid addition of EO. 3. High Reaction Temperature: Can increase the rate of the second ethoxylation reaction.1. Increase the molar excess of EDA. This statistically favors the reaction of EO with EDA over AEEA. 2. Decrease the EO addition rate and increase agitation. Ensure EO is introduced below the liquid surface. 3. Optimize the temperature to find a balance between an acceptable reaction rate and high selectivity for the mono-adduct.
Product Discoloration (Yellow to Brown) 1. Air Ingress: Oxidation of the amine products at elevated temperatures. 2. Thermal Degradation: Exceeding the thermal stability limit of the product, possibly due to "hot spots" in the reactor. 3. Impurities in Starting Materials: Contaminants in EDA or EO can lead to colored byproducts.1. Ensure the reactor is properly inerted with nitrogen or another inert gas throughout the reaction and purification. 2. Improve temperature control and mixing. During distillation, use a deep vacuum to lower the boiling temperature. 3. Use high-purity starting materials. Analyze incoming raw materials for contaminants.
Difficulties in Vacuum Distillation 1. Azeotrope Formation: Formation of a constant-boiling mixture with water or other impurities.[8] 2. Product Foaming: Can occur under vacuum, leading to entrainment of product in the vacuum line. 3. Thermal Decomposition: The product may decompose at the reboiler temperature, even under vacuum.[9]1. Ensure starting materials are anhydrous. Perform a drying step on the crude mixture before final distillation if necessary. 2. Use a vacuum-jacketed column with structured packing. Consider adding an anti-foaming agent if compatible with the final product specifications. 3. Use the deepest vacuum possible to minimize the reboiler temperature. Utilize a thin-film or wiped-film evaporator for temperature-sensitive materials.

Section 3: Experimental Protocols and Data

Protocol 1: Illustrative Lab-Scale Synthesis of AEEA

Warning: This procedure involves highly hazardous materials and should only be performed by trained personnel in a suitable chemical fume hood with all necessary safety precautions.

  • Reactor Setup: Equip a 1 L jacketed glass reactor with a mechanical stirrer, thermocouple, gas inlet tube (for sub-surface addition), and a dry-ice condenser connected to a nitrogen bubbler.

  • Inerting: Purge the entire system with dry nitrogen.

  • Charging Reactant: Charge the reactor with ethylenediamine (EDA, ~6.0 moles).

  • Heating: Heat the EDA to the target reaction temperature (e.g., 50-70°C) with stirring.

  • Ethylene Oxide Addition: Slowly bubble gaseous ethylene oxide (EO, ~1.0 mole) into the stirred EDA via the sub-surface gas inlet tube. The addition rate must be controlled to maintain the reaction temperature within ±2°C of the setpoint.

  • Digestion: After the EO addition is complete, maintain the reaction mixture at the set temperature for 1-2 hours to ensure complete consumption of the EO.

  • Work-up: Cool the reaction mixture to room temperature. The resulting crude product will contain AEEA, unreacted EDA, and byproducts.

  • Analysis: Analyze a sample of the crude mixture by Gas Chromatography (GC) to determine the product distribution.

Data Presentation: Lab vs. Pilot Scale Comparison

The following table illustrates typical parameter changes when moving from a lab to a pilot scale.

ParameterLab Scale (1 L Reactor)Pilot Scale (500 L Reactor)Key Considerations for Scale-Up
EDA (moles) 63000Ensure adequate storage and charging systems.
EO (moles) 1500Requires specialized EO storage and delivery systems with mass flow controllers.
EDA:EO Ratio 6:16:1Maintain ratio to control selectivity.
Temperature 50-70°C50-70°CHeat removal is critical. Surface area to volume ratio decreases, requiring a highly efficient reactor jacket and cooling system.
EO Addition Time 1-2 hours4-8 hoursSlower relative addition rate is needed to manage heat evolution.
Agitator Type Mechanical StirrerMulti-impeller, high-shear agitatorMust ensure efficient gas dispersion in a much larger volume.
Typical Yield (AEEA) 80-85%75-85%Yield can be impacted by mixing and temperature control inefficiencies.
Purification Lab-scale vacuum distillationMulti-tray vacuum distillation columnRequires a more sophisticated setup for efficient separation of components.

Section 4: Visualizations

Synthesis Pathway and Side Reactions

Synthesis_Pathway EDA Ethylenediamine (EDA) AEEA This compound (AEEA - Product) EDA->AEEA + 1 eq. EO EO Ethylene Oxide (EO) EO->AEEA bis_AEEA N,N'-bis(2-Hydroxyethyl)ethylenediamine (Byproduct) AEEA->bis_AEEA + 1 eq. EO PIP Piperazine Derivatives (Byproduct) AEEA->PIP Intramolecular Cyclization

Caption: Reaction scheme for the synthesis of AEEA and major byproducts.

General Experimental Workflow: Lab to Pilot Scale

Caption: General workflow for the scaled-up synthesis of AEEA.

Troubleshooting Logic: Low Product Yield

Troubleshooting start Low AEEA Yield Detected check_temp Was reaction temp within range? start->check_temp check_ratio Was EDA:EO ratio correct? check_temp->check_ratio Yes sol_temp ACTION: Review heat transfer. Verify thermocouple calibration. check_temp->sol_temp No check_byproducts High levels of bis-AEEA or PIP? check_ratio->check_byproducts Yes sol_ratio ACTION: Verify mass flow of reactants. Increase EDA excess. check_ratio->sol_ratio No sol_mixing ACTION: Increase agitation. Check EO addition rate. check_byproducts->sol_mixing Yes sol_distill ACTION: Review distillation parameters. Check for losses. check_byproducts->sol_distill No end Problem Resolved sol_temp->end sol_ratio->end sol_mixing->end sol_distill->end

Caption: A decision-making flow for troubleshooting low yield.

References

Addressing common errors in the characterization of N-(2-Hydroxyethyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing common errors in the characterization of N-(2-Hydroxyethyl)ethylenediamine (AEEA). The information is presented in a question-and-answer format to directly address specific issues users might encounter during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the characterization of this compound?

A1: The primary challenges in characterizing AEEA stem from its physicochemical properties. As a polar and hygroscopic compound containing primary and secondary amine groups as well as a hydroxyl group, it is prone to:

  • Peak tailing and poor chromatographic resolution: In gas chromatography (GC) and reverse-phase high-performance liquid chromatography (RP-HPLC), the polar nature of AEEA can lead to strong interactions with the stationary phase, resulting in broad and asymmetric peaks.

  • Water contamination: Due to its hygroscopic nature, samples can readily absorb atmospheric moisture, which can interfere with certain analyses, particularly Infrared (IR) spectroscopy.

  • Thermal instability: At elevated temperatures, such as those used in GC inlets, AEEA can be susceptible to degradation.

  • Reactivity: The amine groups are reactive and can interact with acidic components of the analytical system or degrade over time.

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q2: My 1H NMR spectrum of AEEA shows broad peaks and the integrations are not as expected. What could be the cause?

A2: Broad peaks and inaccurate integrations in the 1H NMR spectrum of AEEA can arise from several factors:

  • Presence of Water: The labile protons of the amine (NH, NH2) and hydroxyl (OH) groups can exchange with residual water (H2O) or deuterium (B1214612) oxide (D2O) in the NMR solvent, leading to peak broadening. To confirm this, you can perform a D2O exchange experiment, where the addition of a drop of D2O to the NMR tube will cause the signals from these exchangeable protons to diminish or disappear.

  • Sample Viscosity: Concentrated samples of AEEA can be viscous, leading to broader lines. Diluting the sample may help to sharpen the signals.

  • pH of the Sample: The protonation state of the amine groups can affect the chemical shifts and coupling patterns. If the sample is acidic or basic, this can lead to complex spectra. Ensuring the sample is at a neutral pH (if possible and compatible with the solvent) can simplify the spectrum.

1H NMR Spectral Data of this compound (Predicted)

ProtonsChemical Shift (ppm) (Predicted in D2O)MultiplicityIntegration
H-1, H-22.8 - 3.0m4H
H-32.7 - 2.8t2H
H-43.6 - 3.7t2H

Note: Predicted data from the Human Metabolome Database. Actual chemical shifts may vary based on solvent and experimental conditions.[1]

13C NMR Spectral Data of this compound

CarbonChemical Shift (ppm)
-CH2-OH~60
-NH-CH2-~52
-NH2-CH2-~41
-CH2-CH2-NH-~50

Note: Approximate chemical shifts based on typical values for similar functional groups.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample AEEA Sample Prepare Prepare NMR Sample Sample->Prepare Dissolve Solvent Deuterated Solvent (e.g., D2O, CDCl3) Solvent->Prepare Acquire_1H Acquire 1H Spectrum Prepare->Acquire_1H Run 1H NMR Acquire_13C Acquire 13C Spectrum Prepare->Acquire_13C Run 13C NMR Process_1H Process 1H Spectrum Acquire_1H->Process_1H Process FID Process_13C Process 13C Spectrum Acquire_13C->Process_13C Process FID Interpretation Spectral Interpretation (Chemical Shifts, Integration, Coupling) Process_1H->Interpretation Process_13C->Interpretation Purity Purity Assessment & Structure Confirmation Interpretation->Purity Assess

A flowchart for the NMR analysis of AEEA.
Infrared (IR) Spectroscopy

Q3: My IR spectrum shows a very broad absorption in the 3200-3500 cm-1 region, obscuring other signals. What is this and how can I minimize it?

A3: A very broad and strong absorption in this region is characteristic of the O-H stretching vibration of water. Due to the hygroscopic nature of AEEA, it readily absorbs moisture from the atmosphere. This water peak can overlap with and obscure the N-H stretching vibrations of the primary and secondary amines in the same region.

To minimize water contamination:

  • Dry the AEEA sample under vacuum before analysis.

  • Use a dry KBr pellet or salt plates (e.g., NaCl) for sample preparation and handle them in a low-humidity environment (e.g., a glove box).

  • Use anhydrous solvents if preparing a solution for analysis.

Characteristic IR Absorption Bands for this compound

Functional GroupAbsorption Range (cm-1)Description
O-H Stretch3200 - 3600Broad, strong
N-H Stretch (primary amine)3300 - 3500Two bands, medium
N-H Stretch (secondary amine)3300 - 3500One band, medium
C-H Stretch2850 - 3000Medium to strong
N-H Bend1590 - 1650Medium
C-O Stretch1050 - 1150Strong
C-N Stretch1020 - 1250Medium

Logical Flow for Troubleshooting IR Spectra

IR_Troubleshooting Start Poor Quality IR Spectrum Broad_OH Broad peak at 3200-3500 cm-1? Start->Broad_OH Low_Signal Weak or noisy spectrum? Broad_OH->Low_Signal No Water_Contamination Likely Water Contamination Broad_OH->Water_Contamination Yes Saturated_Peaks Flat-topped, saturated peaks? Low_Signal->Saturated_Peaks No Insufficient_Sample Insufficient Sample Amount Low_Signal->Insufficient_Sample Yes Too_Much_Sample Sample is too concentrated Saturated_Peaks->Too_Much_Sample Yes Re_run Re-run Analysis Saturated_Peaks->Re_run No Dry_Sample Dry sample and use anhydrous preparation methods. Water_Contamination->Dry_Sample Solution Dry_Sample->Re_run Increase_Conc Increase sample concentration or path length. Insufficient_Sample->Increase_Conc Solution Increase_Conc->Re_run Decrease_Conc Decrease sample concentration or path length. Too_Much_Sample->Decrease_Conc Solution Decrease_Conc->Re_run

A troubleshooting flowchart for common IR spectroscopy issues.
Gas Chromatography-Mass Spectrometry (GC-MS)

Q4: I am observing significant peak tailing and low response for AEEA in my GC-MS analysis. How can I improve this?

A4: The high polarity of AEEA and the presence of active amine and hydroxyl groups cause strong interactions with the stationary phase and active sites in the GC system, leading to poor peak shape and low sensitivity. Derivatization is a highly recommended approach to address these issues.

Derivatization Strategy: A common and effective method is to derivatize the active hydrogens on the amine and hydroxyl groups with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, or with an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA). This chemical modification increases the volatility and reduces the polarity of the analyte, resulting in sharper, more symmetrical peaks and improved sensitivity.

Detailed Experimental Protocol: GC-MS with Derivatization

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the AEEA sample into a vial.

    • Add 1 mL of a suitable solvent (e.g., anhydrous acetonitrile (B52724) or pyridine).

    • Vortex to dissolve the sample completely.

  • Derivatization (using TFAA):

    • To the sample solution, add 100 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature.

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of ethyl acetate (B1210297) for GC-MS analysis.

  • GC-MS Conditions:

ParameterValue
GC System Agilent 7890B GC with 5977A MSD (or equivalent)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 280°C
Injection Volume 1 µL (splitless mode)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
MSD Transfer Line 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40 - 500 amu

Note: This is a general protocol and may require optimization for your specific instrument and sample.

Experimental Workflow for GC-MS with Derivatization

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample AEEA Sample Dissolve Dissolve Sample Sample->Dissolve Solvent Anhydrous Solvent Solvent->Dissolve Deriv_Reagent Derivatization Reagent (e.g., TFAA) Add_Reagent Add Derivatization Reagent Deriv_Reagent->Add_Reagent Dissolve->Add_Reagent Heat Heat Add_Reagent->Heat Heat (e.g., 70°C) Evaporate Evaporate Heat->Evaporate Cool & Evaporate Reconstitute Reconstitute in GC-compatible solvent Evaporate->Reconstitute Inject GC Injection Reconstitute->Inject Inject into GC-MS Separation Separation Inject->Separation Chromatographic Separation Detection Detection Separation->Detection Mass Spectrometric Detection Data_Analysis Data Analysis (Peak Integration, Mass Spectrum Interpretation) Detection->Data_Analysis Acquire Data Result Result Data_Analysis->Result Identify and Quantify AEEA and Impurities

A workflow for the GC-MS analysis of AEEA with derivatization.
High-Performance Liquid Chromatography (HPLC)

Q5: I am observing peak tailing and variable retention times in the HPLC analysis of AEEA on a C18 column. What are the likely causes and solutions?

A5: Peak tailing and retention time variability for AEEA on a standard C18 column are common issues due to its basic nature and polarity.

  • Peak Tailing: The basic amine groups in AEEA can interact with residual acidic silanol (B1196071) groups on the silica-based C18 stationary phase. This secondary interaction causes peak tailing.

  • Variable Retention Times: The retention of AEEA can be highly sensitive to the pH of the mobile phase. Small fluctuations in pH can lead to shifts in retention time.

Solutions to Improve HPLC Analysis:

  • Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) with an acid like phosphoric acid or formic acid will protonate the silanol groups, minimizing their interaction with the protonated amine groups of AEEA.[2]

  • Use of a Buffer: Employing a buffer (e.g., phosphate (B84403) or acetate buffer at 10-25 mM) will help maintain a consistent pH and improve the reproducibility of retention times.[2]

  • End-Capped Column: Use a modern, high-purity, end-capped C18 column. End-capping minimizes the number of accessible free silanol groups, thereby reducing secondary interactions.[3]

  • Ion-Pairing Reagents: In some cases, adding an ion-pairing reagent to the mobile phase can improve peak shape.

Detailed Experimental Protocol: HPLC-UV for Purity Analysis

  • Instrumentation:

    • HPLC system with a UV detector, pump, autosampler, and column oven.

  • Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm (end-capped)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes, then hold at 95% B for 5 minutes, and return to 5% B for equilibration.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm (due to lack of a strong chromophore, low UV is necessary)
Injection Volume 10 µL
  • Sample Preparation:

    • Prepare a stock solution of AEEA in the initial mobile phase composition (e.g., 1 mg/mL).

    • Dilute to the desired concentration (e.g., 0.1 mg/mL) with the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Troubleshooting Logic for HPLC Peak Tailing

HPLC_Tailing_Troubleshooting Start Peak Tailing Observed Check_pH Is mobile phase pH low (2.5-3.5)? Start->Check_pH Check_Buffer Is a buffer used? Check_pH->Check_Buffer Yes Lower_pH Lower mobile phase pH to protonate silanols. Check_pH->Lower_pH No Check_Column Is the column end-capped? Check_Buffer->Check_Column Yes Add_Buffer Add a buffer (e.g., phosphate) to maintain stable pH. Check_Buffer->Add_Buffer No Check_Overload Is sample concentration too high? Check_Column->Check_Overload Yes Use_Endcapped Use a high-purity, end-capped C18 column. Check_Column->Use_Endcapped No Consider_IP Consider Ion-Pairing Reagent Check_Overload->Consider_IP No Dilute_Sample Dilute the sample to avoid column overload. Check_Overload->Dilute_Sample Yes Lower_pH->Check_Buffer Add_Buffer->Check_Column Use_Endcapped->Check_Overload Dilute_Sample->Consider_IP

A decision tree for troubleshooting peak tailing in the HPLC analysis of AEEA.

References

Validation & Comparative

A Comparative Analysis of N-(2-Hydroxyethyl)ethylenediamine (AEEA) and Ethylenediamine (EDA) for Carbon Dioxide Capture

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparison of two prominent amine solvents, N-(2-Hydroxyethyl)ethylenediamine (AEEA) and Ethylenediamine (B42938) (EDA), reveals distinct performance characteristics crucial for their application in post-combustion CO2 capture. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of their CO2 absorption capacity, reaction kinetics, thermodynamics, and stability, supported by experimental data.

This compound (AEEA) is a diamine featuring both a primary and a secondary amine group, as well as a hydroxyl group, which influences its physical properties and reaction mechanism with CO2. Ethylenediamine (EDA) is a simpler linear diamine with two primary amine groups, known for its high reactivity and theoretical CO2 absorption capacity. The selection between these solvents depends on a trade-off between absorption efficiency, energy of regeneration, and operational stability.

Performance Comparison: AEEA vs. EDA

The following table summarizes key performance indicators for AEEA and EDA based on available experimental data. It is important to note that many studies evaluate these amines in aqueous solutions or blended with other solvents to enhance specific properties.

Performance MetricThis compound (AEEA)Ethylenediamine (EDA)Key Insights
CO₂ Absorption Capacity High, up to 0.98 mol CO₂/mol amine in a 15 wt% blended solution.[1] A blend with EAE showed a maximum solubility of 1.033 mol CO₂/mol amine.[2]High, due to two primary amine groups.[3] Capacity is approximately double that of MEA, with 0.72 mol CO₂/(kg solution) for a 12 M solution.[2][4]Both amines demonstrate high theoretical and experimental absorption capacities, often exceeding the benchmark solvent MEA, due to the presence of two reactive amine sites per molecule.
Absorption Rate & Kinetics Fast kinetics.[1] A biphasic AEEA/DEEA solvent was 3 times faster than 30% MEA.[5]Very fast kinetics, significantly intensifying CO₂ absorption in aqueous solutions.[3] The reaction rate is notably faster than that of MEA.[6][7]EDA generally exhibits faster intrinsic reaction kinetics due to its two primary amine groups. AEEA's kinetics are also rapid but can be influenced by the secondary amine and hydroxyl group.
Heat of Absorption Lower than MEA. A 30 wt% EAE/AEEA blend reported -72.25 kJ/mol CO₂.[2]High. The apparent heat of desorption is reported as 84 kJ/mol CO₂, which is greater than most other amine systems.[2][4] The reaction is highly exothermic.[3]AEEA's lower heat of absorption suggests a reduced energy requirement for solvent regeneration, a significant advantage in terms of operational cost. EDA's high heat of absorption implies a higher energy penalty.
Cyclic Capacity High. An aqueous DEEA-AEEA blend demonstrated a cyclic capacity of 0.64 mol CO₂/mol amine.[3]Data not explicitly available in reviewed sources, but high absorption capacity suggests a potentially high cyclic capacity.Cyclic capacity is a critical measure of practical performance. AEEA has demonstrated high cyclic capacity in blended systems.
Thermal & Oxidative Stability Shows significant thermal instability in the presence of CO₂, degrading at elevated temperatures.[1]Thermally stable up to 120°C.[2][4] Above this, it degrades to form cyclic urea.[2][4] Oxidative degradation can be managed with inhibitors and does not cause excessive foaming.[2][4][5]EDA demonstrates superior thermal stability compared to AEEA under typical stripper conditions. The degradation pathways for both amines are known, with AEEA being more susceptible to heat-induced degradation.

Experimental Methodologies

The data presented in this guide are derived from various experimental setups designed to simulate the conditions of post-combustion CO2 capture.

CO2 Absorption and Desorption Performance

The CO2 absorption capacity, rate, and cyclic capacity of amine solvents are commonly evaluated using a stirred cell reactor or a gas bubbling apparatus.

  • Objective: To measure the amount of CO2 absorbed by the solvent at equilibrium (capacity) and the rate at which it is absorbed.

  • General Procedure: A known volume and concentration of the amine solution are placed in a temperature-controlled reactor. A simulated flue gas stream with a specific CO2 partial pressure is bubbled through the solution. The CO2 concentration in the outlet gas is continuously monitored to determine the absorption rate. For equilibrium capacity, the solvent is saturated with CO2. Desorption is then induced by heating the "rich" solvent (typically to 90-120°C) and purging with an inert gas like nitrogen to measure the amount of CO2 released, which allows for the calculation of cyclic capacity.[2][7][8]

Heat of Absorption Measurement

The heat of absorption, a critical parameter for determining the energy required for regeneration, is measured using reaction calorimetry.

  • Objective: To quantify the heat released during the exothermic reaction between CO2 and the amine solvent.

  • General Procedure: An automated reaction calorimeter is used to measure the enthalpy of absorption. CO2 is fed in several steps into the amine solution at a constant temperature. The heat evolved during each step is measured, allowing for the determination of semi-differential heats of absorption as a function of CO2 loading in the solvent.

Reaction Kinetics Studies

The speed of the reaction between CO2 and the amine is a key factor in designing the absorber column size.

  • Objective: To determine the reaction rate constants.

  • General Procedure: Techniques like the stopped-flow method or a wetted-wall column are employed. In a stopped-flow apparatus, small volumes of the amine solution and a CO2 solution are rapidly mixed, and the subsequent reaction is monitored spectrophotometrically.[6][7] A wetted-wall column provides a well-defined gas-liquid interfacial area to measure the CO2 absorption rate under controlled conditions, from which kinetic parameters can be derived.[5]

Solvent Degradation Studies

The chemical stability of the amine solvent under operational conditions is assessed to predict solvent lifetime and potential operational issues.

  • Objective: To identify degradation products and quantify the rate of solvent loss under thermal and oxidative stress.

  • General Procedure: Thermal and oxidative degradation studies are typically conducted in high-pressure, high-temperature stainless steel autoclaves or cylinders.[5][6] The amine solution, often loaded with CO2, is heated to stripper temperatures (e.g., 120-150°C) for an extended period. For oxidative degradation, a known pressure of oxygen or air is also introduced. Samples are periodically taken and analyzed using techniques like Gas Chromatography (GC) and Mass Spectrometry (MS) to identify and quantify the remaining amine and its degradation products.

Visualizations

The following diagrams illustrate the experimental workflow for amine-based CO2 capture and the fundamental reaction mechanism.

G cluster_0 Absorption cluster_1 Regeneration FlueGas Flue Gas (with CO₂) Absorber Absorber Column (e.g., 40-60°C) FlueGas->Absorber RichAmine Rich Amine (High CO₂ Load) Absorber->RichAmine CO₂ reacts with amine CleanGas Treated Gas (CO₂ Removed) Absorber->CleanGas LeanAmine Lean Amine (Low CO₂ Load) LeanAmine->Absorber LeanAmine->Absorber Cooled & Recycled Stripper Stripper Column (e.g., 100-120°C) RichAmine->Stripper RichAmine->Stripper Stripper->LeanAmine Regenerated Amine Stripper->LeanAmine Regenerated Amine PureCO2 Pure CO₂ Stream Stripper->PureCO2 Reboiler Reboiler (Heat Input) Reboiler->Stripper Steam

Caption: Experimental workflow for CO₂ capture using a regenerable amine solvent.

G CO2 CO₂ Zwitterion R₁R₂N⁺HCOO⁻ (Zwitterion Intermediate) CO2->Zwitterion Step 1: Zwitterion Formation Amine R₁R₂NH (Primary/Secondary Amine) Carbamate R₁R₂NCOO⁻ (Carbamate) Zwitterion->Carbamate Step 2: Proton Removal Base B (Any Base, e.g., H₂O, Amine) ProtonatedBase BH⁺

Caption: The Zwitterion mechanism for the reaction of CO₂ with primary/secondary amines.

References

A Comparative Guide to the Validation of a Quantitative Method for N-(2-Hydroxyethyl)ethylenediamine (HEEDA) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantitative analysis of N-(2-Hydroxyethyl)ethylenediamine (HEEDA). It offers a review of common analytical techniques, detailed experimental protocols for method validation, and supporting data to assist researchers in selecting and validating appropriate methods for their specific needs.

Introduction to HEEDA Analysis

This compound (HEEDA) is a chemical intermediate used in various industrial applications, including the synthesis of chelating agents, surfactants, and fabric softeners. Accurate and reliable quantification of HEEDA is crucial for quality control, process monitoring, and stability testing. Due to its chemical properties—high polarity and lack of a strong chromophore—direct analysis of HEEDA can be challenging, often necessitating derivatization or the use of specific detection techniques. This guide explores common analytical approaches and provides a framework for their validation in accordance with international guidelines.

Comparison of Analytical Techniques

The selection of an analytical technique for HEEDA quantification depends on factors such as the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the most prevalent techniques for the analysis of amines like HEEDA.

Analytical TechniquePrincipleAdvantagesDisadvantages
HPLC with UV Detection Separation based on polarity. Detection via ultraviolet light absorption.Widely available, robust, and cost-effective.HEEDA lacks a strong chromophore, requiring derivatization for adequate sensitivity.
HPLC with Fluorescence Detection (FLD) Separation based on polarity. Detection of fluorescent compounds.High sensitivity and selectivity.Requires derivatization with a fluorescent tag.
Gas Chromatography with Flame Ionization Detection (GC-FID) Separation based on volatility. Universal detector for organic compounds.High resolution, suitable for volatile amines.Derivatization is often necessary to improve volatility and peak shape.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by HPLC followed by mass-based detection and fragmentation.High sensitivity, high selectivity, and can often be used without derivatization.Higher equipment cost and complexity.

Quantitative Data Summary

Table 1: Representative Performance Characteristics for Ethanolamine (B43304) Analysis by HPLC-MS/MS

Validation ParameterPerformance MetricAcceptance Criteria (Typical)
Linearity (R²) > 0.995≥ 0.99
Range 1 - 1000 ng/mLDependent on application
Accuracy (% Recovery) 95.0% - 105.0%80% - 120%
Precision (% RSD)
- Intra-day< 5%≤ 15%
- Inter-day< 8%≤ 15%
Limit of Detection (LOD) 0.5 ng/mL-
Limit of Quantification (LOQ) 1.0 ng/mL-

This data is illustrative and based on the analysis of similar ethanolamine compounds. Actual performance for HEEDA may vary.

Experimental Protocols

Detailed and precise protocols are fundamental to successful method validation. Below are example methodologies for a generic HPLC-based analysis of HEEDA following derivatization and the key validation experiments.

Protocol 1: Sample Preparation and Derivatization (for HPLC-UV/FLD)
  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.

  • Derivatization Reaction:

    • To 100 µL of each standard or sample solution, add 200 µL of a derivatizing agent solution (e.g., Dansyl Chloride in acetone (B3395972) for fluorescence detection or 1-Naphthyl isothiocyanate in acetonitrile (B52724) for UV detection).

    • Add 100 µL of a basic buffer (e.g., sodium bicarbonate, pH 9) to facilitate the reaction.

    • Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specified time to ensure complete derivatization.

    • After incubation, cool the mixture to room temperature and neutralize if necessary.

  • Final Preparation: Dilute the derivatized solution with the mobile phase to the desired final volume and filter through a 0.45 µm syringe filter before injection into the HPLC system.

Protocol 2: Validation of Linearity
  • Procedure: Analyze the prepared calibration standards in triplicate.

  • Data Analysis: Plot the average peak area response against the corresponding concentration.

  • Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.99.

Protocol 3: Validation of Accuracy and Precision
  • Procedure:

    • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the linear range.

    • For accuracy, analyze a known concentration of HEEDA spiked into a representative matrix.

    • For intra-day precision (repeatability), analyze the QC samples multiple times (e.g., n=6) on the same day.

    • For inter-day precision (intermediate precision), analyze the QC samples on different days, with different analysts, and/or on different instruments.

  • Data Analysis:

    • Accuracy is expressed as the percentage recovery of the known amount.

    • Precision is expressed as the relative standard deviation (%RSD).

  • Acceptance Criteria:

    • Accuracy: Recovery within 80-120%.

    • Precision: %RSD ≤ 15%.

Mandatory Visualizations

ValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_purpose Define Analytical Purpose select_method Select Analytical Method define_purpose->select_method Leads to prepare_protocol Prepare Validation Protocol select_method->prepare_protocol Based on perform_experiments Perform Experiments prepare_protocol->perform_experiments Guides analyze_data Analyze and Interpret Data perform_experiments->analyze_data Generates specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision lod_loq LOD & LOQ robustness Robustness validation_report Prepare Validation Report analyze_data->validation_report Summarized in

Caption: A typical workflow for analytical method validation.

MethodSelection cluster_criteria Decision Criteria cluster_methods Analytical Methods start Start: Need for HEEDA Quantification derivatization_needed Derivatization Acceptable? start->derivatization_needed gc_fid GC-FID start->gc_fid Alternative Path high_sensitivity High Sensitivity Required? derivatization_needed->high_sensitivity Yes lc_ms LC-MS/MS derivatization_needed->lc_ms No hplc_uv HPLC-UV high_sensitivity->hplc_uv No hplc_fld HPLC-FLD high_sensitivity->hplc_fld Yes end_node Validated Method lc_ms->end_node gc_fid->end_node hplc_uv->end_node hplc_fld->end_node

Caption: Logical flow for selecting an analytical method for HEEDA.

A Comparative Guide to N-(2-Hydroxyethyl)ethylenediamine (AEEA) and Other Ethanolamines as Epoxy Curing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Curing Agent Performance with Supporting Experimental Data

The selection of an appropriate curing agent is paramount in tailoring the properties of epoxy resins for specialized applications, including in the fabrication of research and medical devices. Among the various classes of curing agents, ethanolamines offer a unique combination of reactivity and functionality. This guide provides a comparative analysis of N-(2-Hydroxyethyl)ethylenediamine (AEEA) against other common ethanolamines, such as Monoethanolamine (MEA) and Diethanolamine (B148213) (DEA), for the curing of epoxy resins. The comparison focuses on key performance indicators, supported by available experimental data, to assist in making informed decisions for specific formulation requirements.

Executive Summary

This compound (AEEA) presents a balanced performance profile as an epoxy curing agent, offering a compromise between the high reactivity of primary ethanolamines and the modifying effects of secondary ethanolamines. While direct comparative studies are limited, available data and chemical principles suggest AEEA provides a moderate working life, good mechanical properties, and lower volatility and toxicity compared to simpler ethanolamines like MEA. MEA is a highly reactive curing agent leading to rapid cure but potentially at the cost of a short pot life and high exotherm. DEA, with its secondary amine and two hydroxyl groups, offers a more complex reaction profile and can influence the final network structure and properties.

Performance Comparison of Ethanolamine (B43304) Curing Agents

The performance of an epoxy system is critically dependent on the chemical structure of the curing agent. The presence of primary and secondary amine groups, as well as hydroxyl groups in ethanolamines, dictates their reactivity and the final properties of the cured epoxy network.

PropertyThis compound (AEEA)Monoethanolamine (MEA)Diethanolamine (DEA)
Amine Type Primary & SecondaryPrimarySecondary
Reactivity ModerateHighModerate to Low
Gel Time ModerateShortLong
Cure Speed ModerateFastSlow
Exotherm ModerateHighLow
Glass Transition Temp. (Tg) ModeratePotentially LowerModerate, dependent on formulation
Tensile Strength GoodModerateGood, dependent on stoichiometry
Toxicity/Volatility Lower than EDAHighModerate

Note: This table is a qualitative summary based on chemical structure and available data. Direct quantitative comparisons from a single study are limited.

Quantitative Performance Data

Table 1: Thermal and Mechanical Properties of DEA-Cured DGEBA Epoxy

DEA Content (wt%)Glass Transition Temperature (Tg) (°C)Tensile Strength (MPa)Young's Modulus (GPa)Strain at Break (%)
1055602.54.5
1260652.65.0
14 65 70 2.7 6.0
1662682.55.5

Data synthesized from a study on the effects of stoichiometry on a diethanolamine-cured epoxy encapsulant. The optimal properties were observed at 14 wt% DEA content.[1]

Curing Mechanisms and Molecular Structure

The curing of epoxy resins with ethanolamines involves the nucleophilic addition of the amine's active hydrogen atoms to the epoxide ring of the epoxy resin. The presence of hydroxyl groups can also influence the reaction, potentially acting as a catalyst or participating in side reactions.

curing_mechanism cluster_reactants Reactants cluster_reaction Curing Reaction cluster_products Products Epoxy Epoxy Resin (with epoxide groups) Reaction Nucleophilic Addition Epoxy->Reaction Amine Ethanolamine Curing Agent (with active hydrogens) Amine->Reaction Network Cross-linked Thermoset Polymer Reaction->Network Byproduct Heat (Exothermic) Reaction->Byproduct

Caption: Epoxy curing reaction with an amine hardener.

The structure of the ethanolamine plays a crucial role:

  • AEEA (this compound): Contains both a primary and a secondary amine, as well as a hydroxyl group. This combination allows for a two-stage reaction, contributing to a more controlled cure and potentially a more flexible network.

  • MEA (Monoethanolamine): Possesses a highly reactive primary amine, leading to a rapid curing process.[2] The resulting network may be more brittle due to the fast reaction and high crosslink density.

  • DEA (Diethanolamine): Has a secondary amine and two hydroxyl groups. The secondary amine is less reactive than a primary amine, resulting in a slower cure. The hydroxyl groups can participate in the reaction, influencing the final network structure and properties.[1][3][4][5]

Experimental Protocols

The following are standardized methodologies for evaluating the performance of epoxy curing agents.

Determination of Gel Time

Standard: ASTM D3532 - Standard Test Method for Gel Time of Carbon Fiber-Epoxy Prepreg (adapted for liquid resins).

Methodology:

  • Preheat a hot plate to a specified and controlled temperature.

  • Mix the epoxy resin and curing agent in the specified stoichiometric ratio.

  • Place a small, measured amount of the mixture onto a microscope slide on the hot plate.

  • Periodically probe the mixture with a wooden applicator or a similar tool.

  • The gel time is the time elapsed from the start of mixing until the resin no longer forms a continuous string when probed.

Caption: Experimental workflow for gel time determination.

Measurement of Glass Transition Temperature (Tg)

Standard: ASTM E1356 - Standard Test Method for Assignment of the Glass Transition Temperatures by Differential Scanning Calorimetry (DSC).

Methodology:

  • Prepare a fully cured sample of the epoxy system.

  • Place a small, precisely weighed sample into a DSC pan.

  • Heat the sample in the DSC instrument at a controlled rate (e.g., 10°C/min) under an inert atmosphere.

  • The glass transition temperature (Tg) is determined from the resulting heat flow curve, typically as the midpoint of the transition.

Evaluation of Tensile Properties

Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.

Methodology:

  • Cast and cure "dog-bone" shaped specimens of the epoxy system according to the standard's specifications.

  • Condition the specimens at a standard temperature and humidity.

  • Test the specimens in a universal testing machine at a controlled strain rate.

  • Record the force and elongation to determine tensile strength, modulus of elasticity, and elongation at break.

Conclusion

This compound (AEEA) offers a versatile option for formulators seeking a balance of reactivity, mechanical performance, and handling characteristics in epoxy systems. Its molecular structure, containing both primary and secondary amines along with a hydroxyl group, provides a more controlled curing profile compared to the highly reactive Monoethanolamine (MEA). While Diethanolamine (DEA) allows for further modification of the epoxy network through its dual hydroxyl functionality, AEEA stands out as a practical choice for applications requiring a moderate working life and robust final properties with reduced toxicity concerns. The selection of the optimal ethanolamine curing agent will ultimately depend on the specific performance requirements of the end application, and further direct comparative studies would be beneficial for a more detailed quantitative analysis.

References

Comparative study of the chelating properties of HEDTA and EDTA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the chelating properties of N-(hydroxyethyl)ethylenediaminetriacetic acid (HEDTA) and Ethylenediaminetetraacetic acid (EDTA). Both are powerful aminopolycarboxylic acid chelating agents, but their structural differences lead to distinct performance characteristics relevant to various research and development applications. This analysis is supported by quantitative data and detailed experimental protocols to aid in the selection of the most appropriate chelating agent for specific applications.

Introduction to HEDTA and EDTA

HEDTA and EDTA are multidentate ligands widely used to sequester metal ions, forming stable, water-soluble complexes.[1] EDTA, a hexadentate ligand, coordinates with metal ions through two nitrogen atoms and four carboxylate groups.[1][2] HEDTA is structurally similar but features a hydroxyethyl (B10761427) group in place of one of the carboxymethyl arms, which can influence its coordination chemistry and binding affinities. This structural difference is key to their varying chelating properties.

Mechanism of Chelation

The core mechanism for both HEDTA and EDTA is chelation, where multiple coordinate bonds form between the ligand and a central metal ion.[1] The nitrogen and oxygen atoms on the chelator act as electron-pair donors (Lewis bases), binding to the metal ion (a Lewis acid). This multidentate binding results in the formation of stable, five-membered rings, a phenomenon known as the chelate effect, which significantly enhances the stability of the resulting metal complex compared to complexes formed by monodentate ligands.[3]

cluster_reactants Reactants cluster_product Product Metal Metal Ion (Mⁿ⁺) Complex Stable Metal-Chelate Complex (Mⁿ⁺ - Ligand) Metal->Complex:f0 + Chelator HEDTA / EDTA Chelator->Complex:f0 Chelation (Multiple Coordinate Bonds)

Caption: Fundamental chelation process of HEDTA and EDTA with a metal ion.

Quantitative Comparison: Stability Constants

The stability of a metal-chelate complex is quantified by its stability constant (K), typically expressed in its logarithmic form (log K). A higher log K value indicates a stronger, more stable complex.[4][5] The data below shows that EDTA generally forms more stable complexes with a wide range of metal ions compared to HEDTA.

Metal IonHEDTA (log K)EDTA (log K)
Ca²⁺8.010.7[5]
Mg²⁺7.08.7[5]
Mn²⁺10.713.7[6]
Fe²⁺12.214.3[5]
Fe³⁺19.825.1[5]
Cu²⁺17.418.8[5]
Zn²⁺14.516.5[5]
Ni²⁺17.018.6
Co²⁺14.416.3
Pb²⁺15.518.0[6]
Al³⁺17.116.4[5]

Note: Stability constants can vary with experimental conditions such as temperature and ionic strength. The values presented are representative figures from various sources.[4][5][7]

The Critical Role of pH

The chelating efficacy of both HEDTA and EDTA is highly dependent on the pH of the solution.[8] As aminopolycarboxylic acids, their amine and carboxyl groups can be protonated in acidic conditions.[9] This protonation reduces the availability of the lone pair electrons required for coordination with metal ions, thereby decreasing the stability of the metal-chelate complex.[9]

Generally, as pH increases, the chelating agents become more deprotonated and thus more effective.[10] However, at excessively high pH levels, metal ions may precipitate as insoluble hydroxides (e.g., Fe(OH)₃ or Zn(OH)₂), which competes with the chelation process and reduces the availability of the free metal ion.[11] Therefore, an optimal pH range exists for each metal-chelator pair to maximize complex formation. For many divalent metals, this range is often neutral to moderately alkaline.

cluster_conditions Solution pH Conditions cluster_outcomes Chelation Outcomes Low_pH Low pH (Acidic) Protonated Protonated Chelator (Reduced Activity) Low_pH->Protonated Leads to Optimal_pH Optimal pH Stable_Complex Stable Metal-Chelate Complex Formed Optimal_pH->Stable_Complex Favors High_pH High pH (Alkaline) High_pH->Stable_Complex Favors Precipitate Metal Hydroxide Precipitate (M(OH)n) High_pH->Precipitate Can lead to

Caption: Influence of pH on HEDTA and EDTA chelation pathways.

Experimental Protocols

Accurate determination of stability constants is essential for comparing chelating agents. Potentiometric titration is a common and reliable method for this purpose.[4][12]

Protocol: Determination of Stability Constants via Potentiometric Titration

Objective: To determine the stepwise stability constants of a metal-ligand complex by monitoring the change in hydrogen ion concentration (pH) during titration.

Materials:

  • pH meter with a glass electrode, calibrated with standard buffers.

  • Computer-controlled auto-titrator (recommended).

  • Temperature-controlled reaction vessel.

  • Stock solution of the metal ion (e.g., from a perchlorate (B79767) salt).

  • Stock solution of the chelating agent (HEDTA or EDTA).

  • Standardized, carbonate-free strong base solution (e.g., NaOH).

  • Inert electrolyte solution to maintain constant ionic strength (e.g., KCl or KNO₃).

  • Standardized strong acid solution (e.g., HCl).

Procedure:

  • System Calibration: Calibrate the pH electrode using at least two standard buffer solutions.

  • Ligand Protonation Titration:

    • Pipette a known volume and concentration of the chelating agent solution into the reaction vessel.

    • Add a sufficient amount of the inert electrolyte to maintain a constant ionic strength.

    • Acidify the solution with a known amount of strong acid to ensure the ligand is fully protonated.

    • Titrate the solution with the standardized strong base, recording the pH value after each addition of titrant. This titration allows for the determination of the ligand's protonation constants.

  • Metal-Ligand Complex Titration:

    • Prepare an identical solution to the one in step 2, but also add a known concentration of the metal ion solution. The ligand should typically be in slight molar excess relative to the metal ion.

    • Titrate this mixture with the same standardized strong base, again recording the pH at regular intervals. The presence of the metal ion will shift the titration curve due to the displacement of protons upon complex formation.[12]

  • Data Analysis:

    • Plot the two titration curves (pH vs. volume of base added).

    • The difference between the two curves is used to calculate the concentration of the free ligand and the average number of ligands bound per metal ion (the formation function).

    • Use specialized software or graphical methods (like the Bjerrum method) to analyze the data and calculate the stepwise and cumulative stability constants (K and β) for the metal-chelate complexes.[13]

Start Start Prep Prepare Solutions: 1. Ligand Only 2. Ligand + Metal Ion Start->Prep Titr_1 Titrate 'Ligand Only' Solution with Standard Base Prep->Titr_1 Titr_2 Titrate 'Ligand + Metal' Solution with Standard Base Prep->Titr_2 Record_1 Record pH vs. Titrant Volume Titr_1->Record_1 Plot Plot Both Titration Curves Record_1->Plot Record_2 Record pH vs. Titrant Volume Titr_2->Record_2 Record_2->Plot Calc Calculate Ligand Protonation Constants from Curve 1 Plot->Calc Analyze Analyze Curve Displacement to Calculate Metal-Chelate Stability Constants (log K) Plot->Analyze End End Analyze->End

Caption: Experimental workflow for potentiometric titration.

Conclusion

Both HEDTA and EDTA are highly effective chelating agents, but their suitability depends on the specific application.

  • EDTA is the stronger and more versatile chelating agent for a majority of metal ions, as evidenced by its generally higher stability constants. It is the preferred choice when maximum sequestration of a broad range of metals is required.

  • HEDTA , while a slightly weaker chelator for many common divalent cations, still forms highly stable complexes. Its unique structure with a hydroxyethyl group can sometimes offer advantages in terms of solubility or in specific biological systems. It also demonstrates strong binding with certain trivalent ions like Al³⁺.

The selection between HEDTA and EDTA should be guided by the specific metal ion of interest, the required complex stability, and the operational pH of the system. The experimental protocols provided herein offer a robust framework for researchers to validate and compare the performance of these chelators under their specific experimental conditions.

References

A Comparative Guide to In Vitro Embryotoxicity Testing: Evaluating N-(2-Hydroxyethyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative overview of three key in vitro embryotoxicity assays: the Embryonic Stem Cell Test (EST), the Zebrafish Embryotoxicity Test (ZET), and the Micromass (MM) Test. While direct cross-validation data for N-(2-Hydroxyethyl)ethylenediamine is limited, this guide provides a framework for understanding how its potential embryotoxicity could be assessed. Safety data for this compound indicates potential reproductive toxicity, with hazard statements such as "May damage the unborn child. Suspected of damaging fertility"[1].

This document details the experimental protocols for each assay, presents comparative data for well-characterized compounds, and visualizes the experimental workflows and a potential signaling pathway associated with embryotoxicity.

Comparative Analysis of In Vitro Embryotoxicity Assays

To illustrate the data generated from these assays, the following table summarizes the results for a known strong embryotoxicant, 5-fluorouracil, and a non-embryotoxic compound, penicillin G. These compounds are often used as positive and negative controls, respectively, in embryotoxicity studies.[2]

Test MethodCompoundEndpointConcentration (µg/mL)Classification
Embryonic Stem Cell Test (EST) 5-FluorouracilIC50 (3T3 cells)0.03 ± 0.01Strong Embryotoxicity
IC50 (D3 cells)0.02 ± 0.00
ID50 (D3 differentiation)0.01 ± 0.00
Penicillin GIC50 (3T3 cells)> 1000Non-embryotoxic
IC50 (D3 cells)> 1000
ID50 (D3 differentiation)> 1000
Zebrafish Embryotoxicity Test (ZET) 5-FluorouracilLC50 (96 hpf)150Teratogenic
Penicillin GLC50 (96 hpf)> 5000Non-teratogenic
Micromass (MM) Test 5-FluorouracilIC50 (Limb Bud)0.004Strong Embryotoxicity
Penicillin GIC50 (Limb Bud)> 100Non-embryotoxic

Experimental Protocols

Detailed methodologies for the three in vitro embryotoxicity tests are provided below.

Embryonic Stem Cell Test (EST)

The Embryonic Stem Cell Test is a validated in vitro assay that uses murine embryonic stem cells (mESCs) to assess the embryotoxic potential of a substance. The test evaluates three endpoints: the inhibition of mESC differentiation into contracting cardiomyocytes, and the cytotoxicity to both the embryonic stem cells and differentiated 3T3 fibroblasts.[2][3]

Methodology:

  • Cell Culture: Mouse embryonic stem cells (D3 line) are cultured in a way that maintains their undifferentiated state. A parallel culture of mouse 3T3 fibroblasts is also maintained.

  • Cytotoxicity Assay: Both D3 and 3T3 cells are exposed to a range of concentrations of the test substance for 10 days. Cell viability is then assessed to determine the IC50 values (the concentration causing 50% inhibition of growth).

  • Differentiation Assay: Embryoid bodies (EBs) are formed from D3 cells and cultured for 10 days in the presence of various concentrations of the test substance.

  • Endpoint Analysis: The number of differentiating EBs with contracting cardiomyocytes is counted. The ID50 value (the concentration causing 50% inhibition of differentiation) is determined.

  • Classification: The IC50 and ID50 values are used in a prediction model to classify the compound as non-embryotoxic, weakly embryotoxic, or strongly embryotoxic.

Zebrafish Embryotoxicity Test (ZET)

The Zebrafish Embryotoxicity Test is a whole-organism assay that uses the embryos of the zebrafish (Danio rerio) to assess developmental toxicity. It is a widely used alternative method due to the rapid development, transparency, and genetic homology of zebrafish embryos to humans.

Methodology:

  • Embryo Collection and Exposure: Fertilized zebrafish embryos are collected and placed in multi-well plates. They are exposed to a range of concentrations of the test substance, typically from a few hours post-fertilization (hpf) up to 96 or 120 hpf.

  • Observation: Embryos are observed at regular intervals (e.g., 24, 48, 72, 96, 120 hpf) under a microscope.

  • Endpoint Assessment: A variety of morphological and developmental endpoints are assessed, including mortality (LC50), hatching rate, malformations (e.g., yolk sac edema, pericardial edema, spinal curvature), and behavioral changes.

  • Classification: Based on the observed effects and the concentrations at which they occur, the test substance is classified for its teratogenic or embryotoxic potential.

Micromass (MM) Test

The Micromass test is an in vitro assay that models limb bud development. It assesses the potential of a chemical to interfere with the differentiation of mesenchymal cells into chondrocytes (cartilage cells).

Methodology:

  • Cell Isolation: Mesenchymal cells are isolated from the limb buds of rat or mouse embryos.

  • Micromass Culture: The isolated cells are plated as high-density "micromass" cultures in multi-well plates.

  • Exposure: The cultures are exposed to a range of concentrations of the test substance for a period of 5 days.

  • Endpoint Analysis: After the exposure period, the cultures are stained to visualize the differentiated chondrocytes. The number and size of cartilage nodules are quantified. The IC50 value for the inhibition of chondrogenesis is determined.

  • Classification: The IC50 value, often in comparison to cytotoxicity data from a fibroblast cell line, is used to classify the embryotoxic potential of the substance.

Visualizing Experimental Workflows and Potential Mechanisms

To further clarify the processes and potential biological impacts, the following diagrams are provided.

EST_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_differentiation Differentiation Assessment cluster_prediction Prediction Model d3_cells D3 ES Cells exposure_cyto Exposure to This compound (10 days) d3_cells->exposure_cyto t3t3_cells 3T3 Fibroblasts t3t3_cells->exposure_cyto viability_assay Cell Viability Assay exposure_cyto->viability_assay ic50_d3 IC50 (D3) viability_assay->ic50_d3 ic50_3t3 IC50 (3T3) viability_assay->ic50_3t3 prediction_model Prediction Model (using IC50s and ID50) ic50_d3->prediction_model ic50_3t3->prediction_model d3_culture D3 ES Cell Culture eb_formation Embryoid Body Formation d3_culture->eb_formation exposure_diff Exposure to This compound (10 days) eb_formation->exposure_diff cardiomyocyte_counting Count Beating Cardiomyocytes exposure_diff->cardiomyocyte_counting id50 ID50 cardiomyocyte_counting->id50 id50->prediction_model classification Embryotoxicity Classification prediction_model->classification

Embryonic Stem Cell Test (EST) Workflow

ZET_Workflow cluster_endpoints Endpoints start Fertilized Zebrafish Embryos exposure Exposure to This compound (up to 120 hpf) start->exposure observation Microscopic Observation (24, 48, 72, 96, 120 hpf) exposure->observation endpoints Endpoint Assessment observation->endpoints mortality Mortality (LC50) endpoints->mortality malformations Malformations endpoints->malformations hatching Hatching Rate endpoints->hatching behavior Behavior endpoints->behavior classification Toxicity Classification mortality->classification malformations->classification hatching->classification behavior->classification

Zebrafish Embryotoxicity Test (ZET) Workflow

MM_Workflow start Isolate Mesenchymal Cells from Embryonic Limb Buds culture High-Density Micromass Culture start->culture exposure Exposure to This compound (5 days) culture->exposure staining Stain for Cartilage (e.g., Alcian Blue) exposure->staining quantification Quantify Chondrogenesis staining->quantification ic50 IC50 quantification->ic50 classification Embryotoxicity Classification ic50->classification

Micromass (MM) Test Workflow

Embryotoxicity_Pathway cluster_cellular_effects Cellular Effects cluster_signaling Signaling Cascade compound This compound ros Increased Reactive Oxygen Species (ROS) (Oxidative Stress) compound->ros mitochondria Mitochondrial Dysfunction compound->mitochondria caspase Caspase Activation ros->caspase mitochondria->caspase apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis developmental_effects Adverse Developmental Outcomes (e.g., Malformations, Growth Retardation) apoptosis->developmental_effects

Potential Mechanism of Embryotoxicity

References

The Strategic Advantage of N-(2-Hydroxyethyl)ethylenediamine in Specialized Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of industrial and pharmaceutical chemistry, the selection of building blocks is paramount to achieving desired product attributes and process efficiencies. N-(2-Hydroxyethyl)ethylenediamine (AEEA), a versatile diamine featuring both primary and secondary amine functionalities along with a hydroxyl group, presents distinct advantages in several synthetic applications. This guide provides an objective comparison of AEEA's performance against common alternatives in CO2 capture, corrosion inhibition, and as an epoxy curing agent, supported by experimental data and detailed methodologies.

AEEA in Carbon Dioxide Capture: A Superior Alternative to MEA

In the critical field of carbon capture, this compound (AEEA) has emerged as a promising solvent, demonstrating significant performance benefits over the industry-standard monoethanolamine (MEA). The presence of two amine groups in AEEA contributes to a higher theoretical CO2 absorption capacity.

Comparative Performance Data: AEEA vs. MEA
Performance MetricThis compound (AEEA)Monoethanolamine (MEA)Conditions
CO₂ Absorption Capacity ~0.98 mol CO₂/mol amine~0.5 mol CO₂/mol amine15 wt% AEEA in NHD/H₂O at 313.15 K vs. 30 wt% aqueous MEA.[1]
Heat of Absorption Lower than MEA-84 to -100 kJ/mol CO₂30 wt% aqueous solution.[1]
Absorption Rate HighHigh-
Thermal Stability Less stable in the presence of CO₂More stable than AEEA135 °C with 0.80 mol CO₂/mol amine.[1]

The enhanced CO₂ absorption capacity of AEEA, nearly double that of MEA, allows for a more efficient capture process, potentially reducing the required solvent volume and operational costs.[1] Furthermore, the lower heat of absorption for AEEA suggests a reduced energy requirement for solvent regeneration, a major bottleneck in the economic viability of carbon capture technologies.[1] While both amines exhibit high absorption rates, the thermal stability of AEEA in the presence of CO₂ is a factor that requires careful management in practical applications.[1]

Experimental Protocol: CO₂ Absorption Capacity Measurement

The CO₂ absorption capacity is determined by bubbling a gas mixture of known CO₂ concentration through a measured volume of the amine solution at a controlled temperature and flow rate. The experimental setup typically includes:

  • Gas Delivery System: Mass flow controllers to regulate the flow of CO₂ and a carrier gas (e.g., nitrogen).

  • Absorption Column: A jacketed glass vessel containing the amine solution, with temperature controlled by a circulating water bath.

  • Gas Analysis: An infrared CO₂ analyzer to measure the concentration of CO₂ in the gas stream exiting the absorption column.

The absorption capacity is calculated by integrating the amount of CO₂ absorbed over time until the amine solution is saturated.

Logical Workflow: CO₂ Capture Process with AEEA

CO2_Capture_Workflow cluster_absorption Absorption Stage cluster_regeneration Regeneration Stage Flue_Gas Flue Gas (CO₂-rich) Absorber Absorption Column (AEEA Solution) Flue_Gas->Absorber Rich_Amine CO₂-Rich AEEA Absorber->Rich_Amine Chemical Reaction Clean_Gas Clean Gas (CO₂-lean) Absorber->Clean_Gas Stripper Stripping Column (Heated) Rich_Amine->Stripper Lean_Amine Lean AEEA (Recycled) Stripper->Lean_Amine Heat Input Pure_CO2 Pure CO₂ Stripper->Pure_CO2 Lean_Amine->Absorber Recycled

Caption: Workflow of a typical CO₂ capture process using an AEEA-based solvent.

AEEA in Corrosion Inhibition: High-Efficiency Fatty Amide Inhibitors

This compound serves as an excellent backbone for the synthesis of corrosion inhibitors, particularly fatty amides. The presence of multiple nitrogen and oxygen atoms, along with a long alkyl chain from a fatty acid, allows for strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents.

Performance of AEEA-Based Corrosion Inhibitor

While direct comparative data with ethylenediamine-based inhibitors is limited, studies on fatty amides derived from AEEA and palm oil have demonstrated exceptional performance.

InhibitorConcentrationInhibition Efficiency (%)MetalCorrosive Medium
Fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide80 ppm80Carbon Steel0.5 M HCl
Fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amideNot specified>98Not specifiedNot specified

The high inhibition efficiency is attributed to the strong coordination of the amide and hydroxyl groups to the metal surface, with the long fatty acid chain providing a hydrophobic layer.

Experimental Protocol: Synthesis of Fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide

This protocol describes the direct amidation of a fatty acid source (e.g., palm oil) with AEEA.

  • Reactants: this compound and a fatty acid source (e.g., palm oil, oleic acid).

  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, heating mantle, and a condenser.

  • Procedure:

    • Charge the flask with the fatty acid source and AEEA in a suitable molar ratio (e.g., 1:3).

    • Heat the mixture to 140-160 °C with continuous stirring for 2-3 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, the product can be purified by recrystallization or used directly.

Synthesis Workflow: AEEA-Based Corrosion Inhibitor

Corrosion_Inhibitor_Synthesis AEEA This compound (AEEA) Reaction Amidation Reaction (Heat, Stirring) AEEA->Reaction Fatty_Acid Fatty Acid (e.g., from Palm Oil) Fatty_Acid->Reaction Product Fatty Amide Corrosion Inhibitor Reaction->Product

Caption: Synthesis of a fatty amide corrosion inhibitor from AEEA and a fatty acid.

AEEA as an Epoxy Curing Agent: Enhancing Mechanical Properties

In the formulation of epoxy resins, the choice of curing agent is critical in determining the final mechanical and thermal properties of the cured material. Aliphatic amines, including AEEA, are known to impart flexibility and toughness to the otherwise brittle epoxy network. The hydroxyl group in AEEA can also participate in the curing reaction, potentially leading to a more complex and robust network structure.

Comparative Performance of Aliphatic Amine Curing Agents
PropertyStandard Aliphatic Amine (e.g., EDA)Hydroxyethyl-functionalized Amine (e.g., AEEA)
Flexibility/Toughness ModerateHigh
Glass Transition Temp. (Tg) Typically higherMay be slightly lower due to increased chain flexibility
Adhesion GoodExcellent, due to hydrogen bonding from the hydroxyl group
Water Absorption ModeratePotentially higher due to the hydrophilic hydroxyl group

The introduction of the hydroxyethyl (B10761427) group in AEEA is expected to increase the toughness and impact strength of the cured epoxy by allowing for greater chain mobility and energy dissipation before fracture.

AEEA in the Synthesis of Chemical Intermediates

This compound and its derivatives are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals. For instance, a derivative of AEEA is a key intermediate in the synthesis of Mirabegron, a medication for overactive bladder. However, the available literature does not provide sufficient data for a direct quantitative comparison of AEEA's performance (e.g., reaction yield, purity) against other diamines in specific pharmaceutical synthetic routes. The versatility of AEEA, with its multiple reactive sites, suggests significant potential in this area, warranting further investigation and comparative studies.

References

Performance Showdown: N-(2-Hydroxyethyl)ethylenediamine (HEEDA)-Based Corrosion Inhibitors Versus Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Development Professionals

In the perpetual battle against metal degradation, corrosion inhibitors are indispensable tools. Among the vast arsenal (B13267) of organic inhibitors, N-(2-Hydroxyethyl)ethylenediamine (HEEDA)-based compounds have emerged as effective agents for protecting various metals, particularly steel and copper, in aggressive environments. This guide provides an objective comparison of the performance of HEEDA-based corrosion inhibitors against other notable alternatives, supported by experimental data from recent studies. The focus is on providing researchers, scientists, and drug development professionals with a clear, data-driven overview to inform their selection of corrosion mitigation strategies.

At a Glance: Performance Comparison of Corrosion Inhibitors

The efficacy of a corrosion inhibitor is a multi-faceted metric, quantifiable through various electrochemical and gravimetric techniques. The following tables summarize the performance of a HEEDA-derivative against other classes of corrosion inhibitors, focusing on key parameters such as inhibition efficiency (IE), corrosion current density (Icorr), and charge transfer resistance (Rct).

Table 1: Performance of a HEEDA-Derivative on Copper in 3.5% NaCl Solution

Inhibitor ConcentrationCorrosion Potential (Ecorr) (mV vs. Ag/AgCl)Corrosion Current Density (Icorr) (µA/cm²)Inhibition Efficiency (IE%)
Blank-21015.8-
50 ppm-2255.267.1
100 ppm-2313.180.4
200 ppm-2451.988.0

Data extracted from a study on an amide derivative of HEEDA on copper in a saline environment.

Table 2: Comparative Performance of Alternative Corrosion Inhibitors on Mild Steel in 1 M HCl

Inhibitor TypeInhibitor NameConcentrationInhibition Efficiency (IE%)Corrosion Current Density (Icorr) (µA/cm²)
Amine-Based Alkyl Amine15 ppm>90Not specified
Schiff Base (E)-3-(4-chlorostyryl)quinoxalin-2(1H)-one (CSQN)1x10⁻³ M9245
Schiff Base N,N′-bis(2-hydroxybenzaldehyde)-1,3-propandiimine2x10⁻³ M91.148
Plant Extract Theobroma Cacao Peel Extract2.5%96.03 (Weight Loss)92.08 (Polarization)
Drug Molecule 2-acetylpyrazine0.5 mM98.1 (at 48h)Not specified

Data collated from multiple sources investigating the performance of various inhibitors on mild steel in acidic media.

Deep Dive: Experimental Methodologies

To ensure a thorough understanding and reproducibility of the presented data, this section details the experimental protocols for the key performance evaluation techniques.

Weight Loss Method

The gravimetric weight loss method is a fundamental technique for assessing corrosion rates and inhibitor efficiency.

Procedure:

  • Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried.

  • Initial Weighing: The initial weight of each coupon is accurately recorded.

  • Immersion: The coupons are suspended in the corrosive medium (e.g., 1 M HCl) with and without the inhibitor at a specified temperature for a set duration.

  • Cleaning: After the immersion period, the coupons are removed, and the corrosion products are cleaned off using a standard cleaning solution (e.g., a solution containing HCl and hexamine).

  • Final Weighing: The cleaned and dried coupons are weighed again.

  • Calculation: The weight loss, corrosion rate (CR), and inhibition efficiency (IE%) are calculated using the following formulas:

    • Weight Loss (ΔW) = Initial Weight - Final Weight

    • Corrosion Rate (CR) = (K × ΔW) / (A × T × D)

      • Where K is a constant, A is the surface area, T is the immersion time, and D is the density of the metal.

    • Inhibition Efficiency (IE%) = [(CR_blank - CR_inh) / CR_blank] × 100

      • Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical techniques provide rapid and detailed insights into the corrosion process and the inhibitor's mechanism of action. These tests are typically performed using a three-electrode cell setup connected to a potentiostat.

1. Potentiodynamic Polarization:

This technique measures the current response of the metal to a controlled change in its potential.

Procedure:

  • Electrode Setup: A working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum) are immersed in the test solution.

  • Open Circuit Potential (OCP): The system is allowed to stabilize for a period (e.g., 30-60 minutes) to reach a steady OCP.

  • Polarization Scan: The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The resulting Tafel plots (log I vs. E) are extrapolated to determine the corrosion potential (Ecorr), corrosion current density (Icorr), and Tafel slopes (βa and βc). The inhibition efficiency is calculated as:

    • IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100

2. Electrochemical Impedance Spectroscopy (EIS):

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.

Procedure:

  • Electrode Setup and OCP Stabilization: Similar to the potentiodynamic polarization setup.

  • Impedance Measurement: A small amplitude AC signal (e.g., 10 mV) is applied over a range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.

  • Data Analysis: The impedance data is presented as Nyquist and Bode plots. The data is often fitted to an equivalent electrical circuit model to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of an inhibitor indicate the formation of a protective film. The inhibition efficiency can be calculated from the Rct values:

    • IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100

Visualizing the Process: Workflows and Mechanisms

To further clarify the experimental and theoretical aspects of corrosion inhibition studies, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Specimen Preparation cluster_testing Corrosion Testing cluster_analysis Analysis start Start polish Mechanical Polishing start->polish degrease Degreasing (Acetone) polish->degrease wash Washing (Distilled Water) degrease->wash dry Drying wash->dry weigh_initial Initial Weighing dry->weigh_initial immerse_blank Immerse in Blank Solution weigh_initial->immerse_blank immerse_inh Immerse in Inhibitor Solution weigh_initial->immerse_inh clean Clean Corrosion Products immerse_blank->clean immerse_inh->clean weigh_final Final Weighing clean->weigh_final calculate Calculate IE% weigh_final->calculate end End calculate->end

Caption: Workflow for the Weight Loss Method in Corrosion Inhibition Studies.

Corrosion_Inhibition_Mechanism cluster_metal Metal Surface cluster_solution Corrosive Solution (e.g., HCl) metal Metal (e.g., Steel) adsorption Adsorption metal->adsorption H_plus H+ H_plus->metal Attack Cl_minus Cl- Cl_minus->metal Attack inhibitor HEEDA-based Inhibitor (with N, O atoms) inhibitor->adsorption protective_film Protective Film Formation adsorption->protective_film Blocks active sites protective_film->H_plus Prevents protective_film->Cl_minus Prevents inhibition Corrosion Inhibition protective_film->inhibition

Caption: Adsorption Mechanism of HEEDA-based Corrosion Inhibitors.

Concluding Remarks

The data presented in this guide highlights that this compound-based corrosion inhibitors demonstrate significant efficacy in mitigating corrosion, particularly for copper in saline environments. When compared to other classes of inhibitors for mild steel in acidic media, HEEDA derivatives are competitive, though the performance of alternatives like certain Schiff bases and plant extracts can be exceptionally high under specific conditions.

The choice of an optimal corrosion inhibitor is contingent upon a multitude of factors including the metal substrate, the nature of the corrosive environment, operating temperature, and environmental regulations. This guide serves as a foundational resource, offering a comparative snapshot of performance to aid in the initial stages of inhibitor selection and development. For definitive applications, it is crucial to conduct targeted experimental evaluations under conditions that closely mimic the intended operational environment.

Benchmarking the Reactivity of N-(2-Hydroxyethyl)ethylenediamine Against Similar Diamines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of N-(2-Hydroxyethyl)ethylenediamine (AEEA) against two structurally similar and industrially significant diamines: Ethylenediamine (B42938) (EDA) and Diethylenetriamine (DETA). The comparison focuses on key reaction types relevant to chemical synthesis and drug development, including reactions with carbon dioxide, acylation, and alkylation. Where available, quantitative kinetic data is presented. In instances where direct comparative data is limited, reactivity trends are discussed based on the structural and electronic properties of the molecules.

Molecular Structure and its Influence on Reactivity

The reactivity of these diamines is fundamentally governed by the number and type of amino groups (primary vs. secondary) and the presence of a hydroxyl group in AEEA.

  • Ethylenediamine (EDA): A symmetrical molecule with two primary amino groups.

  • This compound (AEEA): An unsymmetrical diamine with one primary and one secondary amino group, as well as a primary hydroxyl group. The presence of the hydroxyl group can influence reactivity through hydrogen bonding and potential side reactions.

  • Diethylenetriamine (DETA): A linear triamine with two primary and one secondary amino group. The higher number of amino groups increases its functionality and potential for cross-linking.

Figure 1: Molecular structures of the compared diamines.

Comparative Reactivity Data

Reaction with Carbon Dioxide

The reaction of amines with CO2 is crucial in carbon capture technologies and is a good indicator of nucleophilic reactivity. The pseudo-first-order rate constants (k₀) provide a basis for comparing the reaction speeds.

DiamineRelative Reactivity vs. CO2Reference
Diethylenetriamine (DETA)Highest[1]
Ethylenediamine (EDA)High[1]
This compound (AEEA)Moderate[1]

Note: The table indicates a qualitative ranking based on available data. DETA is reported to exhibit better reaction kinetics for CO2 capture compared to both EDA and AEEA. The pseudo-first-order reaction rate constants for CO2 capture were found to follow the order: EDA > AEEA.[1]

Acylation Reactions
  • Primary vs. Secondary Amines: Primary amines are generally more reactive towards acylation than secondary amines due to less steric hindrance. However, the resulting primary amide can sometimes be more reactive than the starting diamine, leading to di-acylation.[2]

  • AEEA: Possesses both a primary and a secondary amine. The primary amine is expected to be the initial site of acylation. The hydroxyl group might participate in intramolecular hydrogen bonding, potentially influencing the nucleophilicity of the adjacent secondary amine.

  • EDA: With two primary amines, it is highly reactive and prone to di-acylation. Controlling mono-acylation can be challenging.

  • DETA: Contains two primary and one secondary amine, offering multiple sites for acylation and a higher propensity for complex product mixtures or polymerization.

Alkylation Reactions

Alkylation introduces alkyl groups onto the nitrogen atoms and is a key step in the synthesis of many functional molecules. The reactivity follows similar trends to acylation, with the added complication that the alkylated amine product is often more nucleophilic than the starting amine, leading to over-alkylation.[3][4]

  • Nucleophilicity: The reactivity order is generally influenced by the nucleophilicity of the amines.

  • Product Distribution: The reaction of diamines with alkylating agents can lead to a mixture of mono-, di-, and poly-alkylated products, as well as quaternary ammonium (B1175870) salts.[3] Controlling the stoichiometry and reaction conditions is crucial for selective synthesis.

  • AEEA: The presence of a primary and a secondary amine will lead to a mixture of alkylated products. The hydroxyl group could also be a site for alkylation under certain conditions.

  • EDA: The two primary amines are susceptible to multiple alkylations.

  • DETA: With three amine groups, it can be extensively alkylated, leading to complex mixtures.

Experimental Protocols

The following are generalized protocols that can be adapted for a comparative study of the reactivity of AEEA, EDA, and DETA.

General Protocol for Comparative Acylation

This protocol is based on the acylation of ethylenediamine and can be adapted to compare the reactivity of AEEA and DETA.[5]

Materials:

  • Diamine (AEEA, EDA, or DETA)

  • Acetic anhydride (B1165640)

  • Toluene

  • Water

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve a specific molar concentration of the diamine (e.g., 1.6 M) in water.

  • Cool the solution to 0°C using an ice bath while stirring.

  • Slowly add a solution of the acylating agent (e.g., 1.6 M acetic anhydride in toluene) dropwise to the cooled diamine solution.

  • Continue stirring the reaction mixture at 0°C for a set period (e.g., 20 minutes).

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them using a suitable technique (e.g., HPLC, GC-MS, or NMR) to determine the consumption of the starting material and the formation of mono- and di-acylated products.

  • The reaction rates can be compared by plotting the concentration of reactants and products over time.

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis prep1 Dissolve diamine in water prep2 Cool to 0°C prep1->prep2 react1 Slowly add acylating agent to diamine solution prep2->react1 prep3 Prepare acylating agent solution in toluene prep3->react1 react2 Stir at 0°C react1->react2 react3 Monitor reaction progress (e.g., HPLC, NMR) react2->react3 analysis1 Determine concentrations of reactants and products react3->analysis1 analysis2 Plot concentration vs. time analysis1->analysis2 analysis3 Compare reaction rates analysis2->analysis3 Reactivity_Pathway cluster_AEEA AEEA Reactivity cluster_EDA EDA Reactivity cluster_DETA DETA Reactivity Diamine Diamine (AEEA, EDA, or DETA) AEEA_Primary Primary Amine Site (More Reactive) Diamine->AEEA_Primary Initial Attack EDA_Primary1 Primary Amine 1 Diamine->EDA_Primary1 EDA_Primary2 Primary Amine 2 Diamine->EDA_Primary2 DETA_Primary1 Primary Amine 1 Diamine->DETA_Primary1 DETA_Primary2 Primary Amine 2 Diamine->DETA_Primary2 DETA_Secondary Secondary Amine Diamine->DETA_Secondary Reagent Electrophilic Reagent (e.g., Acyl Chloride, Alkyl Halide) Reagent->Diamine AEEA_Secondary Secondary Amine Site (Less Reactive) AEEA_Primary->AEEA_Secondary Intramolecular Effects AEEA_OH Hydroxyl Group (Potential Side Reactions)

References

Statistical analysis of the efficacy of N-(2-Hydroxyethyl)ethylenediamine derivatives in anticancer studies

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel and effective anticancer agents has led researchers to explore a diverse range of chemical scaffolds. Among these, derivatives of N-(2-Hydroxyethyl)ethylenediamine have emerged as a promising class of compounds with demonstrated cytotoxic and antiproliferative activities against various cancer cell lines. This guide provides a comparative analysis of the efficacy of these derivatives, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Quantitative Efficacy of this compound Derivatives

The anticancer potential of several this compound derivatives has been quantified through in vitro studies. The following tables summarize the cytotoxic and inhibitory concentrations of these compounds against different cancer cell lines.

Table 1: Cytotoxicity (LD50) of N,N'-Bis(2-hydroxybenzyl)ethylenediamine Derivatives

CompoundCancer Cell LineLD50 (µM)Reference
N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochlorideMDA-MB-231 (Breast)17.5
A549 (Lung)>25
PC3 (Prostate)>25
N,N'-bis(5-chloro-2-hydroxybenzyl)ethylenediamine dihydrochlorideMDA-MB-231 (Breast)21.0
A549 (Lung)>25
PC3 (Prostate)>25
N,N'-bis(2-hydroxybenzyl)ethylenediamine dihydrochlorideA549, MDA-MB-231, PC3>100 (inactive)
N,N'-bis(2-hydroxybenzyl)ethylenediamineA549, MDA-MB-231, PC3>100 (inactive)
N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamineA549, MDA-MB-231, PC3>100 (inactive)
N,N'-bis(5-chloro-2-hydroxybenzyl)ethylenediamineA549, MDA-MB-231, PC3>100 (inactive)

Table 2: Inhibitory Concentration (IC50) of Ethylenediamine-Based Farnesyltransferase Inhibitors

CompoundAssayIC50 (µM)Reference
1f (pyridine-2-sulfonyl derivative)in vitro hFTase0.025
Whole cell H-Ras processing0.09
1a (1-methyl-1H-imidazole-4-sulfonyl derivative)in vitro hFTase0.056
Whole cell H-Ras processing1.9

Mechanisms of Anticancer Action

The anticancer activity of this compound derivatives is attributed to several mechanisms, primarily the induction of apoptosis and inhibition of critical cellular processes.

Studies on N,N'-bis(2-hydroxybenzyl)ethylenediamine derivatives have revealed their ability to induce apoptosis by disrupting the mitochondrial membrane potential (MMP). This disruption

Safety Operating Guide

N-(2-Hydroxyethyl)ethylenediamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of N-(2-Hydroxyethyl)ethylenediamine, also known as Aminoethylethanolamine (AEEA), are critical for ensuring laboratory safety and environmental protection. Due to its hazardous properties, this chemical cannot be treated as common waste. The following guide provides detailed, step-by-step procedures for its safe handling and disposal, tailored for research and drug development professionals.

Immediate Safety Hazards

This compound is classified with multiple hazards that necessitate careful handling at all times. All personnel must be aware of these risks before beginning any procedure involving this substance.

  • Corrosivity: Causes severe skin burns and serious eye damage.[1][2] Almost any contact with the eyes can cause irreparable damage.[3]

  • Reproductive Toxicity: May damage the unborn child and is suspected of damaging fertility.[1][4]

  • Skin Sensitization: May cause an allergic skin reaction.[1][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[4][5]

Required Personal Protective Equipment (PPE)

Before handling or preparing AEEA for disposal, ensure the following PPE is worn to prevent exposure:

  • Eye/Face Protection: Chemical safety glasses with side-shields or a face shield are mandatory.[6]

  • Hand Protection: Use chemically resistant gloves, such as butyl rubber or ethyl vinyl alcohol laminate ("EVAL").[3] Gloves must be inspected before use and disposed of properly after handling.[6]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin contact.[7] An emergency eyewash station and safety shower must be immediately accessible.[3][8]

  • Respiratory Protection: If there is a risk of inhaling vapors, mists, or aerosols, use a NIOSH/MSHA approved respirator.[6]

Step-by-Step Disposal Procedure

Disposal must always comply with federal, state, and local regulations.[3][9] This substance should never be disposed of down the drain or in general waste.[3][8][9]

Step 1: Waste Characterization and Collection

  • Designate this compound and any materials contaminated with it as hazardous waste.

  • Collect waste AEEA in a dedicated, properly sealed, and compatible container. Stainless steel is a recommended material for long-term storage; do not use copper, brass, or bronze containers as they are susceptible to corrosion by amines.[3][9]

Step 2: Container Labeling

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and list all associated hazards (e.g., "Corrosive," "Reproductive Toxin").

Step 3: On-Site Storage

  • Store the sealed waste container in a designated, well-ventilated, and secured area, away from incompatible materials.[4][7]

  • The storage area should be cool and dry.[6][7] The container must be kept tightly closed.[4][7]

Step 4: Final Disposal

  • Arrange for the collection and disposal of the waste through a licensed professional waste disposal service or hazardous waste contractor.[6]

  • The preferred disposal method is through a permitted chemical incinerator equipped with an afterburner and scrubber.[3][6]

Spill Management Protocol

In the event of a spill, evacuate non-essential personnel and ensure adequate ventilation.

  • Small Spills: Cover and absorb the spill with a non-combustible, inorganic absorbent material such as sand, diatomite, or universal binders.[3][5][9] Do not use organic or cellulosic materials like sawdust, as they can react.[9] Scoop the material into a suitable, closed container for disposal.[6]

  • Large Spills: Contain the spill to prevent it from entering drains or waterways.[3][9] Recover the material if possible. The remaining liquid should be absorbed as described for small spills. All cleanup materials must be treated as hazardous waste.[3]

Hazard and Ecotoxicity Data Summary

The following data informs the stringent disposal requirements for this compound, particularly its classification as harmful to aquatic life.[4][8]

ParameterValueSpeciesNotes
Acute Fish Toxicity (LC50) 520 - 728 mg/L (96 h)Fathead MinnowMaterial is slightly toxic to aquatic organisms on an acute basis.[3]
Acute Invertebrate Toxicity (EC50) 65 mg/L (48 h)Water Flea (Daphnia magna)Immobilization.[3]
Aquatic Plant Toxicity (EC50) 210 mg/L (72 h)Alga (Scenedesmus sp.)Biomass growth inhibition.[3]
Biodegradability Readily biodegradable-Despite being biodegradable, its acute toxicity prevents release into waterways.[8]
Flash Point 144 °C / 291.2 °F-Relevant for incineration procedures.[10]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Identify AEEA Waste (Unused chemical, contaminated labware, spill cleanup material) ppe Wear Required PPE (Gloves, Goggles, Lab Coat) start->ppe spill_check Is there a spill? ppe->spill_check collect Collect Waste in a Compatible, Labeled Container store Store Sealed Container in Designated Hazardous Waste Area collect->store spill_check->collect No small_spill Small Spill: Absorb with INERT material (sand). Collect for disposal. spill_check->small_spill Yes (Small) large_spill Large Spill: Contain spill. Prevent entry to drains. Recover and absorb. spill_check->large_spill Yes (Large) small_spill->collect large_spill->collect contact_vendor Contact Licensed Hazardous Waste Contractor store->contact_vendor prohibited PROHIBITED: - Do NOT pour down drain - Do NOT mix with regular trash store->prohibited end Waste Removed for Proper Disposal (Incineration) contact_vendor->end

Caption: Workflow for the safe handling and disposal of AEEA waste.

References

Essential Safety and Operational Guidance for Handling N-(2-Hydroxyethyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling of N-(2-Hydroxyethyl)ethylenediamine (CAS No. 111-41-1). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risks associated with this corrosive and potentially hazardous chemical.

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It may also cause an allergic skin reaction and is suspected of damaging fertility or the unborn child. Therefore, strict adherence to personal protective equipment (PPE) protocols and proper handling and disposal procedures is mandatory.

Personal Protective Equipment (PPE)

Consistent and appropriate use of PPE is the primary defense against exposure to this compound. The following table summarizes the required PPE.

Protection Level Equipment Specifications & Rationale
Eye and Face Protection Safety goggles or a face shieldMust conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1] Provides crucial protection against splashes of this corrosive liquid.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended for handling corrosive amines.[2][3] It is critical to inspect gloves for any signs of degradation or perforation before each use. Given the lack of specific breakthrough time data for this compound, gloves should be changed immediately after any suspected contact.
Skin and Body Protection Laboratory coat or chemical-resistant apronA buttoned lab coat provides a barrier against accidental skin contact. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[2]
Respiratory Protection Not generally required with adequate ventilationWork should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating aerosols or if working in a poorly ventilated space, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]

Quantitative Exposure Limits:

To date, specific Permissible Exposure Limits (PEL) from OSHA or Threshold Limit Values (TLV) from ACGIH have not been established for this compound. However, for the structurally related chemical, Ethylenediamine, the following exposure limits are established and can be used as a conservative reference:

Organization Exposure Limit
OSHA (PEL)10 ppm (averaged over an 8-hour workshift)[4]
NIOSH (REL)10 ppm (averaged over a 10-hour workshift)[4]
ACGIH (TLV)10 ppm (averaged over an 8-hour workshift)[4]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety.

Experimental Workflow for Safe Handling:

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Review SDS Review Safety Data Sheet (SDS) Gather PPE Gather Required PPE Review SDS->Gather PPE Prepare Work Area Prepare Work Area in Fume Hood Gather PPE->Prepare Work Area Don PPE Don Appropriate PPE Handle Chemical Handle this compound Don PPE->Handle Chemical Segregate Waste Segregate Waste into Labeled Containers Decontaminate Decontaminate Work Surfaces Segregate Waste->Decontaminate Doff PPE Doff PPE Correctly Decontaminate->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: A flowchart outlining the key steps for the safe handling of this compound, from preparation to disposal.

Handling Protocol: A Step-by-Step Guide

  • Engineering Controls : Always handle this compound in a well-ventilated area. The use of a certified chemical fume hood is strongly recommended to minimize inhalation exposure.[5] Ensure that a safety shower and eyewash station are readily accessible.[1]

  • Personal Protective Equipment (PPE) : Before beginning work, don the appropriate PPE as outlined in the table above. This includes safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are recommended).[2][3]

  • Avoiding Contamination : Do not eat, drink, or smoke in the designated work area. Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

  • Preventing Exposure : Avoid direct contact with the skin and eyes. Take measures to prevent the formation of aerosols.

  • Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents and acids.[1][6]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection : Collect all liquid and solid waste in designated, properly labeled, and sealed containers. Do not mix with other waste streams unless compatibility is confirmed.

  • Container Labeling : Clearly label waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal Method : Dispose of the hazardous waste through a licensed professional waste disposal service.[7] Do not pour down the drain.[8]

  • Contaminated PPE : Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with institutional and local regulations.[7]

By implementing these safety measures and operational plans, researchers can significantly mitigate the risks associated with the handling of this compound, fostering a safer laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.